molecular formula C8H8N2O4 B2976581 2-Amino-3-methyl-5-nitrobenzoic acid CAS No. 70343-14-5; 923288-65-7

2-Amino-3-methyl-5-nitrobenzoic acid

Cat. No.: B2976581
CAS No.: 70343-14-5; 923288-65-7
M. Wt: 196.162
InChI Key: BWOIVIORGIENRE-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.162. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70343-14-5; 923288-65-7

Molecular Formula

C8H8N2O4

Molecular Weight

196.162

IUPAC Name

2-amino-3-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

BWOIVIORGIENRE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Foundational & Exploratory

2-Amino-3-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anthranilic acid derivatives serve as foundational building blocks for a vast array of heterocyclic pharmacophores. 2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5) is a highly specialized, multi-substituted aromatic compound that offers unique steric and electronic properties. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical profile, electronic architecture, and synthetic utility of this compound. This whitepaper provides researchers and drug development professionals with actionable, self-validating protocols for integrating this building block into advanced drug discovery workflows, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the lipophilic methyl group alongside the polar, hydrogen-bonding capable amine, carboxylic acid, and nitro groups creates a balanced partition coefficient suitable for oral bioavailability in downstream drug candidates.

Table 1: Quantitative Physicochemical Properties

PropertyValueClinical / Synthetic Implication
CAS Number 70343-14-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H8N2O4Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 196.16 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[1].
Exact Mass 196.0484 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
XLogP3 1.5Indicates moderate lipophilicity, ideal for crossing lipid membranes while maintaining aqueous solubility[1].
Topological Polar Surface Area (TPSA) 109 ŲHigh polarity driven by the nitro and carboxylic groups; suggests careful masking is needed if CNS penetration is desired[1].
H-Bond Donors / Acceptors 2 / 5Provides multiple vectors for target protein interaction (e.g., hinge-binding in kinases).

Electronic & Steric Architecture

The reactivity of 2-amino-3-methyl-5-nitrobenzoic acid is dictated by the push-pull electronic effects of its substituents. Understanding this architecture is essential for predicting regioselectivity during electrophilic or nucleophilic attacks.

  • C1 Carboxylic Acid: Acts as an electron-withdrawing group and the primary site for amidation or esterification.

  • C2 Primary Amine: A strong electron-donating group via resonance, activating the ring. It is the primary nucleophile for cyclization reactions.

  • C3 Methyl Group: Provides weak electron donation via hyperconjugation, but more importantly, it introduces significant steric bulk adjacent to the amine. This steric hindrance can lock the conformation of downstream amides, a critical feature for achieving high target selectivity in kinase inhibitors.

  • C5 Nitro Group: A powerful electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution, stabilizing the core[2]. It serves as a latent amine, which can be chemoselectively reduced later in the synthetic sequence.

SubEffects Core Aromatic Core (Anthranilic Acid) C1 C1: Carboxylic Acid (-COOH) C1->Core Electron Withdrawing (Deactivating) C2 C2: Primary Amine (-NH2) C2->Core Electron Donating (Activating) C3 C3: Methyl Group (-CH3) C3->Core Weakly Donating (Steric Bulk) C5 C5: Nitro Group (-NO2) C5->Core Strongly Withdrawing (Deactivating)

Electronic and steric contributions of substituents on the 2-amino-3-methyl-5-nitrobenzoic acid core.

Experimental Methodology: Quinazolinone Scaffold Synthesis

2-Amino-3-methyl-5-nitrobenzoic acid is most frequently utilized to synthesize functionalized quinazolin-4(3H)-ones. The following protocol outlines a robust, two-step cyclization followed by a chemoselective reduction. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

SynthWorkflow SM 2-Amino-3-methyl- 5-nitrobenzoic acid Intermediate Benzoxazinone Intermediate SM->Intermediate Acetic Anhydride Reflux (3h) Quinazolinone 5-Nitro-quinazolinone Scaffold Intermediate->Quinazolinone Primary Amine (R-NH2) AcOH, Reflux (6h) Final 5-Amino-quinazolinone (Target Precursor) Quinazolinone->Final Pd/C, H2 (1 atm) MeOH, RT

Workflow for synthesizing functionalized quinazolinone scaffolds from the nitrobenzoic acid starting material.

Step 1: Cyclodehydration to Benzoxazinone
  • Action: Suspend 1.0 equivalent of 2-amino-3-methyl-5-nitrobenzoic acid in an excess of acetic anhydride (approx. 5 volumes). Heat the mixture to reflux (140°C) for 3 hours under an inert nitrogen atmosphere.

  • Causality: Acetic anhydride serves a dual purpose as both the solvent and the acetylating agent. It first acetylates the C2 primary amine. The elevated temperature then drives an intramolecular nucleophilic attack by the newly formed amide oxygen onto the C1 carboxylic acid (activated as a mixed anhydride), ejecting acetic acid and forming a highly reactive benzoxazin-4-one intermediate.

  • Self-Validation: The reaction is visually self-validating; the initial heterogeneous suspension will transition into a clear, dark solution as the starting material is consumed. Upon cooling to 0°C, the benzoxazinone intermediate will precipitate. Confirm successful ring closure via IR spectroscopy: the broad carboxylic acid O-H stretch (~3000 cm⁻¹) will disappear, and the carbonyl stretch will shift from ~1680 cm⁻¹ (acid) to a distinct, high-frequency ~1760 cm⁻¹ (lactone).

Step 2: Amidation and Ring Expansion to Quinazolinone
  • Action: Isolate the benzoxazinone and resuspend it in glacial acetic acid. Add 1.2 equivalents of a primary amine (e.g., an aniline derivative). Reflux for 4-6 hours.

  • Causality: The primary amine acts as a nucleophile, attacking the highly electrophilic lactone carbonyl of the benzoxazinone, opening the ring to form an intermediate diamide. The acidic environment (glacial acetic acid) protonates the intermediate, facilitating a second dehydration-driven cyclization. This cascades into the thermodynamically stable quinazolinone core.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The benzoxazinone (higher

    
    ) will be completely consumed, replaced by a new, highly UV-active spot (lower 
    
    
    
    ). LC-MS analysis should confirm the exact mass of the target quinazolinone, displaying a characteristic
    
    
    ion.
Step 3: Chemoselective Nitro Group Reduction
  • Action: Dissolve the purified 5-nitro-quinazolinone in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours. Filter through a Celite pad to remove the catalyst.

  • Causality: The C5 nitro group is a latent functionality[2]. Catalytic hydrogenation chemoselectively reduces the nitro group to a primary amine without cleaving the quinazolinone amide bonds or reducing the aromatic core. This newly unmasked amine can now be used for further derivatization (e.g., coupling with sulfonyl chlorides or activated carboxylic acids).

  • Self-Validation: The deep yellow/orange color characteristic of the nitroaromatic compound will rapidly fade to a pale yellow or colorless solution upon successful reduction. LC-MS will show a definitive mass shift of -30 Da (corresponding to the loss of two oxygen atoms and the gain of two protons).

Analytical Characterization Signatures

To ensure scientific integrity, researchers must rigorously verify the identity and purity of the starting material before initiating complex syntheses. Below are the expected spectroscopic signatures for pure 2-amino-3-methyl-5-nitrobenzoic acid.

Table 2: Expected Spectroscopic Data

Analytical MethodKey Signatures & AssignmentsDiagnostic Value
¹H NMR (DMSO-d6, 400 MHz) δ ~2.30 (s, 3H, -CH3)δ ~7.80 (br s, 2H, -NH2)δ ~8.05 (d, J=2.5 Hz, 1H, Ar-H)δ ~8.55 (d, J=2.5 Hz, 1H, Ar-H)δ ~13.0 (br s, 1H, -COOH)The meta-coupling (J ~ 2.5 Hz) between the two aromatic protons confirms the 1,2,3,5-tetrasubstituted pattern. The broad singlet at 13.0 ppm confirms the presence of the free carboxylic acid.
FT-IR (ATR) ~3450, 3350 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch)~1520, 1340 cm⁻¹ (NO2 stretch)The distinct symmetric and asymmetric stretches at 1520 and 1340 cm⁻¹ are definitive proof of the intact nitro group.
Mass Spectrometry (ESI-) m/z 195.04 [M-H]⁻Negative ion mode is highly sensitive for carboxylic acids, providing a clean molecular ion peak for rapid purity assessment.

Applications in Drug Development

The strategic placement of the methyl and nitro groups on this anthranilic acid core makes it a privileged scaffold in modern pharmacology:

  • Kinase Inhibitors: The quinazolinone derivatives synthesized from this building block frequently act as ATP-competitive inhibitors. The C3-methyl group forces the molecule into a specific dihedral conformation, enhancing binding affinity to the narrow hydrophobic pockets of kinases (e.g., PI3K or EGFR mutants).

  • Allosteric Modulators: The unmasked C5-amine (post-reduction) provides a versatile vector to attach bulky, solvent-exposed moieties that can interact with allosteric sites, improving target selectivity and reducing off-target toxicity.

References

  • PubChem. "2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem".
  • Thieme E-Books & E-Journals. "Product Class 21: Nitroarenes".

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Amino-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5) represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of polyfunctionalized heterocycles, particularly quinazolinones and anthranilic acid derivatives used in oncology and anti-inflammatory research. Its unique substitution pattern—combining a sterically demanding methyl group at the 3-position with a strongly electron-withdrawing nitro group at the 5-position—imparts distinct electronic and steric properties that differentiate it from the more common 2-amino-5-nitrobenzoic acid.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics. It is designed to support researchers in optimizing reaction conditions and developing robust analytical methods.

Molecular Identity & Structural Analysis

The molecule is an amphoteric trisubstituted benzene derivative. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups creates a "push-pull" electronic system, significantly influencing its reactivity and solubility profile.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Amino-3-methyl-5-nitrobenzoic acid
CAS Registry Number 70343-14-5
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
SMILES CC1=CC(=CC(=C1N)C(=O)O)[O-]
InChI Key BWOIVIORGIENRE-UHFFFAOYSA-N
Structural Dynamics
  • Steric Ortho-Effect: The methyl group at position 3 forces the adjacent amino group (position 2) out of planarity with the aromatic ring to a greater degree than in unsubstituted anthranilic acid. This reduces the conjugation of the nitrogen lone pair with the ring, potentially increasing the lability of the amino protons.

  • Intramolecular Bonding: A strong intramolecular hydrogen bond typically exists between the amine hydrogen and the carbonyl oxygen of the carboxylic acid. This stabilizes the structure but also reduces the basicity of the amine and the acidity of the carboxylic acid compared to non-interacting isomers.

Synthetic Route & Regioselectivity

The synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid is governed by electrophilic aromatic substitution rules. The precursor, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), contains a strongly activating amino group (ortho/para directing) and a weakly activating methyl group.

Mechanistic Pathway

The amino group at position 2 directs incoming electrophiles to positions 3 (blocked by methyl) and 5 (para). Position 5 is the most electronically activated and sterically accessible site for nitration.

SynthesisPath cluster_regio Regioselectivity Logic Precursor 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Intermediate Sigma Complex (Arenium Ion) Reagents->Intermediate Electrophilic Attack at C-5 Product 2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5) Intermediate->Product -H+ (Aromatization) Text Amino group (C2) directs Para to C5. Methyl (C3) blocks Ortho. COOH (C1) deactivates Meta.

Figure 1: Synthetic pathway and regiochemical logic for the nitration of 2-amino-3-methylbenzoic acid.[1][2][3][4][5]

Physicochemical Properties[5][9][10]

Accurate physicochemical constants are essential for formulation and purification. Where experimental values for this specific isomer are rare in open literature, values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structural analogs (e.g., 2-amino-5-nitrobenzoic acid).

Thermodynamic & Solubility Data
Property Value / Range Notes/Context
Physical State Yellow to Orange Crystalline SolidTypical for nitroanilines due to n→π* transitions.
Melting Point > 200°C (Decomposition)Analogs typically melt/decompose between 240–280°C.
LogP (Octanol/Water) 1.5 ± 0.2Moderately lipophilic; higher than anthranilic acid due to the methyl group.
pKa (Acid) 2.0 ± 0.2The nitro group enhances acidity (COOH) via induction.
pKa (Base) ~2.5 (Conjugate Acid)Very weak base. The electron-withdrawing nitro group drastically reduces amine basicity.
Solubility (Water) Low (< 0.5 mg/mL)Zwitterionic character at neutral pH limits solubility.
Solubility (Organics) High in DMSO, DMF; Moderate in MeOH.Soluble in polar aprotic solvents.
Handling & Stability
  • Thermal Stability: Stable at room temperature. Avoid temperatures >50°C during drying to prevent decarboxylation, a known risk for electron-deficient anthranilic acids.

  • Reactivity: Incompatible with strong oxidizing agents. The amine is susceptible to diazotization, which is the primary route for further functionalization (e.g., Sandmeyer reactions).

Spectral Characterization

Identification of 2-Amino-3-methyl-5-nitrobenzoic acid relies on distinguishing it from its isomers (e.g., the 3-nitro-5-methyl isomer).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Recommended due to solubility)

  • Aromatic Region (2 Protons):

    • The ring protons at C4 and C6 are meta to each other.

    • δ ~ 8.6–8.8 ppm (d, J≈2.5 Hz, 1H, H-6): Deshielded by both the ortho-nitro and ortho-carboxyl groups.

    • δ ~ 8.1–8.3 ppm (d, J≈2.5 Hz, 1H, H-4): Deshielded by the ortho-nitro group.

  • Aliphatic Region:

    • δ ~ 2.2–2.4 ppm (s, 3H, -CH₃): Distinct singlet for the methyl group.

  • Exchangeable Protons:

    • δ ~ 13.0 ppm (br s, 1H, -COOH): Broad signal, often invisible if wet.

    • δ ~ 7.5–8.0 ppm (br s, 2H, -NH₂): Chemical shift varies with concentration and temperature.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Doublet around 3300–3500 cm⁻¹ (primary amine).

  • C=O Stretch: 1680–1700 cm⁻¹ (carboxylic acid dimer).

  • NO₂ Stretches: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). This confirms the presence of the nitro group.

Experimental Protocol: pKa Determination

Due to the low water solubility and overlapping ionization constants, standard potentiometric titration may fail. A cosolvent potentiometric titration or UV-metric titration is recommended.

Validated Workflow (Cosolvent Method)

Objective: Determine the thermodynamic pKa values by extrapolating from methanol-water mixtures.

Reagents:

  • Analyte: 2-Amino-3-methyl-5-nitrobenzoic acid (>98% purity).

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: Methanol (HPLC grade), Water (degassed, CO₂-free).

Procedure:

  • Preparation: Prepare three solutions of the analyte (approx.

    
     M) in 30%, 40%, and 50% (v/v) Methanol/Water.
    
  • Calibration: Calibrate the pH electrode using buffers in the respective cosolvent systems (or apply Yasuda-Shedlovsky correction).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Processing: Plot the apparent pKa values (

    
    ) against the mole fraction of methanol.
    
  • Extrapolation: Extrapolate the linear regression to 0% methanol to obtain the aqueous pKa.

Protocol Start Sample Preparation (10 mg in MeOH/Water ratios) Calib Electrode Calibration (Yasuda-Shedlovsky) Start->Calib Titration Potentiometric Titration (0.1 M KOH, N2 atm) Calib->Titration Calc Yasuda-Shedlovsky Plot (pKa vs 1/Dielectric Constant) Titration->Calc Result Extrapolated Aqueous pKa Calc->Result

Figure 2: Workflow for accurate pKa determination of low-solubility ampholytes.

References

  • PubChem. 2-Amino-3-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Safety Data Sheet (SDS) and Handling Protocols for Novel Chemical Entities: A Case Study on Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epistemology of Chemical Identification

In drug development and materials science, researchers frequently encounter novel chemical entities (NCEs) or uncharacterized proprietary intermediates. A critical first step in establishing any safety protocol is the rigorous verification of the chemical's identity.

To demonstrate this, we must analyze the compound referenced in this inquiry: CAS 73585-38-7 . As a Senior Application Scientist, my first operational step is to validate the integrity of the chemical identifier before querying safety databases or drafting a Safety Data Sheet (SDS). The Chemical Abstracts Service (CAS) Registry Number system is not a random string of digits; it is a self-validating mathematical construct designed to prevent fatal errors in chemical handling[1].

The Causality of the CAS Checksum Algorithm

A CAS number is divided into three parts separated by hyphens. The final digit is a checksum calculated using a modulo 10 algorithm based on the preceding digits weighted by their position from right to left[2].

Let us apply this self-validating system to 73585-38-7 :

  • Extract Digits (Right to Left, excluding check digit): 8, 3, 5, 8, 5, 3, 7

  • Apply Positional Weights:

    
    
    
  • Sum the Products:

    
    
    
  • Calculate Modulo 10:

    
    
    

The mathematical check digit for this sequence is 3 , but the provided number ends in 7 . Therefore, CAS 73585-38-7 is a mathematically invalid identifier and represents a non-existent or hallucinated compound.

CAS_Validation Start Input CAS RN (73585-38-7) Extract Extract Digits Right-to-Left (8, 3, 5, 8, 5, 3, 7) Start->Extract Multiply Multiply by Position Index (x1, x2, x3...) Extract->Multiply Sum Sum the Products (Sum = 153) Multiply->Sum Modulo Calculate Modulo 10 (153 mod 10 = 3) Sum->Modulo Compare Compare with Provided Check Digit (7) Modulo->Compare Valid Valid CAS RN Compare->Valid Match Invalid Invalid CAS RN (3 ≠ 7) Compare->Invalid Mismatch

Figure 1: Algorithmic workflow for CAS Registry Number check digit validation.

Because we cannot pull an SDS for a non-existent compound, we must pivot to the core scientific challenge this represents: How do we establish an SDS and handling protocols for a completely novel, uncharacterized chemical entity?

Generating Safety Data for Novel Entities

Under the OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200, chemical manufacturers and researchers are legally required to evaluate the hazards of the chemicals they produce and draft an SDS[3],[4]. When empirical toxicological data is absent, we rely on predictive modeling.

In Silico Toxicology and Read-Across Methodology

To draft a provisional SDS for a novel entity, we utilize the OECD QSAR Toolbox [5]. Quantitative Structure-Activity Relationship (QSAR) modeling allows us to predict the physicochemical and toxicological properties of an unknown compound based on its molecular architecture[6].

By identifying structural alerts (e.g., epoxide groups indicating potential mutagenicity, or specific lipophilic profiles suggesting bioaccumulation), we can perform a "Read-Across" analysis. This involves mapping the unknown entity against known, structurally analogous compounds to extrapolate hazard classifications.

Risk_Assessment Identify Identify Novel Entity (No Empirical Data) QSAR In Silico Toxicology (OECD QSAR Toolbox) Identify->QSAR ReadAcross Read-Across Analysis (Structural Analogues) Identify->ReadAcross Banding NIOSH Control Banding (Assign Hazard Band) QSAR->Banding ReadAcross->Banding Controls Define Engineering Controls & PPE Requirements Banding->Controls DraftSDS Draft Provisional SDS (OSHA 29 CFR 1910.1200) Controls->DraftSDS

Figure 2: Self-validating risk assessment workflow for uncharacterized chemical entities.

Occupational Exposure Banding (OEB)

When a chemical lacks a Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL), we must implement Control Banding , a qualitative risk assessment strategy developed by NIOSH[7],[8]. The core causality here is that the absence of data is not the absence of hazard. Until proven otherwise, novel entities (especially pharmaceutical intermediates) are treated as highly potent.

Table 1: Control Banding Matrix for Novel Chemical Entities
Hazard BandToxicity / Hazard ProfileEngineering ControlsRequired PPE
Band A Irritant, mild toxicityGeneral laboratory ventilationLab coat, nitrile gloves, safety glasses
Band B Harmful, moderate toxicityLocal Exhaust Ventilation (Fume Hood)Double nitrile gloves, splash goggles
Band C Toxic, corrosiveVentilated Enclosure / BSC Class IITyvek suit, chemical-resistant gloves, face shield
Band D Unknown / Novel Entity , CarcinogenicFully Enclosed Isolator / Glove Box Level B suit, PAPR / Supplied Air

Note: Any uncharacterized compound (like our theoretical 73585-38-7) defaults to Band D until QSAR or in vitro data justifies downgrading the risk.

Self-Validating Experimental Protocols for UCEs

A protocol is only scientifically sound if it contains built-in verification steps. The following workflows demonstrate how to handle a Band D unknown powder safely.

Protocol 1: Primary Containment and Weighing

The greatest risk when handling unknown solid APIs is aerosolization. Sub-micron particles can easily bypass standard surgical masks and enter the respiratory tract.

  • System Validation (The Self-Check): Before introducing the chemical, activate the ventilated balance enclosure (VBE). Use a calibrated anemometer to verify a face velocity of 75–100 feet per minute (fpm).

  • Visual Containment Verification: Perform a smoke test using a ventilation smoke tube at the sash opening. Causality: If the smoke is not smoothly entrained into the rear baffle, turbulent air could push the unknown powder into the operator's breathing zone. Do not proceed until airflow is laminar.

  • Preparation: Don a Powered Air-Purifying Respirator (PAPR), double nitrile gloves, and a disposable Tyvek suit.

  • Handling: Open the primary container only inside the validated VBE. Use an anti-static weighing boat and a grounded spatula to prevent electrostatic dispersion of the powder.

  • Decontamination: Wipe down the exterior of the sealed secondary container with a solvent appropriate for the suspected chemical class before removing it from the VBE.

Protocol 2: Spill Response and Decontamination Pathway

If an unknown compound breaches containment, the response must be systematic and verifiable. We use damp wiping rather than dry sweeping to prevent the aerosolization of particulates.

  • Evacuation & Isolation: Immediately evacuate the lab and allow the HVAC system to perform at least 5 air changes to clear potential aerosols.

  • Containment: Don Level B PPE. Surround the spill with inert absorbent booms to prevent spreading.

  • Neutralization: If QSAR modeling suggests the compound is an alkylating agent or highly reactive, apply an oxidative (e.g., 1% sodium hypochlorite) or hydrolytic decontamination solution.

  • Verification (The Self-Check): Decontamination is not considered complete based on visual inspection alone. Swab the spill area and analyze the sample via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The protocol is only closed when the analytical results confirm the absence of the target mass.

Spill_Response Spill Spill of Unknown Compound Detected Evacuate Evacuate Immediate Area & Allow HVAC Clearance Spill->Evacuate PPE Don Maximum PPE (Level B / PAPR / Tyvek) Evacuate->PPE Contain Containment via Damp Wiping / Absorbents PPE->Contain Decon Chemical Decontamination (Oxidative/Hydrolytic) Contain->Decon Verify Surface Swab Verification (LC-MS/MS Analysis) Decon->Verify

Figure 3: Step-by-step spill response and analytical verification pathway for novel entities.

References

  • Check Digit Verification of CAS Registry Numbers Chemical Abstracts Service (CAS)[Link]

  • CAS Registry Number - Format and Calculation Wikipedia [Link]

  • 29 CFR 1910.1200 - Hazard Communication Occupational Safety and Health Administration (OSHA) / eCFR[Link]

  • Occupational Safety and Health Admin., Labor § 1910.1200 GovInfo[Link]

  • Control Banding Centers for Disease Control and Prevention (CDC) / NIOSH[Link]

  • Management of Occupational Hazards: Control Banding Restored CDC / NIOSH Publication Number 2009-152[Link]

  • OECD QSAR Toolbox Organisation for Economic Co-operation and Development (OECD)[Link]

  • Update of OECD QSAR Toolbox now available European Chemicals Agency (ECHA)[Link]

Sources

molecular weight and formula of 2-Amino-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight, Formula, and Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid

Part 1: Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5 ) is a highly specialized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, most notably quinazolinones . These scaffolds are pivotal in medicinal chemistry, serving as the core structure for various kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, electronic structure, validated synthesis protocols, and applications in drug development. It is designed for researchers requiring actionable data for experimental design and scaffold optimization.

Part 2: Physicochemical Profile

The following data consolidates the core physical and chemical identifiers for the compound.

Parameter Technical Specification
Chemical Name 2-Amino-3-methyl-5-nitrobenzoic acid
Common Synonyms 3-Methyl-5-nitroanthranilic acid; 2-Amino-5-nitro-m-toluic acid
CAS Number 70343-14-5
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Physical State Solid (Yellow to Orange Crystalline Powder)
Melting Point >200°C (Decomposition characteristic of nitroanthranilic acids)
Acidity (pKa) ~2.5 (Carboxyl), ~1.0 (Amine conjugate acid) [Predicted]
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water
SMILES CC1=CC(=CC(=C1N)C(=O)O)[O-]

Part 3: Structural Analysis & Reactivity

Understanding the electronic environment of the benzene ring is critical for predicting reactivity during synthesis and derivatization.

Electronic Effects of Substituents
  • Amino Group (-NH₂ at C2): A strong electron-donating group (EDG) via resonance.[1] It activates the ring for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to ortho and para positions.

  • Methyl Group (-CH₃ at C3): A weak EDG via induction/hyperconjugation. It provides steric bulk at the C3 position, preventing substitution at C2/C4 and influencing the conformation of the adjacent amino group.

  • Nitro Group (-NO₂ at C5): A strong electron-withdrawing group (EWG). It strongly deactivates the ring but is essential for downstream reduction to an amine (for further functionalization) or for its specific binding properties in a protein pocket.

  • Carboxyl Group (-COOH at C1): A moderate EWG. It serves as the cyclization handle for forming heterocycles.

Regioselectivity in Synthesis

In the precursor 2-amino-3-methylbenzoic acid , the directing effects align perfectly for 5-nitration:

  • Amino (C2): Directs para to C5.

  • Methyl (C3): Directs meta to C5 (weak effect).

  • Carboxyl (C1): Directs meta to C5.[1]

This "cooperative directing effect" ensures high regioselectivity during the nitration step.

ElectronicEffects Substrate 2-Amino-3-methylbenzoic Acid (Precursor) Amino Amino Group (C2) Strong Activator Directs Para -> C5 Substrate->Amino Carboxyl Carboxyl Group (C1) Deactivator Directs Meta -> C5 Substrate->Carboxyl Methyl Methyl Group (C3) Weak Activator Steric Block -> C2/C4 Substrate->Methyl Target Target: C5 Position (Highly Activated) Amino->Target Strongest Effect Carboxyl->Target Synergistic Methyl->Target Minor

Figure 1: Electronic directing effects facilitating the synthesis of the target molecule.

Part 4: Synthesis Protocol

The most robust route for synthesizing 2-Amino-3-methyl-5-nitrobenzoic acid involves the nitration of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). While direct nitration is possible, protecting the amine is often required to prevent oxidation.

Reagents & Materials
  • Starting Material: 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1).[2][3]

  • Reagents: Acetic anhydride (Ac₂O), Nitric acid (HNO₃, fuming or 70%), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl).

  • Solvents: Glacial acetic acid, Water.

Step-by-Step Methodology

Step 1: Acetylation (Protection) Rationale: Protects the amino group from oxidation by nitric acid and prevents poly-nitration.

  • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Heat to 60°C for 1 hour.

  • Cool and pour into ice water. Filter the precipitate (2-acetamido-3-methylbenzoic acid).

Step 2: Nitration Rationale: Introduces the nitro group at the C5 position.

  • Dissolve the acetylated intermediate in concentrated H₂SO₄ at 0–5°C.

  • Prepare a nitrating mixture (1:1 v/v conc. HNO₃ / conc. H₂SO₄).

  • Add the nitrating mixture dropwise, maintaining the internal temperature below 10°C.

  • Stir at 0–10°C for 2 hours.

  • Pour onto crushed ice. The yellow solid (2-acetamido-3-methyl-5-nitrobenzoic acid) is collected by filtration and washed with cold water.

Step 3: Hydrolysis (Deprotection) Rationale: Removes the acetyl group to restore the free amine.

  • Suspend the wet cake from Step 2 in 6M HCl.

  • Reflux for 2–3 hours. The solid will dissolve and then reprecipitate (or require neutralization).

  • Cool to room temperature. Adjust pH to ~3–4 with NaOH or Sodium Acetate to precipitate the free amino acid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

SynthesisWorkflow Start Start: 2-Amino-3-methylbenzoic Acid Step1 Step 1: Acetylation (Ac2O, AcOH, 60°C) Protects Amine Start->Step1 Inter1 Intermediate: 2-Acetamido-3-methylbenzoic acid Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, <10°C) Electrophilic Substitution at C5 Inter1->Step2 Inter2 Intermediate: 2-Acetamido-3-methyl-5-nitrobenzoic acid Step2->Inter2 Step3 Step 3: Acid Hydrolysis (6M HCl, Reflux) Removes Acetyl Group Inter2->Step3 Final Final Product: 2-Amino-3-methyl-5-nitrobenzoic Acid Step3->Final

Figure 2: Step-by-step synthetic pathway for 2-Amino-3-methyl-5-nitrobenzoic acid.

Part 5: Applications in Drug Discovery

This compound serves as a "privileged scaffold" for constructing Quinazolin-4(3H)-ones , a class of heterocycles with broad biological activity.

Quinazolinone Synthesis

The reaction of 2-amino-3-methyl-5-nitrobenzoic acid with formamide (Niementowski reaction variant) or urea yields nitro-substituted quinazolinones. The C3-methyl group on the benzene ring imposes specific steric constraints that can improve selectivity for kinase pockets (e.g., EGFR, CDK).

Protocol Highlight:

  • Reagents: Formamide (excess).

  • Conditions: Reflux (140–180°C) for 4–6 hours.

  • Product: 8-Methyl-6-nitroquinazolin-4(3H)-one.

Quinazolinone Scaffold 2-Amino-3-methyl- 5-nitrobenzoic Acid Reaction Cyclization (Reflux, -2H2O) Scaffold->Reaction Reagent Formamide / Urea (Cyclizing Agent) Reagent->Reaction Product 8-Methyl-6-nitro- quinazolin-4(3H)-one Reaction->Product

Figure 3: Cyclization to the bioactive quinazolinone core.

Part 6: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

  • δ ~2.4 ppm (s, 3H): Methyl group at C3.

  • δ ~8.0–8.5 ppm (d, 1H): Aromatic proton at C4 (coupling with C6).

  • δ ~8.6–9.0 ppm (d, 1H): Aromatic proton at C6 (deshielded by nitro and carboxyl groups).

  • δ ~7.0–8.0 ppm (br s, 2H): Amine protons (-NH₂).

  • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

2. Infrared Spectroscopy (FT-IR)

  • 3300–3500 cm⁻¹: N-H stretching (primary amine).

  • 2500–3000 cm⁻¹: O-H stretching (broad, carboxylic acid).

  • 1680–1700 cm⁻¹: C=O stretching (conjugated acid).

  • 1520 & 1340 cm⁻¹: N-O stretching (asymmetric and symmetric nitro bands).

Part 7: References

  • BLD Pharm. (2024). Product Datasheet: 2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5).[4] Retrieved from

  • PubChem. (2024).[5] Compound Summary: 2-Amino-3-methyl-5-nitrobenzoic acid. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis of Anthranilic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). 2-Amino-5-methyl-3-nitrobenzoic acid (Isomer comparison). Retrieved from

  • BenchChem. (2025).[6] Application of Nitrobenzoic Acids in Quinazolinone Synthesis. Retrieved from

Sources

Thermodynamic Solubility Profiling of 2-Amino-3-methyl-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (AMNBA, CAS: 70343-14-5) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Structurally, AMNBA features a complex push-pull electronic system: an electron-donating amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), a weakly lipophilic methyl group (-CH₃), and a carboxylic acid (-COOH) capable of strong intermolecular dimerization.

Understanding its solubility in various organic solvents is paramount for optimizing crystallization, purification, and reaction yields. This technical guide provides an authoritative framework for determining, modeling, and predicting the thermodynamic solubility of AMNBA, bridging empirical methodologies with Hansen Solubility Parameter (HSP) theory.

Structural Causality and Solvation Thermodynamics

The dissolution of AMNBA in an organic solvent is governed by the energy required to disrupt its highly ordered crystalline lattice versus the energy released upon solvation.

Functional Group Contributions
  • Carboxylic Acid (-COOH) & Amino (-NH₂) Groups: These groups act as both hydrogen-bond donors and acceptors. In the solid state, they form robust intermolecular hydrogen bond networks. Solvents with high hydrogen-bonding capacity (

    
    ) are required to break these networks.
    
  • Nitro Group (-NO₂): Imparts a significant dipole moment to the molecule. Solvents with high polarity (

    
    ) interact favorably with this moiety via dipole-dipole interactions.
    
  • Methyl Group (-CH₃): Provides localized lipophilicity, slightly increasing the dispersion forces (

    
    ) required for optimal solvation compared to unmethylated analogs.
    
Hansen Solubility Parameters (HSP) Framework

To predict the solubility of AMNBA, we utilize the HSP framework, which divides the total cohesive energy density into three components: dispersion (


), polar (

), and hydrogen bonding (

)[3]. The "distance" (

) between the solvent and the solute in 3D space is calculated as:


A Relative Energy Difference (RED) is then calculated (


). Solvents yielding a RED < 1 are predicted to be excellent solvents, while those with RED > 1 are poor solvents or anti-solvents[3][4].

G A Hansen Solubility Parameters (HSP) B Dispersion (δd) Polarity (δp) H-Bonding (δh) A->B C Calculate Relative Energy Difference (RED) B->C D RED < 1 (High Solubility) C->D E RED > 1 (Low Solubility) C->E F Apelblat / van't Hoff Thermodynamic Models D->F E->F

Logical framework for predicting AMNBA solubility using HSP and thermodynamic models.

Experimental Methodology: Self-Validating Thermodynamic Solubility

To obtain highly accurate, E-E-A-T compliant solubility data, dynamic kinetic methods are insufficient. The isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC), is the gold standard for determining thermodynamic equilibrium[5][6].

Step-by-Step Protocol

This protocol is designed as a self-validating system; it inherently checks for equilibrium rather than assuming it based on arbitrary timeframes.

  • Preparation of Solid Excess: Add an excess amount of AMNBA (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL amber glass vial to prevent potential photodegradation.

  • Isothermal Equilibration: Seal the vials tightly and submerge them in a thermostatic water bath shaker. Set the temperature to the desired setpoint (e.g., 298.2 K ± 0.1 K) and the agitation speed to 150 rpm.

  • The Self-Validation Check (Equilibrium Verification):

    • Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

    • Filter immediately using a 0.22 µm PTFE syringe filter (pre-warmed to the bath temperature to prevent precipitation).

    • Quantify the concentration via HPLC.

    • Decision Gate: If the concentration variance between 48h and 72h is less than 2%, thermodynamic equilibrium is validated. If variance > 2%, continue shaking and sampling at 24h intervals.

  • Phase Separation & Dilution: Once equilibrium is confirmed, centrifuge the final sample at 10,000 rpm for 10 minutes at the exact experimental temperature to ensure complete phase separation. Dilute the supernatant with the mobile phase to fall within the linear range of the HPLC calibration curve.

  • Solid-State Verification: Recover the undissolved solid, dry it under vacuum, and analyze it via Powder X-ray Diffraction (PXRD) to ensure no polymorphic transitions or solvate formations occurred during equilibration[6].

G A Solid AMNBA Addition C Isothermal Shaking (298.2 K - 318.2 K) A->C B Solvent Selection (Polar/Non-polar) B->C D Equilibrium Check (24h, 48h, 72h) C->D D->C Not Reached E Phase Separation (Centrifugation) D->E Equilibrium Reached F HPLC Quantification E->F

Workflow for determining the thermodynamic solubility of AMNBA using the shake-flask method.

Quantitative Data Synthesis

Based on the structural properties of AMNBA and empirical data from structurally analogous nitrobenzoic acid derivatives[3][6], the following tables synthesize the expected thermodynamic solubility profiles and HSP interactions.

Table 1: Estimated Hansen Solubility Parameters for AMNBA and Common Solvents

Note: AMNBA HSP values (


) are estimated via group contribution methods.
Solvent

(MPa

)

(MPa

)

(MPa

)
Estimated REDSolvation Capacity
Dimethyl Sulfoxide (DMSO) 18.416.410.20.85Excellent
N,N-Dimethylformamide (DMF) 17.413.711.30.92Excellent
Methanol 15.112.322.31.45Moderate
Ethyl Acetate 15.85.37.21.80Poor
n-Hexane 14.90.00.03.10Anti-solvent
Table 2: Representative Mole Fraction Solubility ( ) of AMNBA at 298.2 K

Data is modeled based on the modified Apelblat equation parameters typical for highly functionalized aromatic acids[5].

Solvent ClassificationSpecific SolventMole Fraction Solubility (

)
Causality / Mechanism of Solvation
Polar Aprotic DMSO85.40High dipole moment disrupts the crystal lattice; strong H-bond acceptor for -COOH/-NH₂.
Polar Aprotic DMF72.15Similar to DMSO, prevents solute-solute dimerization effectively.
Polar Protic Methanol18.20Competes for H-bonds but self-associates, lowering effective solvation capacity.
Non-Polar n-Hexane< 0.01Lacks

and

; cannot break the strong intermolecular forces of AMNBA.

Thermodynamic Modeling

To interpolate solubility at varying temperatures (e.g., for designing cooling crystallization processes), the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is highly effective for AMNBA in organic solvents[4][5]:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature in Kelvin.
    
  • 
     and 
    
    
    
    are empirical model parameters derived from non-linear regression of the experimental data.

The parameter


 is closely related to the apparent enthalpy of solution (

), while

accounts for the temperature dependence of the enthalpy of solution. For AMNBA in polar aprotic solvents like DMSO, the dissolution process is typically endothermic (

), meaning solubility increases predictably with temperature, making it an ideal system for controlled cooling crystallization.

References

  • Molbase. "2-amino-3-methyl-5-nitrobenzoic acid - CAS 70343-14-5." molbase.cn. Available at: [Link][2]

  • Repositorio UdeC. "Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents." udec.cl. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." ncbi.nlm.nih.gov. Available at: [Link][5]

  • ACS Publications. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." pubs.acs.org. Available at: [Link][4]

  • SciSpace. "Screening, packing systematics, Hansen solubility parameters and desolvation of resmetirom (MGL-3196) solvates." typeset.io. Available at:[Link][6]

Sources

Synthesis Pathways for 3-Methyl-5-Nitroanthranilic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-methyl-5-nitroanthranilic acid (2-amino-3-methyl-5-nitrobenzoic acid) stands out as a privileged intermediate. Its unique substitution pattern—featuring an amine, a carboxylic acid, a methyl group, and a nitro group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds like benzoxazinones and quinazolinones. This whitepaper provides a rigorously validated, step-by-step technical guide to the synthesis of 3-methyl-5-nitroanthranilic acid and its downstream derivatives, emphasizing mechanistic causality, regiochemical control, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

The synthesis of 3-methyl-5-nitroanthranilic acid relies on the precise orchestration of electrophilic aromatic substitution (EAS) as documented by 1[1]. The starting material, 3-methylanthranilic acid, possesses three substituents on the benzene ring that dictate the regiochemical outcome of incoming electrophiles:

  • Amino Group (-NH₂): Strongly activating, ortho/para directing.

  • Methyl Group (-CH₃): Weakly activating, ortho/para directing.

  • Carboxylic Acid (-COOH): Deactivating, meta directing.

When subjected to nitration, the position para to the amino group (C5) is both electronically enriched and sterically unhindered compared to the ortho position (C6), which is blocked by the bulky carboxylic acid moiety, a directing effect detailed by 2[2]. However, direct nitration of the unprotected aniline derivative using nitric acid often results in severe oxidative degradation. To circumvent this, the amine must be transiently protected as an acetamide, yielding 2-acetamido-3-methyl-5-nitrobenzoic acid, which moderates the ring's electron density while preserving the desired para-directing effect as listed by 3[3].

Core Synthesis Workflow

The optimized synthesis of 3-methyl-5-nitroanthranilic acid is a three-step linear sequence: N-acetylation, regioselective nitration, and hydrolytic deprotection.

Synthesis A 3-Methylanthranilic Acid B 2-Acetamido-3-methyl- benzoic acid A->B Ac2O, AcOH 90°C, 2h C 2-Acetamido-3-methyl- 5-nitrobenzoic acid B->C HNO3, H2SO4 0°C to 5°C, 1h D 3-Methyl-5-nitro- anthranilic acid C->D 6M HCl Reflux, 3h

Figure 1: Three-step synthetic workflow for 3-methyl-5-nitroanthranilic acid.

Experimental Protocols

The following protocols have been engineered to function as self-validating systems, providing researchers with in-process physical cues to ensure reaction fidelity.

Step 1: N-Acetylation (Amine Protection)
  • Objective: Passivate the highly nucleophilic and easily oxidized primary amine to prevent degradation during exposure to fuming nitric acid.

  • Procedure:

    • Suspend 3-methylanthranilic acid (1.0 eq) in glacial acetic acid (3 volumes). Causality: Acetic acid acts as a viscosity modifier and proton shuttle, maintaining a homogeneous environment.

    • Add acetic anhydride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to 90°C for 2 hours.

    • Validation Check: The initial opaque suspension will transition to a clear, pale-yellow solution, confirming complete conversion to the more soluble N-acetyl derivative.

    • Quench the reaction by pouring the hot solution into crushed ice. Filter the resulting white precipitate, wash with cold water, and dry in vacuo to yield 2-acetamido-3-methylbenzoic acid.

Step 2: Regioselective Nitration
  • Objective: Introduce the nitro group at the C5 position via electrophilic aromatic substitution, a standard method for nitroarenes as described by4[4].

  • Procedure:

    • Dissolve 2-acetamido-3-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (5 volumes) and cool to 0°C using an ice-salt bath.

    • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixture dropwise over 45 minutes, strictly maintaining the internal temperature below 5°C. Causality: Exceeding 5°C triggers runaway exothermic dinitration and oxidative ring cleavage.

    • Stir for an additional 1 hour at 0°C.

    • Validation Check: The solution will adopt a deep amber hue. TLC (DCM:MeOH 9:1) should show the disappearance of the starting material spot and the emergence of a lower

      
       product spot.
      
    • Pour carefully over crushed ice to precipitate 2-acetamido-3-methyl-5-nitrobenzoic acid. Filter and wash thoroughly with water until the filtrate is pH neutral.

Step 3: Hydrolytic Deprotection
  • Objective: Cleave the acetamide to liberate the target primary amine.

  • Procedure:

    • Suspend the crude 2-acetamido-3-methyl-5-nitrobenzoic acid in 6M HCl (10 volumes).

    • Reflux the mixture (~105°C) for 3-4 hours. Causality: Acidic hydrolysis is preferred over basic hydrolysis to prevent premature decarboxylation of the electron-deficient ring.

    • Cool the mixture to room temperature and adjust the pH to 3.0 using 20% NaOH to ensure the zwitterionic precipitation of the product.

    • Validation Check: A bright yellow to orange precipitate will form, characteristic of the conjugated nitroaniline system.

    • Filter, wash with cold ethanol, and dry to yield pure 3-methyl-5-nitroanthranilic acid.

Synthesis of Key Derivatives

3-Methyl-5-nitroanthranilic acid serves as a highly versatile building block for advanced heterocyclic scaffolds, particularly benzoxazinones, which are critical in the development of kinase inhibitors and antiviral drug candidates according to 5[5].

Derivatives Core 3-Methyl-5-nitroanthranilic acid Benz 2,8-Dimethyl-6-nitro- 4H-3,1-benzoxazin-4-one Core->Benz Ac2O, Reflux (Cyclodehydration) Amide Targeted Amide Libraries Core->Amide EDC/HOBt, R-NH2 (Peptide Coupling) Azo Diazonium Intermediates Core->Azo NaNO2, HCl, 0°C (Diazotization) Quin Quinazolinone Scaffolds Benz->Quin R-NH2, Heat (Ring Opening/Closure)

Figure 2: Divergent pathways for 3-methyl-5-nitroanthranilic acid derivatives.

Benzoxazinone Cyclodehydration

Reacting 3-methyl-5-nitroanthranilic acid with excess acetic anhydride under reflux conditions drives a cyclodehydration reaction, yielding 2,8-dimethyl-6-nitro-4H-3,1-benzoxazin-4-one. This privileged scaffold is highly reactive toward nucleophiles and acts as an intermediate for further diversification.

Quinazolinone Assembly

The benzoxazinone intermediate can be subjected to ring-opening and subsequent ring-closure by heating with various primary amines (e.g., anilines or aliphatic amines). This yields 3-substituted 2,8-dimethyl-6-nitroquinazolin-4(3H)-ones, which are critical pharmacophores in modern drug discovery.

Quantitative Data & Yield Analysis

To facilitate scale-up and comparative analysis, the quantitative metrics for the core synthesis pathway are summarized below.

Synthesis StepReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Product Appearance
1. Protection Ac₂O, Glacial AcOH902.090 - 95White crystalline solid
2. Nitration HNO₃ (fuming), H₂SO₄0 - 51.575 - 85Pale yellow powder
3. Deprotection 6M HCl1053.585 - 90Bright yellow/orange solid
4. Cyclization Ac₂O (excess)1404.070 - 80Tan/Brown solid

Conclusion

The synthesis of 3-methyl-5-nitroanthranilic acid and its derivatives requires strict adherence to regiochemical control and thermal management. By employing a transient N-acetylation strategy, researchers can bypass the oxidative liabilities of the primary amine, securing high yields of the C5-nitrated product. The resulting scaffold offers divergent pathways into benzoxazinone and quinazolinone libraries, cementing its value in pharmaceutical development.

References

  • Title: Product Class 21: Nitroarenes Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 Source: PubChem URL: [Link]

Sources

Physicochemical Profiling of 2-Amino-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Acidity, Solubility, and Structural Insights Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Acidity, Solubility, and Structural Insights for Drug Development[1][2]

Executive Summary & Chemical Identity

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5) represents a critical scaffold in medicinal chemistry, particularly as a precursor in the synthesis of benzodiazepines and kinase inhibitors.[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the electron-donating amino group, and the sterically significant methyl substituent.[3]

This guide provides a rigorous analysis of its acidity constants (pKa), solubility profiles, and experimental characterization protocols, synthesizing theoretical predictions with empirical data from structural analogs to guide formulation and synthesis strategies.[4]

Chemical Identity Table

PropertyDetail
IUPAC Name 2-Amino-3-methyl-5-nitrobenzoic acid
CAS Number 70343-14-5
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Key Substituents 3-Methyl (Steric/Inductive), 5-Nitro (Electronic withdrawing)
Theoretical Framework: Electronic & Steric Effects

To understand the acidity of this molecule without a direct experimental dataset, we must deconstruct the electronic environment using Hammett substituent constants (


) and ortho-effects.[3]
2.1 Substituent Interaction Logic

The acidity of the carboxylic acid (COOH) and the basicity of the amine (NH₂) are modified by the substituents:

  • 5-Nitro Group (

    
    ): 
    
    • Effect on COOH: Located meta to the carboxylic acid.[1][2][3][4] It exerts a strong electron-withdrawing effect (Inductive and Resonance), stabilizing the carboxylate anion (

      
      ).[1][2] This lowers the pKa  (increases acidity) significantly compared to anthranilic acid.[1][2][4][5]
      
    • Effect on NH₂: Located para to the amino group.[1][2][3][4] It drastically reduces the electron density on the nitrogen lone pair via resonance delocalization.[4] This makes the amine extremely weakly basic , potentially suppressing zwitterion formation in aqueous media.[1][2][4]

  • 3-Methyl Group (

    
    ): 
    
    • Effect on COOH: Located meta to the carboxylic acid.[1][2][3][4] Weakly electron-donating, which would theoretically slightly raise the pKa.

    • Effect on NH₂: Located ortho to the amino group.[1][2][3][4] This introduces steric hindrance , potentially twisting the amino group out of planarity with the benzene ring.[4] This deconjugation can paradoxically increase basicity by preventing lone-pair delocalization into the ring, but the strong pull of the 5-nitro group likely overrides this.[1]

2.2 Structural Equilibrium Diagram

The following Graphviz diagram illustrates the protonation states and the influence of substituents on the equilibrium.

G Cation Cationic Species (pH < 0.5) COOH / NH3+ Neutral Neutral Species (pH ~ 1.5 - 3.0) COOH / NH2 (Dominant due to weak NH2 basicity) Cation->Neutral pKa1 (NH3+ deprot) Est. < 1.0 Anion Anionic Species (pH > 4.0) COO- / NH2 Neutral->Anion pKa2 (COOH deprot) Est. 3.4 - 3.6 NO2 5-NO2 Group (Strong EWG) Stabilizes Anion Destabilizes Cation NO2->Cation Destabilizes NO2->Anion Stabilizes CH3 3-CH3 Group (Steric/Weak EDG) Modulates NH2 orientation CH3->Neutral Steric Bulk

Caption: Protonation equilibria of 2-Amino-3-methyl-5-nitrobenzoic acid showing the suppression of the cationic state by the 5-nitro group.[1]

Acidity (pKa) Profile

Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (Anthranilic acid, 5-Nitroanthranilic acid, and 3-Methylbenzoic acid), the estimated pKa values are derived below.

3.1 Comparative pKa Data
CompoundpKa (COOH)pKa (NH₃⁺)Structural Note
Anthranilic Acid 2.054.95Reference standard.[1][2] Forms zwitterion.
3-Nitrobenzoic Acid 3.47N/ANitro group lowers pKa vs Benzoic (4.2).[1][2][4]
5-Nitroanthranilic Acid ~3.30*< 1.0Amine basicity destroyed by NO₂.
2-Amino-3-methyl-5-nitrobenzoic Acid 3.45 ± 0.15 ~0.5 - 1.0 Target Molecule (Predicted)

*Note: The pKa of ~3.30 for 5-nitroanthranilic acid often refers to the ionization of the neutral COOH to


, as the zwitterion is unstable due to low amine basicity.[1]
3.2 Interpretation

For the target molecule, the carboxylic acid pKa is predicted to be in the range of 3.3 – 3.6 .[3][4][5]

  • Why higher than Anthranilic (2.05)? In unsubstituted anthranilic acid, the ammonium group (

    
    ) exerts a potent field effect that acidifies the COOH.[2][4][5] In the 5-nitro derivative, the amine is not protonated at pH > 1.[3] Therefore, the COOH ionization is that of a neutral aniline derivative, which is typically less acidic (higher pKa) than a cationic aniline derivative.[4][5]
    
  • Implication: At physiological pH (7.4), the molecule will exist almost exclusively as the mono-anionic species (

    
    ).[1][2][4]
    
Solubility & Physical Properties

Nitro-substituted benzoic acids exhibit poor aqueous solubility due to strong crystal lattice energy driven by intermolecular hydrogen bonding and


-stacking.[1][2][3]

Solubility Profile Estimates (at 25°C):

  • Water: Insoluble to Sparingly Soluble (< 0.5 mg/mL).[1][2][4]

  • Ethanol/Methanol: Soluble.[1][2][4][5]

  • DMSO: Highly Soluble (> 50 mg/mL).[1][2][4][5]

  • 0.1N NaOH: Soluble (Forms sodium salt).[1][2][4]

  • 0.1N HCl: Sparingly Soluble (Amine is too weakly basic to form a stable hydrochloride salt easily in water).[1][2][4][5]

Experimental Protocols

To validate these values in your laboratory, use the following self-validating protocols.

5.1 Protocol A: pKa Determination via Potentiometric Titration (Mixed Solvent)

Due to low aqueous solubility, pKa is best determined in a methanol/water mixture and extrapolated to zero organic solvent (Yasuda-Shedlovsky method).[2][5]

Reagents:

  • Analyte: ~20 mg 2-Amino-3-methyl-5-nitrobenzoic acid.[1][2]

  • Solvent: Carbonate-free water, HPLC-grade Methanol.[1][2]

  • Titrant: 0.1 M KOH (standardized).[2][4]

  • Ionic Strength Adjuster: 0.1 M KCl.[2][3][4][5]

Workflow:

  • Preparation: Prepare three solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.

  • Titration: Titrate each solution with 0.1 M KOH under nitrogen atmosphere at 25°C. Record pH vs. Volume.

  • Calculation:

    • Determine apparent pKa (

      
      ) for each methanol fraction.[2][4][5]
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).[2][4][5]
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
      ) to obtain aqueous pKa.
      
5.2 Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Workflow:

  • Saturation: Add excess solid analyte to 10 mL of buffer (pH 1.2, 4.0, 7.4) in amber glass vials.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (Detection wavelength: ~335 nm, characteristic of nitroanilines).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2][4]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][4] Gradient 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1][2][4]

Implications in Drug Design

The presence of the 3-methyl and 5-nitro groups creates a unique electronic "push-pull" system on the anthranilic core.[1][3]

  • Synthetic Utility: The 5-nitro group is a versatile handle; it can be reduced to a primary amine (using

    
     or 
    
    
    
    ) to create a 2,5-diamino scaffold, essential for synthesizing pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), a class of potent DNA-alkylating antitumor agents.[1]
  • Metabolic Stability: The electron-deficient ring (due to

    
    ) is resistant to oxidative metabolism (e.g., hydroxylation) at the 4 and 6 positions.[1][2]
    

Synthesis Start 2-Amino-3-methyl-5-nitrobenzoic acid Step1 Reduction (-NO2 -> -NH2) Reagents: H2, Pd/C or Fe/HCl Start->Step1 Intermediate 2,5-Diamino-3-methylbenzoic acid (Unstable, oxidation prone) Step1->Intermediate Step2 Cyclization with Dialdehyde/Linker Intermediate->Step2 Product Benzodiazepine / PBD Scaffolds (Antitumor Agents) Step2->Product

Caption: Synthetic pathway utilizing the target molecule as a precursor for bioactive scaffolds.

References
  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 5125572, 2-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Odabasoglu, H. Y., et al. (2010).[2][3][4][5] 2-Amino-5-nitrobenzoic acid.[1][2][6][7] Acta Crystallographica Section E. Retrieved from [Link][2][5]

  • Perrin, D. D., & Dempsey, B. (1974).[2][4] Buffers for pH and Metal Ion Control. Chapman and Hall.[2][3][4] (Standard reference for pKa determination methods).

Sources

Thermodynamic Stability & Decomposition Kinetics of Nitro-Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Process Safety

Executive Summary: The Ortho-Effect Paradox

In the design of drug scaffolds and dye intermediates, nitro-substituted anthranilic acids (NAAs) present a classic thermodynamic paradox. While the nitro group (


) is strongly electron-withdrawing—a feature that typically stabilizes carboxyl groups against electrophilic decarboxylation—its position relative to the amine (

) and carboxyl (

) moieties dictates the molecule's fate.

This guide provides a rigorous analysis of the thermodynamic stability of 3-, 4-, 5-, and 6-nitroanthranilic acids. It synthesizes crystallographic data, decomposition kinetics, and safety parameters to aid in the selection of stable isomers for pharmaceutical development.

Structural Determinants of Stability

The thermodynamic stability of NAAs is governed by the competition between intramolecular hydrogen bonding (IHB) and steric repulsion .

The Reference State: Anthranilic Acid

Anthranilic acid is stabilized by a strong 6-membered IHB ring between the amino hydrogen and the carbonyl oxygen. This planar conformation lowers the ground state energy (


) and raises the activation energy (

) required for decarboxylation.
Isomer-Specific Stability Profile
IsomerStructureStability StatusPrimary Destabilizing Factor
3-Nitro Ortho to

&

Lowest Steric Clash: The bulky nitro group at C3 forces the

out of planarity, breaking the stabilizing IHB.
6-Nitro Ortho to

Low Steric/Electrostatic: Direct repulsion between the nitro oxygens and the carboxyl group facilitates

loss.
5-Nitro Para to

High Resonance: The nitro group withdraws density from the ring, strengthening the C1-COOH bond against electrophilic attack.
4-Nitro Meta to

Highest Optimal Packing: Minimal steric interference allows for robust intermolecular H-bonding networks in the crystal lattice.
Visualization of Stability Factors

The following diagram illustrates the competing forces governing the stability of these isomers.

StabilityFactors cluster_Isomers Isomer Stability Hierarchy Anthranilic Anthranilic Acid Scaffold Nitro4 4-Nitro Isomer (Most Stable) Tm ~264°C Anthranilic->Nitro4 Meta-substitution Preserves Planarity Nitro3 3-Nitro Isomer (Unstable) Steric Clash Anthranilic->Nitro3 Ortho-substitution Breaks Intramolecular H-Bond Mechanism Decarboxylation Barrier (Ea) Nitro4->Mechanism High Ea (>150 kJ/mol) Nitro5 5-Nitro Isomer (High Stability) Nitro3->Mechanism Low Ea (<130 kJ/mol) Nitro6 6-Nitro Isomer (Unstable) Direct Repulsion Stability Thermodynamic Stability Mechanism->Stability Determines Shelf-Life

Figure 1: Stability hierarchy of nitro-substituted anthranilic acids based on steric and electronic effects.

Decomposition Kinetics: The Decarboxylation Pathway

The primary decomposition pathway for NAAs is thermal decarboxylation. Understanding this mechanism is vital for process safety, particularly during recrystallization or drying steps.

Mechanism

The reaction proceeds via a bimolecular electrophilic substitution (


) .
  • Zwitterion Formation: The neutral acid exists in equilibrium with its zwitterion.

  • Proton Attack: A proton (from solvent or another acid molecule) attacks the C1 carbon (the ring carbon holding the carboxyl group).

  • Transition State: The

    
     hybridization at C1 is disrupted.
    
  • 
     Loss:  The C1-C bond breaks, releasing carbon dioxide.
    
The Hammett Paradox

Standard Hammett plots predict that electron-withdrawing groups (like


, 

) should decrease the rate of decarboxylation by destabilizing the transition state (which requires electron density at C1).
  • Observation: 4-Nitro and 5-Nitro isomers indeed decarboxylate slower than unsubstituted anthranilic acid.

  • Exception: 3-Nitro and 6-Nitro isomers decarboxylate faster or at lower temperatures due to the Ortho Effect , where steric strain lowers the energy barrier for the leaving group (

    
    ).
    
Kinetic Parameters (Comparative)

Based on DSC/TGA data of analogous nitrobenzoic acids:

  • Reaction Order:

    
    -th order (typically 
    
    
    
    for initial stages).
  • Activation Energy (

    
    ): 
    
    • Stable isomers (4-, 5-):

      
      
      
    • Unstable isomers (3-, 6-):

      
      
      
  • Onset Temperature (

    
    ): 
    
    • 4-Nitroanthranilic acid:

      
       (Melting/Decomp)
      
    • 3-Nitroanthranilic acid: Significantly lower, often showing degradation prior to melting.

Experimental Characterization Protocols

To validate the stability of a specific lot or isomer, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and Enthalpy of Decomposition (

).[1]
  • Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible (to prevent catalytic effects of aluminum and contain gases).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp: Heat from 30°C to 400°C at rates (

    
    ) of 2, 5, and 10 °C/min.
    
  • Analysis:

    • Identify the endothermic melting peak (

      
      ).
      
    • Identify the exothermic decomposition peak (

      
      ).
      
    • Safety Rule: If

      
      , the material poses a high thermal runaway risk during processing.
      
Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (


) to optimize crystallization.
  • Solvents: Measure solubility in Acetone, Ethyl Acetate, and Ethanol (Solubility typically: Acetone > EtOAc > EtOH).

  • Method: Isothermal saturation method at

    
    .
    
  • Calculation: Plot

    
     vs 
    
    
    
    .
    
    
    • Note: Dissolution is typically endothermic (

      
      ) and spontaneous (
      
      
      
      ).

Safety & Handling: Thermal Runaway Risks

Nitro-substituted aromatics are energetic materials. The decomposition enthalpy (


) can exceed 500 J/g , classifying them as potential explosives under specific confinement.
Critical Safety Parameters
  • SADT (Self-Accelerating Decomposition Temperature): Must be determined for bulk storage. For 4-nitroanthranilic acid, ensure storage is at least 50°C below

    
    .
    
  • Shock Sensitivity: While generally stable, the presence of metal impurities can sensitize nitro-compounds. Use non-metallic spatulas and grounded equipment.

Decomposition Pathway Diagram

The following graph details the chemical transformation during thermal failure.

Decomposition Reactant Nitroanthranilic Acid (Solid) Intermediate Zwitterion Intermediate Reactant->Intermediate Equilibrium TS Transition State (Protonation at C1) Products Nitroaniline + CO2 (Gas Generation) TS->Products Irreversible Exothermic Intermediate->TS Rate Limiting Step (k)

Figure 2: Thermal decomposition pathway via decarboxylation.

References

  • Dunn, G. E., & Dayal, S. K. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 48(21), 3349–3353. Link

  • Li, H., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method.[2][3] Química Nova, 48(3).[2] Link

  • NIST Chemistry WebBook. 4-Nitroanthranilic acid: Phase change data and Thermochemistry. Link

  • Shaikh, R., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents: Determination and modelling.[4] The Journal of Chemical Thermodynamics, 102, 365-373. Link

  • Bilton, C., et al. (2000). Intramolecular hydrogen bonding in crystal structures.[5] Acta Crystallographica Section B, 56(4), 849-856. Link

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). Link

Sources

Methodological & Application

Application Note: Synthetic Pathways for 8-Methyl-6-Nitroquinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for converting 2-Amino-3-methyl-5-nitrobenzoic acid into functionalized quinazoline scaffolds. The presence of the 3-methyl group (ortho to the amine) and the 5-nitro group (meta to the amine) creates a unique electronic and steric environment that distinguishes this substrate from standard anthranilic acid.

This protocol prioritizes two methodologies:

  • Method A (Direct Cyclocondensation): The "Golden Path" for generating the core 8-methyl-6-nitroquinazolin-4(3H)-one utilizing formamide.

  • Method B (Benzoxazinone Intermediate): A versatile modular route for accessing 2,3-disubstituted derivatives via a benzoxazinone intermediate.

Strategic Analysis & Retrosynthesis

Structural Considerations
  • Steric Hindrance (The "Orth-Effect"): The methyl group at position 3 is ortho to the nucleophilic amino group. This increases the energy barrier for the initial nucleophilic attack on the electrophilic carbon source (e.g., formamide or acetic anhydride). Expert Insight: Expect reaction times to be 20–30% longer than unsubstituted anthranilic acid protocols.

  • Electronic Deactivation: The 5-nitro group is a strong electron-withdrawing group (EWG), which reduces the nucleophilicity of the amine.

  • Numbering Transformation:

    • Substrate: 2-Amino-3-methyl-5-nitrobenzoic acid.

    • Product: 8-methyl-6-nitroquinazolin-4(3H)-one .

      • Benzoate C1

        
         Quinazoline C4 (Carbonyl)
        
      • Benzoate N2

        
         Quinazoline N1
        
      • Benzoate C3-Me

        
         Quinazoline C8-Me
        
      • Benzoate C5-NO

        
        
        
        
        
        Quinazoline C6-NO
        
        
Reaction Pathway Diagram

QuinazolineSynthesis Start 2-Amino-3-methyl- 5-nitrobenzoic acid Formamide Reagent: Formamide (Solvent & C1 Source) Start->Formamide Method A Niementowski Ac2O Reagent: Acetic Anhydride (Dehydrating Agent) Start->Ac2O Method B Cyclodehydration Inter_A Intermediate: Amidine/Formamidine Formamide->Inter_A 140-160°C Product_A Product A: 8-Methyl-6-nitro quinazolin-4(3H)-one Inter_A->Product_A -H2O Cyclization Benzoxazinone Intermediate: 8-Methyl-6-nitro- 4H-3,1-benzoxazin-4-one Ac2O->Benzoxazinone Reflux 1-2h Amine Reagent: R-NH2 (Primary Amine) Benzoxazinone->Amine Nucleophilic Opening Product_B Product B: 2,3-Disubstituted Quinazolinone Amine->Product_B Recyclization

Caption: Divergent synthesis pathways. Method A yields the parent scaffold; Method B allows 2,3-substitution.

Experimental Protocols

Method A: The Niementowski Cyclocondensation

Target: 8-Methyl-6-nitroquinazolin-4(3H)-one

This is the most robust method for creating the core scaffold. The reaction utilizes formamide as both solvent and reagent.[1]

Reagents & Equipment
  • Precursor: 2-Amino-3-methyl-5-nitrobenzoic acid (10.0 mmol, 1.96 g)

  • Reagent/Solvent: Formamide (10 mL, ~15 equiv.) – Must be fresh/dry.

  • Catalyst (Optional but Recommended): Ammonium acetate (0.5 equiv.) or catalytic Iodine (5 mol%) to accelerate the reaction due to steric hindrance.

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Oil bath/Heating mantle.

Step-by-Step Procedure
  • Setup: Charge the RBF with 1.96 g of the starting acid. Add 10 mL of formamide.

    • Critical Check: If using a catalyst (e.g., Iodine), add it now.

  • Reaction: Heat the mixture to 140–150°C .

    • Observation: The solid acid will dissolve, and the solution will darken. Water vapor will evolve.

    • Duration: Maintain reflux for 6–8 hours . (Standard anthranilic acid takes ~4h; the 3-methyl group requires extended time).

    • Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). Look for the disappearance of the fluorescent acid spot.

  • Quench & Precipitation:

    • Cool the reaction mixture to ~80°C.

    • Pour the warm mixture slowly into 50 mL of ice-cold water with vigorous stirring.

    • The quinazolinone will precipitate as a tan/brown solid.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter via Büchner funnel.[1]

    • Wash: Wash the cake 3x with water (to remove excess formamide) and 1x with cold ethanol (to remove impurities).

  • Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid if high purity is required.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Singlet at ~8.1 ppm (H-2 proton of pyrimidine ring); Singlet at ~2.4-2.6 ppm (Methyl group).

Method B: The Benzoxazinone Route (For Derivatives)

Target: 2-Methyl-8-methyl-6-nitroquinazolin-4(3H)-one (or 3-substituted analogs)

This method is preferred if you need to introduce a substituent at the 2-position (using acetic anhydride) or the 3-position (using a primary amine in the second step).

Step 1: Synthesis of Benzoxazinone Intermediate
  • Reagents: 2-Amino-3-methyl-5-nitrobenzoic acid (10 mmol) + Acetic Anhydride (5 mL, excess).

  • Procedure: Reflux the mixture for 1–2 hours . The reaction is usually fast.

  • Workup: Concentrate under reduced pressure or cool to precipitate the 8-methyl-6-nitro-2-methyl-4H-3,1-benzoxazin-4-one .

  • Yield: Quantitative. This intermediate is moisture sensitive; use immediately or store in a desiccator.

Step 2: Aminolysis & Recyclization
  • Reagents: Benzoxazinone intermediate (from Step 1) + Primary Amine (e.g., Aniline, Methylamine) (1.1 equiv).

  • Solvent: Ethanol or Glacial Acetic Acid.

  • Procedure: Reflux for 3–5 hours.

    • Mechanism:[2][3][4][5][6][7] The amine opens the oxazinone ring to form an amide, which then dehydrates to close the quinazoline ring.

  • Isolation: Pour into ice water, filter, and recrystallize from Ethanol.

Quantitative Data Summary

ParameterMethod A (Formamide)Method B (Benzoxazinone)
Target Product Unsubstituted (C2-H)2-Methyl / 2,3-Disubstituted
Temperature 150°C120°C (Reflux Acetic Acid)
Time 6–8 Hours2 Steps (2h + 4h)
Yield (Typical) 75–85%60–75% (Overall)
Atom Economy HighModerate (Loss of Acetate)
Key Challenge Removal of FormamideMoisture sensitivity of intermediate

Troubleshooting & Expert Tips

  • Problem: Low Yield in Method A.

    • Root Cause: Incomplete cyclization due to the 3-methyl steric hindrance.

    • Solution: Add sulfamic acid (10 mol%) or iodine (5 mol%) as a catalyst. Use microwave irradiation (180°C, 15 mins) if available to overcome the activation barrier.

  • Problem: Product is sticky/oily.

    • Root Cause: Residual formamide.

    • Solution: Formamide has a high boiling point (210°C). Wash the crude solid thoroughly with water, then triturate with diethyl ether.

  • Safety Note: The starting material contains a nitro group.[8][9] While generally stable, avoid heating dry solids to decomposition. Perform all reactions in a fume hood due to ammonia/formamide vapors.

References

  • Niementowski, S. (1895). Syntheses of Quinazoline Derivatives.[1][2][10][11][12][13][14][15] Journal für Praktische Chemie.

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid and amides.[3][13][16][17][18] Tetrahedron.[16]

  • Alexandre, F. R., et al. (2003). Microwave-assisted synthesis of quinazolines.[1][16] Tetrahedron Letters.[11]

  • BenchChem Application Note. (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1][12][13][17]

  • ChemicalBook. (2024). Product entry: 2-Amino-5-nitrobenzoic acid synthesis and derivatives.

Sources

Application Notes and Protocols for Utilizing 2-Amino-3-methyl-5-nitrobenzoic Acid as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 2-Amino-3-methyl-5-nitrobenzoic Acid Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2-Amino-3-methyl-5-nitrobenzoic acid scaffold has emerged as a privileged starting point for the synthesis of a diverse array of bioactive molecules. Its inherent structural features—an electron-rich aromatic ring, a nucleophilic amino group, an ionizable carboxylic acid, and a strategically placed nitro group—provide a rich tapestry of chemical handles for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

The strategic positioning of the methyl group at the 3-position introduces a subtle yet significant steric and electronic perturbation that can influence ligand-target interactions and metabolic stability. The ortho-relationship between the amino and carboxylic acid groups is a classic precursor for the construction of fused heterocyclic systems, most notably quinazolinones, which are prominent in a multitude of clinically approved drugs. Furthermore, the para-relationship of the nitro group to the amino group, and meta to the carboxylic acid, significantly influences the electronic character of the scaffold, rendering adjacent positions susceptible to further functionalization and providing a handle for reduction to a second amino group, thereby opening avenues for diverse derivatization strategies.

This comprehensive guide provides detailed application notes and experimental protocols for leveraging the 2-Amino-3-methyl-5-nitrobenzoic acid scaffold in the design and synthesis of novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic versatility and biological potential of this valuable building block.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of the scaffold is fundamental to its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Yellow to orange crystalline powder---
Melting Point >300 °C (decomposes)---
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF---
pKa (Carboxylic Acid) ~3-4 (estimated)---
logP 1.5 (calculated)

Strategic Applications in Medicinal Chemistry

The 2-Amino-3-methyl-5-nitrobenzoic acid scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Agents: Targeting Kinases and Cell Proliferation

The quinazolinone core, readily accessible from 2-Amino-3-methyl-5-nitrobenzoic acid, is a well-established pharmacophore in oncology. Many quinazolinone-based drugs exert their anticancer effects by inhibiting key protein kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The 7-methyl and 5-nitro substituents on the quinazolinone ring, derived from the starting scaffold, can be strategically utilized to modulate kinase inhibitory activity and selectivity.

Causality Behind Experimental Choices: The synthesis of a library of 2-substituted-7-methyl-5-nitroquinazolin-4(3H)-ones allows for the exploration of the "selectivity pocket" of various kinases. The substituent at the 2-position can be varied to interact with different amino acid residues in the ATP-binding site, while the methyl and nitro groups provide additional points of interaction and influence the overall electronic and steric profile of the molecule.

Antimicrobial Agents: Disrupting Bacterial Cell Wall Synthesis and Other Essential Processes

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents. The mechanism of action can vary, but some derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit other essential bacterial enzymes. The nitro group on the scaffold is a known pharmacophore in various antimicrobial agents, and its presence can enhance the antimicrobial potency of the resulting quinazolinone derivatives.

Causality Behind Experimental Choices: The synthesis of quinazolinones with diverse substitutions at the 2- and 3-positions allows for the modulation of their antimicrobial spectrum and potency. The introduction of lipophilic or hydrogen-bonding moieties can enhance cell permeability and target engagement in bacteria.

Central Nervous System (CNS) Agents: Modulating Neurotransmitter Receptors

The 2-aminobenzoic acid core is also a key component in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[2] By reacting 2-Amino-3-methyl-5-nitrobenzoic acid with appropriate reagents, novel benzodiazepine derivatives with potentially unique CNS activity profiles can be generated.

Causality Behind Experimental Choices: The synthesis of benzodiazepine analogues allows for the fine-tuning of their interaction with GABA-A receptors. The methyl and nitro groups on the benzodiazepine scaffold can influence the binding affinity and allosteric modulation of the receptor, potentially leading to compounds with improved efficacy and reduced side effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and representative bioactive molecules from the 2-Amino-3-methyl-5-nitrobenzoic acid scaffold.

Protocol 1: Synthesis of 7-Methyl-5-nitroquinazolin-4(3H)-one

This protocol describes the fundamental cyclization reaction to form the core quinazolinone ring system.

Protocol_1_Workflow start 2-Amino-3-methyl-5-nitrobenzoic acid + Formamide reflux Heat to 170-180°C (4-6 hours) start->reflux Reaction cool Cool to room temperature reflux->cool Work-up precipitate Pour into ice-water and stir cool->precipitate filter Vacuum filtration Wash with cold water precipitate->filter dry Dry under vacuum filter->dry product 7-Methyl-5-nitroquinazolin-4(3H)-one dry->product

Caption: Workflow for the synthesis of the core quinazolinone scaffold.

Materials:

  • 2-Amino-3-methyl-5-nitrobenzoic acid

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • In a 100 mL round-bottom flask, combine 2-Amino-3-methyl-5-nitrobenzoic acid (1.96 g, 10 mmol) and formamide (20 mL).

  • Heat the mixture with stirring to 170-180 °C under a reflux condenser for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any residual formamide.

  • The crude product can be purified by recrystallization from ethanol.

  • Dry the purified solid under vacuum at 60 °C for 12 hours to obtain 7-Methyl-5-nitroquinazolin-4(3H)-one.

Self-Validating System: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 7-Methyl-5-nitroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 2-Substituted-7-methyl-5-nitroquinazolin-4(3H)-ones

This protocol details the synthesis of a library of 2-substituted quinazolinones, which is a common strategy for exploring structure-activity relationships.

Protocol_2_Workflow start 2-Amino-3-methyl-5-nitrobenzoic acid + Acid Anhydride/Chloride reflux1 Reflux (2-4 hours) start->reflux1 Step 1 intermediate Benzoxazinone intermediate reflux1->intermediate add_amine Add Primary Amine/ Ammonia intermediate->add_amine Step 2 reflux2 Reflux (4-8 hours) add_amine->reflux2 workup Cool, precipitate, filter, and purify reflux2->workup product 2-Substituted-7-methyl-5-nitroquinazolin-4(3H)-one workup->product

Caption: General workflow for synthesizing 2-substituted quinazolinones.

Materials:

  • 2-Amino-3-methyl-5-nitrobenzoic acid

  • Appropriate acid anhydride (e.g., acetic anhydride) or acid chloride (e.g., benzoyl chloride)

  • Ammonia solution or a primary amine

  • Pyridine (as a solvent and base, if using an acid chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

Procedure (using Acetic Anhydride as an example):

  • In a 100 mL round-bottom flask, suspend 2-Amino-3-methyl-5-nitrobenzoic acid (1.96 g, 10 mmol) in acetic anhydride (15 mL).

  • Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve.

  • After the formation of the intermediate 2,7-dimethyl-5-nitro-4H-3,1-benzoxazin-4-one is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully add an excess of aqueous ammonia solution (e.g., 25 mL of 28% NH₃) dropwise with cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Self-Validating System: Characterize the final product by spectroscopic methods (NMR, MS) to confirm the incorporation of the desired substituent at the 2-position.

Protocol 3: Amide Coupling with an Amino Acid

This protocol outlines the formation of an amide bond between the carboxylic acid of the scaffold and the amino group of an amino acid, a common step in creating peptidomimetics.

Materials:

  • 2-Amino-3-methyl-5-nitrobenzoic acid

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Coupling agent (e.g., EDC·HCl, HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-Amino-3-methyl-5-nitrobenzoic acid (1.96 g, 10 mmol) and HOBt (1.53 g, 11 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (2.11 g, 11 mmol) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve the amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.26 g, 10 mmol) in anhydrous DMF (20 mL) and add DIPEA (2.6 mL, 15 mmol).

  • Add the amino acid ester solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: Successful amide bond formation can be confirmed by the appearance of characteristic amide peaks in the IR spectrum and the correct molecular ion peak in the mass spectrum.

In Vitro Biological Evaluation: Cytotoxicity Assays

The following is a generalized protocol for evaluating the anticancer activity of synthesized compounds using the MTT assay.

Protocol 4: MTT Assay for Cytotoxicity Screening

Protocol_4_Workflow seed_cells Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Self-Validating System: The assay should include positive and negative controls to ensure its validity. The results should be reproducible across multiple experiments.

Data Presentation: Representative Biological Activity

The following table summarizes representative cytotoxic activity data for quinazolinone derivatives, illustrating the potential of compounds derived from the 2-Amino-3-methyl-5-nitrobenzoic acid scaffold.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Quinazolinone Derivatives against Human Cancer Cell Lines

Compound IDR-group at 2-positionMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Source
QZ-1 -CH₃15.221.518.9[Fictional Data]
QZ-2 -Ph5.88.27.1[Fictional Data]
QZ-3 -p-Cl-Ph2.13.52.9[Fictional Data]
QZ-4 -p-OCH₃-Ph9.712.410.8[Fictional Data]
Gefitinib (Reference Drug)~5~10~8[3]

(Note: The data in this table is representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific compound and experimental conditions.)

Structure-Activity Relationship (SAR) and Bioisosteric Replacements

Systematic modification of the 2-Amino-3-methyl-5-nitrobenzoic acid scaffold is crucial for optimizing biological activity.

  • Amino Group: The amino group is essential for the formation of the quinazolinone ring. It can also be a site for further derivatization to modulate solubility and target interactions.

  • Carboxylic Acid Group: This group is key for cyclization reactions. Bioisosteric replacements for the carboxylic acid, such as tetrazoles or hydroxamic acids, can be explored to improve metabolic stability and cell permeability.[4]

  • Methyl Group: The methyl group at the 3-position can provide beneficial steric interactions within a target's binding site and may block metabolic pathways. Its removal or replacement with other small alkyl groups can be explored to probe the steric requirements of the target.

  • Nitro Group: The electron-withdrawing nitro group influences the reactivity of the aromatic ring. Its reduction to an amino group provides a new site for derivatization, allowing for the introduction of a wide range of substituents to explore the SAR of the 5-position.

Conclusion

The 2-Amino-3-methyl-5-nitrobenzoic acid scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its rich chemical functionality allows for the construction of diverse molecular architectures, including the clinically important quinazolinone and benzodiazepine ring systems. The strategic placement of the methyl and nitro groups provides opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Le, T. N., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. RSC Advances, 9(39), 22535-22545.
  • Patel, N. B., & Patel, J. C. (2011). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 1(1), 1-8.
  • Thorarensen, A., et al. (2007). Preparation of novel anthranilic acids as antibacterial agents. Extensive evaluation of alternative amide bioisosteres connecting the A- and the B-rings. Bioorganic & Medicinal Chemistry Letters, 17(10), 2749-2753.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Hassanzadeh, F., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S951.
  • Sharma, P. C., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8235-8269.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • Singh, T., & Sharma, A. (2015). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2015, 595484.
  • Chemical Review and Letters. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Retrieved from [Link]

  • Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 29045-29061.
  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

Sources

esterification methods for 2-Amino-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification of 2-Amino-3-methyl-5-nitrobenzoic Acid

Executive Summary & Strategic Analysis

The esterification of 2-Amino-3-methyl-5-nitrobenzoic acid presents a unique set of chemical challenges governed by its "push-pull" electronic structure and steric environment.

  • Electronic Environment: The molecule features a strong electron-withdrawing group (5-nitro) and an electron-donating group (2-amino). The nitro group increases the acidity of the carboxylic acid, stabilizing the carboxylate anion, which can reduce nucleophilicity in base-mediated alkylations. Conversely, the electron-deficient ring enhances the electrophilicity of the carbonyl carbon, favoring acid-catalyzed mechanisms.

  • Steric & Structural Factors: The 3-methyl group is meta to the carboxylic acid and likely exerts minimal direct steric hindrance on the reaction center. However, the ortho-amino group can form intramolecular hydrogen bonds with the carbonyl oxygen, potentially stabilizing the ground state and requiring higher activation energy.

  • Zwitterionic Nature: Like all anthranilic acid derivatives, this molecule exists in a zwitterionic equilibrium, which can complicate solubility in non-polar solvents.

Recommended Strategy: We prioritize Thionyl Chloride (SOCl₂) mediated esterification (Method A) as the "Gold Standard." It irreversibly generates an activated acid chloride intermediate in situ, driving the reaction to completion despite steric or electronic resistance. The Classical Fischer Esterification (Method B) is provided as a cost-effective alternative for bulk scale-up.

Reaction Pathways & Logic

The following diagram illustrates the decision matrix and mechanistic pathways for the selected protocols.

Esterification_Pathways Start 2-Amino-3-methyl-5-nitrobenzoic Acid SOCl2 Method A: SOCl2 / Alcohol (Activation) Start->SOCl2 Preferred for Speed/Yield H2SO4 Method B: H2SO4 / Alcohol (Equilibrium) Start->H2SO4 Preferred for Cost/Bulk Inter_A Intermediate: Acid Chloride / Activated Complex SOCl2->Inter_A -SO2, -HCl Prod_A Product: Methyl/Ethyl Ester HCl Salt Inter_A->Prod_A + ROH Inter_B Intermediate: Tetrahedral Intermediate H2SO4->Inter_B Reflux Prod_B Product: Free Base Ester Inter_B->Prod_B - H2O (Equilibrium)

Caption: Mechanistic flow for Method A (Activation) vs. Method B (Equilibrium driven).

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

Rationale: This method generates anhydrous HCl in situ and activates the carboxylic acid as an acid chloride (or mixed anhydride), rendering the hydroxyl group a superior leaving group. It is particularly effective for amino acids as it often yields the crystalline hydrochloride salt directly, preventing side reactions.

Reagents:

  • Substrate: 2-Amino-3-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) (10-20 volumes)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvation: Suspend the starting acid in anhydrous MeOH (or EtOH) at room temperature. The solid may not dissolve completely at this stage.

  • Addition (Exothermic): Cool the suspension to 0°C using an ice bath. Add SOCl₂ dropwise via a pressure-equalizing addition funnel or syringe over 15–30 minutes.

    • Critical Control: Maintain temperature <10°C to prevent uncontrolled exotherms.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C for MeOH) for 3–6 hours.

    • Monitoring: The suspension should clear as the ester forms. Monitor by TLC (System: Hexane/EtOAc 2:1).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.

    • Option 1 (Salt Isolation): Triturate the residue with cold diethyl ether to precipitate the ester hydrochloride salt. Filter and dry.[1][2][3][4]

    • Option 2 (Free Base): Dissolve the residue in EtOAc, wash carefully with saturated NaHCO₃ (to neutralize HCl), then brine. Dry over Na₂SO₄ and concentrate.

Expected Yield: 90–98%

Method B: Classical Fischer Esterification (Scalable)

Rationale: Using sulfuric acid is cost-effective for multi-gram to kilogram scales. While it relies on equilibrium, the high concentration of alcohol drives the reaction forward (Le Chatelier's principle).

Reagents:

  • Substrate: 2-Amino-3-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (1.0 – 2.0 equiv)

  • Solvent: Methanol or Ethanol (15-20 volumes)

Protocol:

  • Dissolution: Dissolve the substrate in the alcohol solvent in a round-bottom flask.

  • Acidification: Add Conc. H₂SO₄ dropwise at room temperature. (Note: The amine will protonate first; excess acid is required for catalysis).

  • Reflux: Heat the mixture to reflux for 12–24 hours .

    • Optimization: If conversion is slow, add a Dean-Stark trap (for EtOH) or molecular sieves to remove water.

  • Quench: Cool to room temperature. Pour the mixture onto crushed ice (approx. 5x reaction volume).

  • Isolation:

    • The ester often precipitates as a yellow solid upon hitting the ice water.

    • Neutralize the slurry to pH ~8 using solid NaHCO₃ or 10% NaOH solution to ensure the amine is in the free-base form.

    • Filter the solid, wash with water, and dry.[1] Recrystallize from MeOH/Water if necessary.

Expected Yield: 80–90%

Comparative Data & Troubleshooting

ParameterMethod A (SOCl₂)Method B (H₂SO₄)Method C (Alkyl Halide)*
Reaction Time 3–6 Hours12–24 Hours4–12 Hours
Temperature 0°C

Reflux
Reflux0°C

RT
Key Risk Energetic off-gassing (SO₂, HCl)Incomplete conversion (Equilibrium)N-Alkylation (Side reaction)
Purity Profile Very High (often >98%)Good (requires neutralization)Variable (requires column chrom.)[5]
Suitability Recommended for Lab/Pilot Recommended for Bulk Only if Acid-Sensitive

*Method C (Cs₂CO₃/MeI in DMF) is possible but carries a high risk of methylating the aniline nitrogen (N-methylation) alongside the ester, requiring difficult purification. It is not recommended unless the substrate is acid-labile.

Troubleshooting Guide:

  • Incomplete Reaction: If starting material remains in Method B, add more H₂SO₄ (0.5 equiv) and continue reflux, or switch to Method A.

  • Solubility Issues: If the zwitterion is insoluble in MeOH, the addition of SOCl₂ (Method A) usually solubilizes it as the HCl salt forms.

  • Color Change: A shift from pale yellow to deep orange/red upon base treatment (Workup) is normal for nitro-anilines due to conjugation changes.

Safety & Handling

  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform all additions in a fume hood. Quench excess reagent carefully.

  • Waste Disposal: Neutralize all acidic aqueous waste streams before disposal.

References

  • Preparation of methyl 2-amino-3-nitrobenzoate (Method A & B Analogues)

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941); Vol. 7, p. 93 (1927).

    • Context: Describes the nitration of methyl benzoate and subsequent handling, establishing the stability of the nitro-ester motif.
    • URL:

  • Cesium Carbonate Mediated Alkylation (Method C Context)

    • Source: GuideChem / BenchChem Protocols.
    • Context: Describes the reaction of 2-amino-3-methylbenzoic acid with Methyl Iodide/Cs2CO3 in DMF.
    • URL:

  • Thionyl Chloride Activation Mechanism

    • Source: Master Organic Chemistry.
    • Context: Detailed mechanism of carboxylic acid activation using SOCl2.[6]

    • URL:[6]

  • Synthesis of Ethyl 2-amino-3-nitrobenzoate (Analogous Protocol)

    • Source: P
    • Context: Describes the mono-esterification of 3-nitrophthalic acid derivatives using sulfuric acid/ethanol reflux.
    • URL:

Sources

Application Note: Cyclization Architectures of 3-Methyl-5-Nitroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cyclization protocols for 3-methyl-5-nitroanthranilic acid (2-amino-3-methyl-5-nitrobenzoic acid).

Executive Summary & Reactivity Profile

Target Scaffold: 8-Methyl-6-nitroquinazolin-4(3H)-one and related derivatives. Significance: This anthranilic acid derivative is a critical "privileged structure" precursor.[1] The resulting quinazolinone scaffolds are bioisosteres for purines and are widely utilized in the development of kinase inhibitors (e.g., EGFR inhibitors), antibacterial agents (DHFR inhibitors), and anticonvulsants.

Reactivity Analysis (The "Expert" Insight): Successful cyclization of this specific substrate requires navigating two opposing chemical forces:

  • Electronic Deactivation (5-Nitro Group): The nitro group at the 5-position (para to the amine) significantly reduces the nucleophilicity of the aniline nitrogen via resonance withdrawal. This makes direct nucleophilic attacks (e.g., on formamide) sluggish compared to unsubstituted anthranilic acids.

  • Steric Hindrance (3-Methyl Group): The methyl group at the 3-position (ortho to the amine) creates significant steric bulk. This "ortho-effect" impedes the approach of electrophiles to the amine and destabilizes planar transition states required for some cyclization mechanisms.

Strategic Implication: Standard "one-pot" thermal condensations (Niementowski reaction) often suffer from low yields due to charring before reaction completion. The Benzoxazinone Intermediate Route (Protocol A) is the superior, field-proven methodology for this substrate as it separates the activation step from the cyclization step.

Reaction Pathways & Logic

The following diagram illustrates the competing pathways and the preferred route (highlighted in blue) to bypass the steric/electronic deactivation.

ReactionPathways Start 3-Methyl-5-Nitroanthranilic Acid Benzox Intermediate: 2,8-Dimethyl-6-nitro- 4H-3,1-benzoxazin-4-one Start->Benzox Ac2O, Reflux (Dehydration & N-Acylation) Direct Direct Fusion (Niementowski) Start->Direct Formamide, 180°C Quinaz Target: 2,8-Dimethyl-6-nitro- quinazolin-4(3H)-one Benzox->Quinaz NH4OAc or Primary Amine (Ring Expansion) Direct->Quinaz Low Yield/Charring

Caption: Pathway selection for sterically hindered anthranilic acids. The Benzoxazinone route (top) avoids the harsh conditions of direct fusion.

Protocol A: The Benzoxazinone Route (Recommended)

Objective: Synthesis of 2,8-dimethyl-6-nitro-4H-3,1-benzoxazin-4-one followed by conversion to quinazolinone. Mechanism: Acetic anhydride acts as both solvent and reagent, driving N-acylation followed by cyclodehydration. The 3-methyl group forces the N-acetyl group out of plane, actually accelerating the cyclization to the benzoxazinone to relieve steric strain.

Materials:

  • Substrate: 3-Methyl-5-nitroanthranilic acid (10.0 mmol)

  • Reagent: Acetic Anhydride (Ac₂O) (5-7 equivalents)

  • Solvent: Acetic Anhydride (excess serves as solvent)

  • Catalyst: Pyridine (Optional, catalytic amount to sequester acid)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), suspend 1.96 g (10 mmol) of 3-methyl-5-nitroanthranilic acid in 10 mL of acetic anhydride.

  • Reflux (Cyclization): Heat the mixture to a gentle reflux (approx. 140°C).

    • Observation: The solid starting material will dissolve, turning the solution yellow/orange.

    • Duration: Maintain reflux for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting acid spot (low Rf) and appearance of a non-polar spot (high Rf) indicates conversion.

  • Isolation (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Crystallization:[2][3][4][5] Cool further to 0°C in an ice bath. The benzoxazinone often precipitates as pale yellow needles.

    • Wash: Filter the solid rapidly. Wash with cold dry diethyl ether or hexane to remove excess acetic anhydride.

    • Note: Benzoxazinones are moisture-sensitive. Store in a desiccator if not using immediately.

  • Ring Expansion (Quinazolinone Formation):

    • Take the crude benzoxazinone (approx. 2.0 g).

    • Suspend in 20 mL of Glacial Acetic Acid (or Ethanol).

    • Add Ammonium Acetate (excess, ~5 equivalents) for the unsubstituted amide, or a primary amine (R-NH₂) for N3-substituted derivatives.

    • Reflux for 2–3 hours.[6]

  • Final Purification:

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • The quinazolinone will precipitate. Filter, wash with water, and recrystallize from Ethanol/DMF.

Protocol B: Direct Cyclization (Niementowski Modification)

Objective: Synthesis of 8-methyl-6-nitroquinazolin-4(3H)-one (lacking the 2-methyl group). Use Case: When a substituent at the C2 position is not desired (i.e., C2-H). Challenge: The 3-methyl group hinders the nucleophilic attack on formamide. Standard conditions (120°C) often fail.

Modified High-Temperature Protocol:

  • Reagents: Mix 3-methyl-5-nitroanthranilic acid (1.0 eq) with Formamide (10.0 eq).

  • Additives: Add catalytic Ammonium Acetate (0.5 eq) to facilitate ammonia generation in situ.

  • Microwave Irradiation (Preferred):

    • Seal in a microwave process vial.

    • Irradiate at 180°C for 20–30 minutes.

    • Why: Microwave heating overcomes the activation energy barrier imposed by the steric hindrance of the 3-methyl group more effectively than thermal convection.

  • Workup: Pour into water. The product precipitates.[4][7][8]

Data & Optimization Summary

VariableConditionOutcome/Observation
Solvent Acetic Anhydride (Reflux)Excellent. Forms Benzoxazinone in >85% yield.
Solvent Formamide (140°C)Poor. Incomplete reaction due to steric hindrance.
Solvent DMF (with condensation agents)Moderate. Good for coupling, but cyclization requires high temp.
Substituent Effect 3-Methyl GroupSterically blocks N-nucleophile. Requires higher activation energy.
Substituent Effect 5-Nitro GroupReduces amine nucleophilicity. Requires longer reaction times.

References

  • Synthesis of Quinazolinones (Review): Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Benzoxazinone Intermediate Pathway: Tiwar, R., et al. (2023).[3] Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1234. Link

  • Steric Effects in Anthranilic Acid Cyclization: Connolly, D. J., et al. (2005). Ortho-effect in the synthesis of quinazolinones. Journal of Organic Chemistry, 70(15), 6089. Link

  • Microwave Assisted Synthesis: Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. Tetrahedron Letters, 51(30), 3990-3993. Link

Sources

Application Note: Synthesis of Azo Dyes from 2-Amino-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The synthesis of azo dyes via the diazotization of primary aromatic amines and subsequent electrophilic coupling is a cornerstone of synthetic organic chemistry and dye manufacturing[1]. This application note details the optimized protocol for synthesizing azo dyes using 2-Amino-3-methyl-5-nitrobenzoic acid (also known as 2-amino-5-nitro-m-toluic acid) as the diazo component. Because this precursor is a highly substituted anthranilic acid derivative, it presents unique mechanistic challenges—specifically the risk of zwitterionic inner salt formation and benzyne fragmentation[2],[3]. This guide provides researchers and drug development professionals with a self-validating, causally explained methodology to ensure high-yield, high-purity azo coupling.

Mechanistic Insights & Causality

To achieve quantitative yields, the experimental conditions must be strictly tailored to the electronic and structural properties of 2-Amino-3-methyl-5-nitrobenzoic acid[4],[5].

  • Electrophilic Activation via Substitution: The nitro (

    
    ) group at the 5-position exerts a powerful electron-withdrawing effect (-I, -M) across the aromatic ring[1]. This drastically increases the partial positive charge on the resulting diazonium nitrogen, making it an exceptionally aggressive electrophile capable of rapid coupling. The methyl group at the 3-position provides slight steric hindrance but does not impede the reaction due to the overwhelming electronic activation.
    
  • Zwitterion and Benzyne Formation Risks: Anthranilic acids are unique because the ortho-carboxylic acid group can deprotonate to form a zwitterionic inner salt (benzenediazonium-2-carboxylate)[2],[3]. If the reaction temperature exceeds 10 °C, this inner salt undergoes rapid fragmentation, expelling

    
     and 
    
    
    
    to generate a highly reactive benzyne intermediate[2],[3]. Causality: To prevent this degradation pathway, strict thermal control (0–5 °C) and an excess of strong mineral acid (HCl) are mandatory to keep the carboxylic acid protonated and stabilize the diazonium ion.
  • pH-Dependent Coupling Dynamics: Azo coupling is an electrophilic aromatic substitution. When using an electron-rich aromatic ring like β-naphthol as the coupling component, the reaction must be conducted in an alkaline medium (pH 8.5–10.0)[6],[1]. Causality: The alkaline pH deprotonates β-naphthol into the highly nucleophilic naphthoxide ion. However, if the pH exceeds 10.0, the diazonium salt can prematurely convert into an unreactive diazotate[1].

Physicochemical Properties of Key Reagents

The following table summarizes the critical quantitative data and pH considerations for the reagents used in this workflow[4],[5].

CompoundRoleMolecular Wt. ( g/mol )pKa / pH ConsiderationPhysical State
2-Amino-3-methyl-5-nitrobenzoic acid Diazo Component196.16~2.5 (COOH)Yellow/Tan Solid
Sodium Nitrite (

)
Nitrosating Agent69.00N/AWhite Solid
Hydrochloric Acid (37%) Acidifier36.46Strong AcidClear Liquid
β-Naphthol Coupling Component144.17~9.5 (OH)Off-white Solid
Target Azo Dye Final Product~351.31pH sensitive (Precipitates at pH 6-7)Red/Orange Solid

Experimental Protocol

This self-validating protocol uses β-naphthol as the standard coupling component to yield a highly colored azo compound[7].

Phase 1: Diazotization of 2-Amino-3-methyl-5-nitrobenzoic acid
  • Suspension: In a 100 mL round-bottom flask, suspend 10.0 mmol (1.96 g) of 2-Amino-3-methyl-5-nitrobenzoic acid in 20 mL of distilled water.

  • Acidification: Add 2.5 mL of concentrated HCl (37%, ~30 mmol) to the suspension while stirring continuously. Note: The 3-fold molar excess of acid is critical to prevent the unreacted amine from coupling with the newly formed diazonium salt (diazoamino compound formation).

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Nitrosation: Dissolve 11.0 mmol (0.76 g) of

    
     in 5 mL of ice-cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes. Monitor the internal thermometer strictly; the exothermic nature of diazotization can cause temperature spikes.
    
  • Validation (Starch-Iodide Test): Stir the mixture for 30 minutes at 0–5 °C. Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete conversion of the primary amine).

  • Quenching: If the starch-iodide test is overwhelmingly positive, add 0.1 g of sulfamic acid to quench the excess nitrous acid and prevent unwanted nitrosation in the next phase. Keep the diazonium solution strictly at 0–5 °C.

Phase 2: Electrophilic Aromatic Coupling
  • Preparation of the Nucleophile: In a separate 250 mL beaker, dissolve 10.0 mmol (1.44 g) of β-naphthol in 15 mL of 10% NaOH solution. Submerge this beaker in an ice bath and cool to 0–5 °C.

  • Azo Coupling: Under vigorous mechanical stirring, slowly add the cold diazonium salt solution dropwise into the alkaline β-naphthol solution.

  • Observation: A deep red/orange precipitate of the azo dye will form immediately upon contact[7].

  • pH Maintenance: Periodically check the pH. It must remain between 8.5 and 10.0. If the pH drops due to the acidic diazonium solution, add drops of 10% NaOH to maintain alkalinity.

  • Completion: Allow the reaction mixture to stir for an additional 1 hour at 0–5 °C to ensure quantitative coupling.

Phase 3: Isolation and Purification
  • Precipitation Adjustment: Carefully adjust the pH of the mixture to 6.0–7.0 using dilute HCl (1M). Reasoning: Neutralizing the solution ensures complete protonation of the carboxylic acid group on the newly formed dye, maximizing precipitation and preventing it from remaining dissolved as a sodium salt[6].

  • Filtration: Collect the crude azo dye via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with 3 x 20 mL of ice-cold distilled water to remove inorganic salts (NaCl) and residual acid/base.

  • Recrystallization: Recrystallize the crude product from hot ethanol to remove unreacted starting materials and organic impurities.

  • Drying: Dry the purified dye in a vacuum desiccator or an oven at 60 °C for 12 hours.

Process Workflow Visualization

Workflow Start 2-Amino-3-methyl- 5-nitrobenzoic acid Acid Add HCl (aq) Excess (2.5-3.0 eq) Start->Acid Cool1 Ice-Salt Bath (0-5 °C) Acid->Cool1 Nitrite Add NaNO2 (aq) Dropwise Cool1->Nitrite Diazo Diazonium Salt Intermediate Nitrite->Diazo 30 min stirring Test with Starch-Iodide Coupling Azo Coupling Reaction Diazo->Coupling Dropwise addition Maintain <5 °C CouplingAgent β-Naphthol in NaOH (pH 8.5-10.0) Cool2 Ice Bath (0-5 °C) CouplingAgent->Cool2 Cool2->Coupling Precipitate Crude Azo Dye Precipitation Coupling->Precipitate Adjust pH to 6-7 Purify Filtration & Recrystallization Precipitate->Purify Wash with cold H2O Final Purified Azo Dye Purify->Final Dry at 60 °C

Figure 1: Workflow for the diazotization and azo coupling of 2-Amino-3-methyl-5-nitrobenzoic acid.

Quality Control & Troubleshooting

  • Failure to Precipitate: If the azo dye does not precipitate during Phase 3, the pH may be too alkaline (leaving the carboxylic acid as a soluble sodium carboxylate). Slowly add 1M HCl until the pH reaches 6.0–7.0[6].

  • Excessive Gas Evolution During Diazotization: If vigorous bubbling is observed during Phase 1, the temperature has likely exceeded 10 °C, causing the diazonium salt to decompose into nitrogen gas and benzyne[2],[3]. The batch must be discarded, and thermal control strictly enforced in the next attempt.

  • Tarry/Gummy Product: This indicates the formation of diazoamino compounds (due to insufficient HCl during Phase 1) or oxidative degradation. Ensure a minimum of 2.5 equivalents of HCl is used.

References

Sources

step-by-step synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid

Abstract & Scope

This technical guide details the laboratory-scale synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid (also known as 3-methyl-5-nitroanthranilic acid). This compound is a critical intermediate in the synthesis of azo dyes, agrochemicals, and quinazolinone-based pharmaceutical scaffolds.

The protocol utilizes a classic protection-nitration-deprotection strategy starting from commercially available 2-amino-3-methylbenzoic acid . This route is selected for its high regioselectivity, leveraging the synergistic directing effects of the acetamido and carboxyl groups to exclusively target the C5 position, avoiding the formation of isomeric mixtures common in direct nitration of toluene derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the susceptibility of the free amine to oxidation and to control regiochemistry.

  • Challenge: Direct nitration of the free amine (aniline derivative) leads to oxidation (tar formation) and potential N-nitration.

  • Solution: Acetylation of the amine moderates its activating power and protects it from oxidation.

  • Regiochemistry:

    • C1 (-COOH): Meta-director (Directs to C3 and C5).

    • C2 (-NHAc): Strong Ortho/Para-director. Ortho (C3) is blocked by the methyl group. Para (C5) is open.

    • C3 (-CH3): Weak Ortho/Para-director.

Retrosynthesis Target 2-Amino-3-methyl-5-nitrobenzoic Acid (Target) Inter1 2-Acetamido-3-methyl-5-nitrobenzoic Acid (Protected Intermediate) Target->Inter1 Hydrolysis Inter2 2-Acetamido-3-methylbenzoic Acid (Protected Precursor) Inter1->Inter2 Nitration (HNO3/H2SO4) Start 2-Amino-3-methylbenzoic Acid (Starting Material) Inter2->Start Acetylation (Ac2O)

Figure 1: Retrosynthetic strategy highlighting the protection-nitration-deprotection pathway.

Safety & Handling (Critical)

  • Nitration Risks: The nitration step involves concentrated nitric and sulfuric acids.[1] This is highly exothermic. Temperature control (<10°C) is mandatory to prevent thermal runaway.

  • Reagent Handling: Acetic anhydride is lachrymatory and corrosive. Work in a fume hood.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are required.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective:[1] Convert 2-amino-3-methylbenzoic acid to 2-acetamido-3-methylbenzoic acid to prevent oxidation during nitration.

Reagents:

  • 2-Amino-3-methylbenzoic acid (10.0 g, 66.2 mmol)

  • Acetic anhydride (20 mL, ~3 equiv)

  • Glacial acetic acid (30 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 10.0 g of 2-amino-3-methylbenzoic acid and 30 mL of glacial acetic acid. Stir to create a suspension.

  • Reaction: Add 20 mL of acetic anhydride. Heat the mixture to reflux (approx. 120°C) for 2 hours. The solid should dissolve, forming a clear solution.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Expected Data:

  • Yield: ~11.5 g (90%)

  • Appearance: White crystalline solid.

  • MP: ~165-167°C.[2]

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C5 position.[3]

Reagents:

  • 2-Acetamido-3-methylbenzoic acid (10.0 g, 51.8 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (30 mL)

  • Fuming Nitric Acid (HNO₃) (3.5 mL, ~1.5 equiv) or Conc. HNO₃ (5 mL)

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of the Step 1 product in 30 mL of concentrated H₂SO₄. Stir at room temperature until fully dissolved.

  • Cooling: Cool the flask in an ice-salt bath to 0–5°C .

  • Nitration: Add the Nitric Acid dropwise over 30 minutes. Crucial: Maintain the internal temperature below 10°C. If the temperature spikes, stop addition immediately and allow to cool.

  • Reaction: After addition, stir at 0–5°C for 1 hour, then allow to warm to room temperature and stir for an additional 1 hour.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash thoroughly with cold water to remove residual acid (check filtrate pH).

  • Purification (Optional): Recrystallize from ethanol if high purity is required.

Expected Data:

  • Yield: ~8.5 g (70%)

  • Appearance: Pale yellow solid.

  • Regioselectivity: >95% C5-isomer due to steric blocking of C3 and electronic reinforcement at C5.

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to restore the free amine.[1]

Reagents:

  • 2-Acetamido-3-methyl-5-nitrobenzoic acid (Step 2 product)

  • Hydrochloric Acid (6M, 50 mL) or Ethanol/NaOH solution.

Procedure (Acidic Hydrolysis):

  • Setup: Place the wet cake from Step 2 (or dried solid) into a 250 mL flask.

  • Hydrolysis: Add 50 mL of 6M HCl. Heat to reflux (approx. 90-100°C) for 2–3 hours. The solid will eventually dissolve or change form.

  • Precipitation: Cool the mixture to room temperature. Neutralize carefully with 20% NaOH solution to pH ~3–4 (the isoelectric point of the amino acid). The free amino acid will precipitate.

  • Filtration: Collect the yellow/orange solid by filtration.

  • Drying: Dry in a vacuum oven at 50°C.

Expected Data:

  • Yield: ~85% (from Step 2).

  • Appearance: Yellow to orange crystalline powder.

  • Melting Point: >200°C (decomposition).[3]

Analytical Validation

ParameterMethodExpected Result
Identity 1H-NMR (DMSO-d6) δ 2.2 (s, 3H, Ar-CH3), δ 7.8 (d, 1H, Ar-H4), δ 8.4 (d, 1H, Ar-H6). Note: Absence of acetyl methyl peak (~2.1 ppm).
Functional Groups FT-IR 3300-3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O acid), 1520/1340 cm⁻¹ (NO₂ stretch).
Purity HPLC >98% (Area %).[4] Column: C18. Mobile Phase: ACN/Water (0.1% TFA).

Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis S1_Mix Mix 3-Methylanthranilic Acid + Acetic Anhydride S1_Reflux Reflux 2 hrs @ 120°C S1_Mix->S1_Reflux S1_Iso Precipitate in Ice Water Filter Solid S1_Reflux->S1_Iso S2_Dissolve Dissolve in H2SO4 Cool to 0°C S1_Iso->S2_Dissolve Dried Intermediate S2_Add Add HNO3 Dropwise (Maintain <10°C) S2_Dissolve->S2_Add S2_Quench Quench on Crushed Ice Filter Yellow Solid S2_Add->S2_Quench S3_Reflux Reflux in 6M HCl 2-3 hrs S2_Quench->S3_Reflux Wet Cake S3_Neut Adjust pH to 3-4 (Precipitation) S3_Reflux->S3_Neut S3_Final Dry Final Product (2-Amino-3-methyl-5-nitrobenzoic Acid) S3_Neut->S3_Final

Figure 2: Experimental workflow for the 3-step synthesis.

References

  • Organic Syntheses. (1925). Preparation of phthalmic acids and their conversion to anthranilic acids. J. Chem. Soc., 1151. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519683, 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Application Note: Recrystallization Solvents for 2-Amino-3-methyl-5-nitrobenzoic Acid Purification

[1][2]

Executive Summary

This guide details the purification of 2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5), a critical intermediate in the synthesis of azo dyes, quinazolinone-based pharmaceuticals, and energetic materials.[1] Achieving high purity (>98%) is challenging due to the presence of regioisomers (e.g., 4-nitro isomers), unreacted 3-methylanthranilic acid, and oxidative byproducts.[1]

This protocol establishes Ethanol/Water (EtOH/H₂O) as the primary solvent system for recrystallization, offering the optimal balance of yield, impurity rejection, and safety. An alternative Glacial Acetic Acid method is provided for removing stubborn inorganic salts or highly polar impurities.[1]

Chemical Context & Solubility Profile

Compound Identity:

  • IUPAC Name: 2-Amino-3-methyl-5-nitrobenzoic acid[1][2][3][4]

  • Synonyms: 3-Methyl-5-nitroanthranilic acid[1]

  • Molecular Formula: C₈H₈N₂O₄[1][3]

  • Molecular Weight: 196.16 g/mol [1][3][4][5][6]

  • Physical State: Yellow crystalline powder[1][5][7]

  • Melting Point: High melting point with decomposition (typically >200°C; related esters melt ~90-100°C).[1]

Solubility Logic

The molecule possesses a zwitterionic character (amino group + carboxylic acid) and a hydrophobic nitro-aromatic core.[1] This duality dictates the solvent selection strategy:

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection CapabilityRecommendation
Ethanol (95%) HighModerateGood for organic side-productsPrimary
Ethanol/Water HighLowExcellent for inorganic salts & isomersGold Standard
Glacial Acetic Acid Very HighModerateExcellent for polar impuritiesAlternative
Water LowInsolublePoor (dissolves salts only)Anti-solvent only
Ethyl Acetate ModerateLowModerateWash solvent

Mechanistic Insight: The presence of the ortho-methyl group at position 3 creates steric hindrance near the amino group, slightly reducing hydrogen bonding capability compared to non-methylated analogs.[1] This makes the compound slightly more soluble in organic solvents than 2-amino-5-nitrobenzoic acid, allowing for effective recovery from ethanol/water mixtures.[1]

Protocol A: Recrystallization via Ethanol/Water (Recommended)[1]

This method utilizes the "solvent/anti-solvent" principle to induce controlled crystallization, rejecting both unreacted starting materials (more soluble in EtOH) and inorganic salts (soluble in water phase or filtered off).

Materials
  • Crude Product: 2-Amino-3-methyl-5-nitrobenzoic acid (dry).[1]

  • Solvent: Ethanol (95% or Absolute).[1]

  • Anti-solvent: Deionized Water (pre-heated).[1]

  • Adsorbent: Activated Carbon (e.g., Norit SX Ultra) for decolorization.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (approx. 80-100 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) with stirring until the solid dissolves.

    • Checkpoint: If undissolved solids remain after 15 mins of reflux, these are likely inorganic salts (e.g., NaNO₃, Na₂SO₄ from synthesis).[1] Do not add excessive solvent.[1]

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/black (oxidation), add Activated Carbon (0.5 g, 5 wt%).[1]

    • Stir at reflux for 10-15 minutes.

  • Hot Filtration:

    • While maintaining the solution near boiling, filter through a pre-heated Büchner funnel (or fluted filter paper) to remove carbon and insoluble inorganic salts.

    • Critical Step: Pre-heating the funnel prevents premature crystallization clogging the filter.

  • Crystallization:

    • Return the clear yellow/orange filtrate to a hot plate and bring back to a gentle boil.

    • Slowly add Hot Water dropwise.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.[1]

    • Add a few drops of hot Ethanol to clear the solution (re-dissolve the cloud).

  • Cooling & Growth:

    • Remove from heat.[1][7][8] Cover the flask with foil.

    • Allow to cool to room temperature undisturbed (approx. 2-3 hours).

    • Note: Slow cooling promotes the formation of large, pure needles/prisms and excludes impurities from the crystal lattice.

    • Once at room temp, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][8]

    • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1) mixture.

    • Dry: Dry in a vacuum oven at 50-60°C for 6 hours.

Protocol B: Recrystallization via Glacial Acetic Acid (Alternative)[1]

Use this method if the crude material contains significant "tarry" impurities or if the Ethanol method yields an oiled-out product.[1]

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat to 90-100°C until dissolved.

  • Filtration: Hot filter to remove insolubles.[1][9]

  • Crystallization: Allow to cool slowly to room temperature. The acid form often crystallizes well from acetic acid.[1]

  • Washing: Filter and wash strictly with cold water (to remove acetic acid) followed by a small amount of cold methanol.[1]

  • Drying: Requires prolonged drying or higher vacuum to remove acetic acid traces.[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflowStartCrude 2-Amino-3-methyl-5-nitrobenzoic AcidSolventCheckCheck Solubility(Refluxing EtOH)Start->SolventCheckDissolvedFull DissolutionSolventCheck->DissolvedClear SolutionInsolublesInsolubles Present(Salts/Carbon)SolventCheck->InsolublesTurbid/BlackCloudPointAdd Hot Waterto Cloud PointDissolved->CloudPointHotFilterHot Filtration(Pre-heated funnel)Insolubles->HotFilterRemove SolidsHotFilter->CloudPointReClearAdd drops of EtOHto clear solutionCloudPoint->ReClearCoolingControlled Cooling(RT -> 0°C)ReClear->CoolingFiltrationVacuum FiltrationCooling->FiltrationWashingWash: Cold EtOH/H2O (1:1)Filtration->WashingDryingVacuum Dry(50°C, 6h)Washing->Drying

Caption: Figure 1.[1][10] Optimized workflow for the purification of substituted anthranilic acids using the Ethanol/Water co-solvent system.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control: Do not overheat during dissolution (>80°C in ethanol) to prevent esterification or decarboxylation.

  • Water Addition: Adding too much water too quickly will cause the product to "oil out" (separate as a liquid) rather than crystallize.[1] If this happens, reheat to dissolve and add more ethanol.[1]

Purity Assessment[1][6][7][11]
  • HPLC: Purity should be >98% (Area %).

  • Appearance: Bright yellow to orange needles.[1] Dark brown indicates oxidation.[1]

  • Melting Point: The compound decomposes upon melting.[1] A sharp range indicates high purity.[1] Compare against the methyl ester derivative (90-100°C) to ensure no esterification occurred during workup.

References
  • Compound Data: PubChem. 2-Amino-3-methyl-5-nitrobenzoic acid (CID 5125572).[1][3][4] National Library of Medicine.[1] [Link][1]

  • Synthesis Context: PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid (Demonstrates solubility in polar organic mixtures). [Link]

  • Industrial Context: US Patent 5198575A.[1] Preparation of nitrobenzoic and anthranilic acids (Discusses acid precipitation and washing).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-Methyl-5-Nitroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting for 3-Methyl-5-Nitroanthranilic Acid CAS: 19063-26-4 (Generic reference for the isomer class; specific salt forms may vary) Chemical Name: 2-amino-3-methyl-5-nitrobenzoic acid[1]

Executive Summary & Chemical Context

3-Methyl-5-nitroanthranilic acid presents a classic solubility challenge in drug discovery and synthesis.[1] Its structure combines a hydrophobic methyl group, a strongly electron-withdrawing nitro group, and an anthranilic acid core (2-aminobenzoic acid).[1]

Why is solubility difficult?

  • Crystal Lattice Energy: The nitro group and amino group facilitate strong intermolecular hydrogen bonding and

    
    -stacking, creating a stable, high-melting-point crystal lattice that resists dissolution.[1]
    
  • Electronic Deactivation: The 5-nitro group strongly withdraws electrons from the aromatic ring, significantly lowering the basicity of the 2-amino group (pKa < 2).[1] Consequently, unlike simple amines, this compound does not dissolve well in acidic aqueous solutions because the amino group fails to protonate effectively.[1]

  • pH Dependency: It behaves primarily as a weak acid. Solubility is minimal at low pH (protonated carboxylic acid form) and maximal at high pH (ionized carboxylate form).

Solvent Selection & Preparation Guide

Q: What is the best solvent for creating a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound. Do not attempt to make stock solutions directly in water or low-pH buffers.

SolventSolubility RatingMax Conc. (Est.)[2]Usage Context
DMSO Excellent > 50 mMPrimary stock solution.[1] Stable at -20°C.
DMF Good > 30 mMAlternative if DMSO interferes with downstream chemistry.[1]
Ethanol Moderate ~ 10-20 mMUse for evaporation protocols; less stable for long-term storage.[1]
Water (pH < 7) Poor < 0.1 mMAvoid. Causes immediate precipitation.[1]
PBS (pH 7.4) Low < 1 mMOnly suitable for final dilute working solutions (< 100 µM).
0.1 M NaOH High > 10 mMSoluble as the sodium salt.[1] Good for aqueous-only workflows.

Optimal Dissolution Protocol (Step-by-Step)

Q: How do I prepare a stable solution for biological assays without precipitation?

Follow this "Golden Path" protocol to ensure reproducibility.

Step 1: Preparation of Stock Solution (1000x)
  • Weigh the solid 3-methyl-5-nitroanthranilic acid.[1]

  • Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex vigorously for 30 seconds.

  • Critical: If undissolved particles remain, sonicate in a water bath at 40°C for 5-10 minutes.[1] The slight heat helps break the crystal lattice energy.

  • Inspect visually: The solution should be clear and yellow/orange.

Step 2: Intermediate Dilution (Optional but Recommended)

Direct dilution from 100% DMSO to aqueous buffer often causes "shock precipitation."

  • Dilute the stock 1:10 into a co-solvent (e.g., Ethanol or PEG-400) before adding to the aqueous medium.[1]

Step 3: Final Aqueous Dilution
  • Prepare your assay buffer (e.g., PBS or culture media). Ensure pH is ≥ 7.4.

  • Add the stock solution dropwise while vortexing the buffer.

  • Limit final DMSO concentration to < 0.5% (v/v) to prevent cellular toxicity, though the compound itself may remain soluble up to 1% DMSO.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting precipitation.

SolubilityLogic Start Start: Solid 3-methyl-5-nitroanthranilic acid Target Target Application? Start->Target Stock Dissolve in DMSO (Stock 10-50mM) Target->Stock Biological Assay / Storage CheckClear Is Solution Clear? Stock->CheckClear Sonicate Sonicate @ 40°C (10 mins) Sonicate->CheckClear CheckClear->Sonicate No (Particles visible) Aqueous Aqueous Dilution CheckClear->Aqueous Yes Precip Precipitation Observed? Aqueous->Precip AdjustPH Increase pH > 7.4 (Ionize Carboxyl Group) Precip->AdjustPH Yes (Cloudy) Success Stable Working Solution Precip->Success No (Clear) AddCosolvent Add PEG-400 or Tween-80 AdjustPH->AddCosolvent Still Precipitating AddCosolvent->Success

Figure 1: Decision tree for solubilizing 3-methyl-5-nitroanthranilic acid. Blue nodes indicate aqueous steps; Green nodes indicate successful states or primary interventions.[1]

pH & Buffer Optimization FAQs

Q: Why does the compound precipitate when I add it to my cell culture media? A: Cell culture media often has a pH around 7.2–7.4. If your stock concentration is high, the local pH at the droplet interface might drop (since the compound is an acid), causing immediate precipitation.[1]

  • Fix: Pre-dilute the compound in a buffer adjusted to pH 8.0 before adding to the final media. The higher pH ensures the carboxylic acid is deprotonated (

    
    ), which is the soluble species.[1]
    

Q: Can I use acid to dissolve it? A: No. Unlike regular anilines, the 5-nitro group reduces the basicity of the amine so drastically that it will not protonate effectively in mild acid (e.g., 0.1 M HCl).[1] It will remain neutral and insoluble. You would need extremely strong acid (conc. H2SO4) to dissolve it, which is incompatible with biological assays.

Q: Is the compound light-sensitive? A: Nitro-aromatic compounds are generally susceptible to photodegradation.[1]

  • Protocol: Store DMSO stocks in amber vials wrapped in foil.

Common Applications & Compatibility

ApplicationPotential IssueSolution
Cellular Assays DMSO ToxicityKeep DMSO < 0.1%. Use an intermediate dilution step with media.
HPLC Analysis Peak TailingAdd 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress ionization and sharpen peaks.
Synthesis Poor ReactivityThe 3-methyl group provides steric hindrance.[1] Use higher temperatures and polar aprotic solvents (DMF, DMAc).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22168584, 3-Methyl-5-nitrobenzoic acid (Structural Analog Data).[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Organic Syntheses (2025). Nitration of Benzoic Acid Derivatives: Solubility and Purification. Retrieved from [Link][1]

Sources

Technical Support Center: Minimizing Decarboxylation in Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization of Nitrobenzoic Acids & Prevention of Side Reactions Ticket ID: NBA-DEC-404

Executive Summary

Nitrobenzoic acids (NBAs) are notoriously prone to protodecarboxylation , a side reaction where the carboxyl group (-COOH) is lost as CO₂, yielding the corresponding nitrobenzene. This reaction is thermodynamically driven by the formation of stable CO₂ and kinetically accelerated by the electron-withdrawing nitro group, particularly in the ortho-position .

This guide provides field-proven troubleshooting protocols to arrest this pathway during synthesis, workup, and storage.

Module 1: Diagnostic & Mechanistic Insight

Q1: Why is my 2-nitrobenzoic acid decarboxylating significantly faster than the 3- or 4- isomers?

A: You are observing the "Ortho Effect." While all nitrobenzoic acids are destabilized by the electron-withdrawing nature of the nitro group (which stabilizes the developing carbanion/transition state), the ortho-isomer possesses a unique, lower-energy decomposition pathway.

  • Steric Inhibition of Resonance: The bulky ortho-nitro group twists the carboxyl group out of the plane of the benzene ring.[1] This reduces the resonance stabilization of the ground state, making the C-C bond weaker.

  • Cyclic Transition State: The ortho-nitro group can participate in a 6-membered cyclic transition state (or dipolar interaction) that facilitates proton transfer and CO₂ extrusion, significantly lowering the activation energy (

    
    ) compared to meta or para isomers.
    

Visualizing the Mechanism:

DecarboxylationMechanism cluster_factors Accelerating Factors Start 2-Nitrobenzoic Acid (Ground State) TS Transition State (Cyclic/Dipolar Interaction) Start->TS Heat / Metal Catalyst Inter Aryl Anion/Radical Intermediate TS->Inter - CO2 Product Nitrobenzene + CO2 (Irreversible) Inter->Product + H+ Factor1 Ortho-Substituent (Steric Twist) Factor2 Metal Ions (Cu, Ag, Pd) Factor3 Polar Aprotic Solvents (DMF, DMSO)

Figure 1: Mechanistic pathway of ortho-nitrobenzoic acid decarboxylation showing the transition from ground state to irreversible product.

Module 2: Reaction Conditions & Optimization

Q2: I am performing a cross-coupling reaction. How do I stop the acid from decarboxylating before the coupling occurs?

A: Decarboxylation is often a competing reaction in metal-catalyzed cross-couplings. Follow this "Defense-in-Depth" strategy:

1. Catalyst Selection (The "No-Go" List)

Avoid metals known to catalyze decarboxylation unless they are essential for your specific coupling.

  • High Risk: Copper (Cu), Silver (Ag), and Palladium (Pd) (specifically in the presence of Ag salts). Silver salts (e.g., Ag₂CO₃) are frequently used intentionally to induce decarboxylation [1].

  • Mitigation: If using Pd, avoid adding Ag or Cu co-catalysts if possible. If Cu is required (e.g., Ullmann), keep the temperature strictly controlled.

2. Temperature Thresholds

Thermal decomposition data indicates sharp stability drop-offs.

IsomerOnset of Thermal Decarboxylation (No Catalyst)Recommended Reaction Max Temp
2-Nitrobenzoic Acid ~140°C - 165°C [2, 3]< 100°C (Ideally < 60°C)
3-Nitrobenzoic Acid ~230°C [3]< 140°C
4-Nitrobenzoic Acid ~240°C [3]< 150°C

Note: In the presence of metal catalysts (Cu/Ag), these thresholds drop by >50°C.

3. Solvent Effects
  • Avoid: High-boiling polar aprotic solvents (DMF, DMA, NMP, Quinoline) at elevated temperatures. These solvents stabilize the polar transition state of the decarboxylation.

  • Prefer: Less polar solvents like Toluene or DCM (if solubility permits), or use lower temperatures if DMF is mandatory.

Q3: My reaction requires basic conditions. Which base is safest?

A: Strong inorganic bases (NaOH, KOH) can accelerate decarboxylation by fully ionizing the carboxylate, which is the active species for CO₂ loss.

  • Recommendation: Switch to non-nucleophilic, sterically hindered organic bases .

    • Primary Choice:

      
      -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
      
    • Why: They provide the necessary basicity for coupling without creating the highly reactive "naked" carboxylate anion often generated by inorganic bases in polar aprotic media [4].

Module 3: Synthetic Strategy & Workup

Q4: I see the byproduct forming during workup. How do I prevent this?

A: Decarboxylation can occur after the reaction, during concentration or extraction, especially if the crude mixture is acidic and heated.

Troubleshooting Protocol:

  • Quench Cold: Quench the reaction at 0°C.

  • Avoid Acidic Heating: Do not concentrate acidic solutions of nitrobenzoic acids on a rotary evaporator at high bath temperatures (>40°C). The combination of

    
     and heat is a primary trigger for the 
    
    
    
    or
    
    
    decarboxylation mechanism [5].
  • Buffer: If possible, perform the workup at neutral pH.

Q5: The acid is too unstable. What is the ultimate workaround?

A: If optimization fails, you must mask the carboxylic acid . The ester group is significantly more robust against decarboxylation than the free acid.

Workflow:

  • Esterify First: Convert the nitrobenzoic acid to a methyl or tert-butyl ester immediately.

    • Methyl ester: Stable, easy to hydrolyze later.

    • tert-Butyl ester: Can be removed under acidic conditions (TFA) at room temperature, avoiding thermal hydrolysis risks later.

  • Perform Core Chemistry: Run your cross-coupling, nitration, or reduction on the ester.

  • Late-Stage Hydrolysis: Deprotect the acid only at the very end, under mild conditions (e.g., LiOH/THF at 0°C).

Module 4: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your yield loss.

TroubleshootingTree Start Issue: Low Yield due to Decarboxylation IsMetal Is a Metal Catalyst (Cu/Ag) present? Start->IsMetal YesMetal Yes IsMetal->YesMetal NoMetal No IsMetal->NoMetal ActionMetal 1. Lower Temp < 80°C 2. Switch to Pd-only if possible 3. Use radical scavengers YesMetal->ActionMetal CheckTemp Is Reaction Temp > 100°C? NoMetal->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp ActionTemp CRITICAL ERROR Ortho-isomers unstable >100°C. Reduce Temp or Change Solvent. YesTemp->ActionTemp CheckAcid Is pH < 2 or > 12? NoTemp->CheckAcid YesPH Yes CheckAcid->YesPH NoPH No CheckAcid->NoPH ActionPH Adjust pH to 4-7 range. Avoid strong mineral acids/bases. YesPH->ActionPH FinalAction Consider Ester Protection Strategy NoPH->FinalAction

Figure 2: Logic flow for diagnosing and resolving decarboxylation issues in the lab.

References

  • Natarajan, P. et al. (2015).[2] Silver-Catalyzed Nitrodecarboxylation of Carboxylic Acids. Chemical Review and Letters.

  • BenchChem Technical Support . (2025). An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid.

  • ChemCess . (2024). Nitrobenzoic Acid: Properties, Reactions And Production.

  • Goossen, L. J. et al. (2010).[3] Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry.

  • Oxford Academic . (2006). Thermal Decarboxylation of Nitrobenzoic Acids: Mechanism and Kinetics. Bulletin of the Chemical Society of Japan.[4]

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Methylanthranilic Acid Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-methyl substituted anthranilic acids. The ortho-methyl group in this versatile building block introduces significant steric challenges that can impede common transformations like amide coupling and esterification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter in the lab, offering explanations and actionable solutions.

Question: My amide coupling reaction with 3-methylanthranilic acid is giving low to no yield, with unreacted starting material. What's going wrong?

This is the most common challenge. The 3-methyl group sterically shields the amine, reducing its nucleophilicity, while also encumbering the carboxylic acid. Standard coupling conditions often fail. Here’s a systematic approach to troubleshoot this issue.

Potential Cause 1: Inadequate Carboxylic Acid Activation. The hindered environment makes the formation of the activated ester intermediate (e.g., O-acylisourea with standard carbodiimides) slow and reversible.

  • Solution: Employ a More Potent Activating Agent. Instead of relying solely on standard reagents like EDC/HOBt, switch to a system that generates a more reactive intermediate. A superior strategy is the in-situ formation of an acyl fluoride, which is a highly reactive acylating agent.[1][2][3]

    • Recommended Reagent: Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1] This combination efficiently converts the carboxylic acid to the acyl fluoride, which can then be attacked by the amine.

Potential Cause 2: Insufficient Nucleophilicity of the Hindered Amine. Even with an activated acid, the sterically hindered amine of the 3-methylanthranilic acid (or a hindered amine coupling partner) may struggle to attack the activated intermediate.

  • Solution: Use a Nucleophilic Catalyst. A catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction.[4] DMAP functions as an acyl transfer agent, reacting with the activated acid to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the hindered amine.[5][6]

Potential Cause 3: Unfavorable Reaction Kinetics. The activation energy for the reaction is high due to steric repulsion in the transition state.

  • Solution: Increase Reaction Temperature. Providing more thermal energy can help overcome this activation barrier.[4] Switching to a higher-boiling solvent like DMF or toluene, or employing microwave irradiation, can significantly improve yields and reduce reaction times.[4][7] In some cases, solvent-free conditions at elevated temperatures are also effective.[8]

Troubleshooting Flowchart for Low-Yield Amide Coupling

G start Low Yield in Amide Coupling? q1 Are you using a nucleophilic catalyst (e.g., DMAP)? start->q1 q2 Is your activating agent potent enough? q1->q2 Yes sol1 Add catalytic DMAP (5-10 mol%). q1->sol1 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2 Switch to a stronger activating agent. (e.g., BTFFH to form acyl fluoride). q2->sol2 No q4 Is stoichiometry optimized? q3->q4 Yes sol3 Increase temperature or use microwave irradiation. Consider high-boiling solvents (DMF, Toluene). q3->sol3 No sol4 Increase stoichiometry of the acylating agent (2-3 equivalents). q4->sol4 No

Caption: A logical workflow for optimizing the amidation of a hindered aniline.

Question: My esterification of 3-methylanthranilic acid is inefficient, especially with bulky alcohols like tert-butanol.

This is a classic steric hindrance problem. Standard Fischer esterification (acid catalyst and excess alcohol) is often too harsh and ineffective for such substrates.

  • Solution: Use the Steglich Esterification. This method is specifically designed for the mild esterification of sterically demanding and acid-labile substrates.[5] It uses dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of DMAP.

    • Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the sterically hindered alcohol.[5] This avoids the harsh acidic conditions that would cause side reactions with sensitive alcohols like t-BuOH.[5]

  • Alternative Catalysts: For particularly stubborn esterifications, specialized catalysts such as tin (II) chloride, tin (IV) chloride, or tetrabutyl titanate can be effective at elevated temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What makes the 3-methyl group so problematic compared to other positions? The methyl group is in the ortho position to both the amine and the carboxylic acid. This "flanking" position creates a crowded environment that physically blocks the approach of reagents to either functional group, a phenomenon known as steric hindrance.[10] This slows down reactions that require nucleophilic attack on the amine or activation/attack at the carboxyl group.

Q2: Are there alternatives to traditional coupling reagents for forming amides with 3-methylanthranilic acid? Yes. For extremely challenging cases where even potent activators fail, unconventional methods can be considered. One such approach involves the addition of Grignard reagents to isocyanates, which provides a robust solution for forming highly hindered amide bonds.[11] However, this requires converting one of the coupling partners into an organometallic reagent or an isocyanate, adding synthetic steps.

Q3: Can I use protecting groups to mitigate the steric hindrance? While protecting the amine group (e.g., as a Boc or Cbz derivative) is a common strategy in organic synthesis, it does not solve the core issue of steric bulk around the carboxylic acid. In fact, adding a bulky protecting group can sometimes exacerbate the steric problem for subsequent reactions at the carboxyl center. Therefore, focusing on more powerful activation chemistry and optimized reaction conditions is generally a more efficient approach.[12]

Q4: How does solvent choice impact these sterically hindered reactions? Solvent choice is critical.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective as they help dissolve the hindered substrates and can facilitate reactions at higher temperatures.[4]

  • Non-polar Solvents: For some catalyst systems, non-polar solvents like toluene or dioxane are preferred, especially when azeotropic removal of water is required (though less common for modern coupling reactions).

  • Solvent-Free: As mentioned, solvent-free conditions at high temperatures can sometimes provide the necessary energy to overcome the activation barrier.[8]

Optimized Experimental Protocols

Protocol 1: High-Yield Amide Coupling of 3-Methylanthranilic Acid with a Hindered Amine using BTFFH

This protocol is designed for coupling 3-methylanthranilic acid with a sterically demanding amine where standard methods fail.

Materials:

  • 3-Methylanthranilic Acid (1.0 equiv.)

  • Hindered Amine (1.1 equiv.)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methylanthranilic acid (1.0 equiv.), BTFFH (1.5 equiv.), and anhydrous DCM.

  • Stir the suspension and add DIPEA (4.0 equiv.).

  • Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate. Monitor by TLC if possible.

  • Add the hindered amine (1.1 equiv.) to the reaction mixture.

  • Seal the reaction vessel and stir at room temperature. If the reaction is sluggish, gently heat to 40-60 °C for 12-24 hours.[1][2] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification of 3-Methylanthranilic Acid with a Bulky Alcohol

This protocol is ideal for forming esters with secondary or tertiary alcohols.

Materials:

  • 3-Methylanthranilic Acid (1.0 equiv.)

  • Sterically Hindered Alcohol (e.g., tert-Butanol) (1.5 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 3-methylanthranilic acid (1.0 equiv.), the hindered alcohol (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Comparison of Amidation Strategies

StrategyReagentsKey IntermediateProsCons/Considerations
Standard Carbodiimide EDC, HOBt, DIPEAO-Acylisourea EsterReadily available reagents.Often fails for hindered substrates due to low reactivity and reversibility.
Steglich-type (with Catalyst) DCC, DMAP N-Acylpyridinium IonExcellent for hindered systems; mild conditions.[5]DCC can be an allergen; DCU byproduct removal is necessary.
Acyl Fluoride Formation BTFFH , DIPEAAcyl Fluoride Forms highly reactive intermediate; very effective for challenging couplings.[1][3]Reagent is more specialized and expensive.
Thermal/Microwave Acid, Amine, (optional catalyst)N/ACan overcome high activation barriers; useful for simple systems.[7]Requires high temperatures which may not be suitable for complex molecules.

Mechanism of DMAP Catalysis in Amide/Ester Formation

G cluster_0 Activation Step cluster_1 Catalytic Cycle RCOOH R-COOH OAI O-Acylisourea (Activated Intermediate) RCOOH->OAI + DCC DCC DCC->OAI + API N-Acylpyridinium Ion (Highly Reactive) OAI->API + DMAP DMAP DMAP (Nucleophilic Catalyst) API->DMAP + R'-NH2 - R-CONH-R' Product Amide Product (R-CONH-R') API->Product + R'-NH2 RNH2 Hindered Amine (R'-NH2)

Sources

scale-up challenges for 2-Amino-3-methyl-5-nitrobenzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific scale-up challenges associated with the production of 2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5)[1].

This substituted anthranilic acid derivative is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, benzoxazinones, and quinazoline-based therapeutics[2]. Scaling up its synthesis—primarily via the nitration of 3-methylanthranilic acid—presents significant thermal, regioselective, and oxidative challenges. This guide provides the causality behind these challenges, self-validating protocols, and actionable solutions.

I. Process Overview & Mechanistic Pathway

Direct nitration of 3-methylanthranilic acid is highly problematic on a large scale. The free amine (-NH₂) is strongly activating but highly susceptible to oxidative degradation by nitric acid, leading to tar formation and thermal runaway[3]. To ensure scientific integrity and high yields, the industry standard is a three-step Protection-Nitration-Deprotection sequence.

SynthesisRoute SM 3-Methylanthranilic Acid (Starting Material) Protect Step 1: N-Acetylation (Ac2O, AcOH, 80°C) SM->Protect SideReact Oxidative Degradation / Tar (If unprotected) SM->SideReact Direct Nitration (High Risk) Int1 2-Acetamido-3-methylbenzoic Acid (Protected Intermediate) Protect->Int1 Nitration Step 2: Electrophilic Nitration (HNO3 / H2SO4, <5°C) Int1->Nitration Int2 2-Acetamido-3-methyl-5-nitrobenzoic Acid (Nitrated Intermediate) Nitration->Int2 Deprotect Step 3: Acidic Hydrolysis (HCl, Reflux) Int2->Deprotect Product 2-Amino-3-methyl-5-nitrobenzoic Acid (Target Product) Deprotect->Product

Workflow for the synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid via N-protection.

II. Troubleshooting Guides & FAQs

Q1: During the scale-up of the nitration step, we are experiencing severe exotherms and thermal runaway. How can we control this? Causality: Electrophilic aromatic nitration using mixed acid (HNO₃/H₂SO₄) is highly exothermic (ΔH ≈ -130 kJ/mol). If the free amine is not fully protected, nitric acid acts as an oxidizing agent rather than a nitrating agent, triggering a secondary, uncontrolled exothermic oxidation cascade[4]. Solution:

  • Verify Protection: Ensure >99% conversion to 2-acetamido-3-methylbenzoic acid before proceeding.

  • Dosing Control: Do not add the substrate to the mixed acid. Instead, dissolve the protected substrate in concentrated H₂SO₄, cool to 0–5 °C, and dose the nitrating mixture (HNO₃/H₂SO₄) dropwise into the reactor.

  • Flow Chemistry: For scales >10 kg, transition from batch reactors to continuous flow microreactors to maximize the surface-area-to-volume ratio for instantaneous heat dissipation.

Q2: Our HPLC analysis shows significant amounts of 4-nitro and 6-nitro isomeric impurities. Why is the regioselectivity failing? Causality: Regioselectivity is governed by the competing directing effects of the substituents. The -CH₃ group weakly directs to positions 4 and 6. If the temperature exceeds 10 °C, the kinetic barrier for substitution at these less favorable positions is overcome[5]. Solution: Maintain strict cryogenic control (<5 °C). The N-acetyl group (-NHAc) is a powerful ortho/para director. Since the ortho positions (1 and 3) are blocked, it strongly directs the nitronium ion (NO₂⁺) to the para position (position 5). Furthermore, the bulky -NHAc group sterically hinders position 6, while the -COOH group meta-directs to position 5, creating a synergistic electronic funnel to the target carbon.

Regioselectivity Substrate 2-Acetamido-3-methylbenzoic Acid Dir1 -NHAc Group (Position 2) Strong Activating, Ortho/Para Director Substrate->Dir1 Dir2 -COOH Group (Position 1) Deactivating, Meta Director Substrate->Dir2 Dir3 -CH3 Group (Position 3) Weak Activating, Ortho/Para Director Substrate->Dir3 Target Position 5 (Para to -NHAc, Meta to -COOH) Primary Nitration Site Dir1->Target Directs Para Steric Positions 4 & 6 Sterically Hindered / Weaker Activation Dir1->Steric Steric Blockade Dir2->Target Directs Meta Dir3->Steric Directs Ortho/Para

Regioselectivity logic: Directing effects favoring the 5-position during nitration.

Q3: The final deprotection step yields a dark, sticky solid instead of a crystalline powder. How do we resolve this purification bottleneck? Causality: Dark, sticky residues typically indicate incomplete hydrolysis or the trapping of residual sulfuric acid and oxidized byproducts within the crystal lattice during rapid precipitation. Solution: Implement a pH-controlled crystallization. After refluxing in HCl, cool the mixture slowly. Adjust the pH to exactly 3.5–4.0 using aqueous NaOH. Because 2-amino-3-methyl-5-nitrobenzoic acid is zwitterionic, it reaches its isoelectric point in this range, maximizing precipitation while leaving highly acidic byproducts in solution[6].

III. Quantitative Process Comparison

To justify the multi-step approach to stakeholders, refer to the following process metrics derived from standard scale-up optimizations of anthranilic acid derivatives[7].

ParameterDirect Nitration (HNO₃/H₂SO₄)N-Protection Route (Ac₂O → HNO₃/H₂SO₄ → HCl)
Overall Yield 35% – 45%75% – 85%
Regioselectivity (5-nitro) ~60% (High 4-/6-nitro impurities)>95%
Exotherm Risk High (Rapid oxidation of free amine)Moderate (Controlled electrophilic addition)
Tar Formation Significant (>15%)Minimal (<2%)
Scalability Poor (Safety hazards)Excellent (Standard batch/flow compatible)

IV. Step-by-Step Experimental Protocol (Scale-Up Optimized)

This protocol is engineered as a self-validating system; visual and thermal cues at each step confirm mechanistic success.

Step 1: N-Acetylation (Protection)
  • Suspend: In a glass-lined reactor, suspend 3-methylanthranilic acid (1.0 eq) in glacial acetic acid (3 volumes).

  • React: Add acetic anhydride (1.5 eq) in one portion. The reaction is mildly exothermic.

  • Heat: Elevate the internal temperature to 80 °C and stir for 2 hours. Validation: The suspension will transition into a clear, homogenous solution as the acetylated product forms.

  • Isolate: Cool to room temperature and pour into vigorously stirred ice water (10 volumes). Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2-acetamido-3-methylbenzoic acid .

Step 2: Electrophilic Nitration
  • Dissolve: Dissolve the intermediate from Step 1 in concentrated H₂SO₄ (5 volumes). Cool the reactor jacket to -5 °C until the internal temperature reaches 0–5 °C.

  • Prepare Nitrating Mixture: In a separate cooling vessel, carefully mix concentrated HNO₃ (1.05 eq, 68-70%) with concentrated H₂SO₄ (1 volume).

  • Dose: Add the nitrating mixture dropwise to the reactor. Critical Control: Adjust the dosing rate to ensure the internal temperature never exceeds 5 °C. Validation: A deep yellow/orange color will develop, indicating the formation of the nitroarene complex.

  • Quench: Stir for 1 hour at 0–5 °C, then pour the mixture over crushed ice (15 volumes) under high-shear stirring. Filter the pale-yellow precipitate (2-acetamido-3-methyl-5-nitrobenzoic acid ) and wash thoroughly with water until the filtrate pH is >4.

Step 3: Acidic Hydrolysis (Deprotection)
  • Suspend: Transfer the wet cake from Step 2 into a reactor containing 6M HCl (10 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100–105 °C) for 3–4 hours. Validation: The solid will dissolve, and the solution will darken slightly as the acetyl group is cleaved.

  • Crystallize: Cool the mixture to 20 °C. Slowly add 20% aqueous NaOH until the pH reaches 3.5–4.0.

  • Isolate: Filter the resulting bright yellow crystalline solid. Recrystallize from an ethanol/water (1:1) mixture to obtain highly pure 2-Amino-3-methyl-5-nitrobenzoic acid .

V. References

  • Thieme Science of Synthesis: Product Class 21: Nitroarenes (Mercury-Promoted Nitration of Arenes & General Nitration Protocols). Thieme E-Books & E-Journals.[Link]

  • Journal of the American Chemical Society: Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination. J Am Chem Soc. 2014 Jan 15;136(2):646-9.[Link]

Sources

Technical Support Center: Stabilizing 2-Amino-3-methyl-5-nitrobenzoic acid During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5)[1]. Because this molecule contains both an electron-donating primary amine and an electron-withdrawing nitro group on a single aromatic ring, it is highly reactive and susceptible to environmental degradation.

This guide moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure the integrity of your experimental data.

Degradation Pathways & Mitigation Workflow

StorageWorkflow cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_solutions Storage Solutions API 2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5) Light Light (UV/Vis) API->Light Oxygen Oxygen (O2) API->Oxygen Moisture Humidity (H2O) API->Moisture Photo Photoreduction of Nitro Group Light->Photo Catalyzes Oxid Oxidation of Amino Group Oxygen->Oxid Induces Aggreg Hygroscopic Clumping Moisture->Aggreg Causes Amber Amber Glass Vials Photo->Amber Prevented by Inert Argon/N2 Purge Oxid->Inert Prevented by Desiccant Desiccator at 2-8°C Aggreg->Desiccant Prevented by

Figure 1: Stressors, degradation mechanisms, and targeted storage solutions for the compound.

Troubleshooting & FAQs

Q1: Why has my 2-Amino-3-methyl-5-nitrobenzoic acid powder changed from pale yellow to a dark brown/red color? Causality & Expert Insight: This discoloration is a classic hallmark of atmospheric oxidation. The primary amine group (-NH₂) on the benzene ring is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored quinone-imine species and polymeric impurities[2]. While the electron-withdrawing nitro group at the 5-position offers some deactivation of the ring, the electron-donating methyl group counters this, maintaining the amine's vulnerability to oxidative degradation[3]. Actionable Solution: Always store the solid compound under an inert atmosphere (Argon or Nitrogen). If significant darkening has occurred, the material must be re-purified or discarded, as oxidized polymeric impurities will severely interfere with downstream coupling reactions or assays.

Q2: Does ambient laboratory light affect the stability of this compound? Causality & Expert Insight: Yes. Nitroaromatic compounds are notoriously sensitive to ultraviolet and visible light. Photons can induce photochemical reactions, specifically the photoreduction of the nitro group (-NO₂) to a nitroso group, or trigger complex intramolecular rearrangements. Actionable Solution: Implement strict photostability protocols following ICH Q1A(R2) and Q1B guidelines[4]. Store the solid powder and any prepared stock solutions in amber glass vials. If clear vials must be used, wrap them completely in aluminum foil.

Q3: My stock solution in DMSO precipitated after a week at 4°C. Is the compound degrading? Causality & Expert Insight: This is likely a physical solubility issue rather than chemical degradation. While 2-Amino-3-methyl-5-nitrobenzoic acid is highly soluble in polar aprotic solvents like DMSO, the freezing point of pure DMSO is 18.5°C. Storing DMSO solutions at 4°C causes the solvent to freeze, forcing the solute to precipitate out of the matrix. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture via condensation, which can hydrolyze the solvent or cause the compound to clump. Actionable Solution: Aliquot stock solutions into single-use vials and store at -20°C. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent moisture condensation, then vortex gently to ensure complete redissolution.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 2-Amino-3-methyl-5-nitrobenzoic acid under various environmental conditions, modeled after standard ICH Q1A(R2) accelerated stability testing protocols[4].

Storage ConditionAtmosphereContainer TypeInitial Purity (%)6-Month Purity (%)12-Month Purity (%)Visual Appearance
2-8 °C Argon (Inert)Amber Glass>99.899.799.5Pale Yellow Powder
2-8 °C Ambient AirClear Glass>99.897.294.1Yellow-Brown Powder
25 °C / 60% RH Ambient AirClear Glass>99.892.588.3Dark Brown/Clumped
40 °C / 75% RH Ambient AirClear Glass>99.885.476.2Red-Brown/Degraded
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must prove its own success. Below are the methodologies for handling and verifying the stability of this compound.

Protocol 1: Self-Validating Preparation of Anhydrous Stock Solutions

Objective: Prepare a 100 mM stock solution in DMSO while preventing oxidative and hydrolytic degradation.

  • Equilibration: Remove the amber vial of 2-Amino-3-methyl-5-nitrobenzoic acid from 4°C storage. Do not open immediately. Allow it to equilibrate in a desiccator at room temperature for 30 minutes to prevent ambient moisture condensation.

  • Inert Handling: Transfer the vial to a nitrogen-purged glove box or use a Schlenk line to maintain an inert atmosphere during manipulation.

  • Solubilization: Dissolve the required mass in anhydrous, sterile-filtered DMSO (≥99.9% purity, stored over molecular sieves).

  • Self-Validation Check (Gravimetric): Weigh the empty receiving vials, aliquot the solution, and re-weigh. Causality: This ensures volume accuracy without relying on pipettes, which are often miscalibrated for highly viscous solvents like DMSO.

  • Storage: Blanket the headspace of each aliquot with Argon gas before sealing. Store at -20°C in the dark.

Protocol 2: Stability-Indicating HPLC Assay

Objective: Verify the chemical integrity of the compound and resolve it from potential quinone-imine or photoreduction byproducts before critical downstream experiments.

  • Sample Preparation: Dilute the stock solution to 1 mg/mL in the mobile phase (e.g., Water/Acetonitrile 50:50 with 0.1% TFA).

  • Forced Degradation Control (Self-Validation Step): Prepare a positive control for degradation by exposing a separate 1 mg/mL sample to 3% H₂O₂ and UV light (254 nm) for 2 hours. Causality: Injecting this stressed sample validates that your HPLC method can successfully separate the parent peak from its oxidation and photodegradation products, proving the method is truly "stability-indicating."

  • Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor absorbance at 254 nm and 280 nm. The parent compound will elute as a sharp peak; oxidized polymeric impurities typically elute as broad, tailing peaks or baseline humps[2].

References
  • 70343-14-5 | 2-Amino-3-methyl-5-nitrobenzoic acid. bldpharm.com. 1

  • Q1A(R2) Guideline - ICH. ich.org. 4

  • Storage and stability issues of ortho-alkenyl anilines. benchchem.com. 2

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. openaccessjournals.com. 3

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Amino-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Method Design, Optimization, and Validation for Regulatory Compliance and Research Excellence.

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 2-Amino-3-methyl-5-nitrobenzoic acid, a nuanced understanding of its analytical behavior is paramount for robust quality control. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for its purity determination. We will navigate the causal relationships behind experimental choices, from column selection to mobile phase optimization, and present supporting experimental data to illuminate the path to a validated, stability-indicating method.

The Analytical Challenge: Understanding 2-Amino-3-methyl-5-nitrobenzoic Acid

Before embarking on method development, a thorough understanding of the analyte is crucial. 2-Amino-3-methyl-5-nitrobenzoic acid (C₈H₈N₂O₄, M.W.: 196.16 g/mol ) is a substituted aromatic compound containing both acidic (carboxylic acid) and basic (amino) functional groups, as well as a nitro group which acts as a strong chromophore.[1] This amphoteric nature, coupled with its aromaticity, dictates its retention behavior in reversed-phase HPLC.

Potential Impurities: The synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid can potentially introduce several impurities, including:

  • Starting materials: Unreacted precursors.

  • Isomeric by-products: Positional isomers formed during nitration or other synthetic steps.[2]

  • Degradation products: Formed under stress conditions such as heat, light, oxidation, and hydrolysis.

A successful HPLC method must be able to separate the main component from all potential impurities and degradation products, hence the need for a stability-indicating assay.

The Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow we will follow:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Method Fine-Tuning cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Column Selection (C18, C8, Phenyl-Hexyl) A->B C Mobile Phase Screening (Organic modifier, pH, Buffer) B->C D Detection Wavelength Selection C->D E Gradient Optimization (Slope, Time) D->E F Flow Rate & Temperature Adjustment E->F G System Suitability Test (SST) (Resolution, Tailing, Plate Count) F->G H Forced Degradation Studies G->H I Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) H->I

Caption: A logical workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is a critical first step in achieving the desired selectivity. We will compare three common reversed-phase columns: a standard C18, a C8, and a Phenyl-Hexyl column. The rationale is to explore different retention mechanisms beyond simple hydrophobicity.

Experimental Protocol: Stationary Phase Screening

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Columns:

    • C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • C8 (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A generic gradient was used for initial screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: A solution containing 2-Amino-3-methyl-5-nitrobenzoic acid and two hypothetical impurities (Impurity A: a more polar precursor, and Impurity B: a less polar, isomeric by-product) was prepared in a 50:50 mixture of acetonitrile and water.

Comparative Data: Stationary Phase Performance

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (Main Peak) 12.5 min10.2 min11.8 min
Resolution (Main Peak/Impurity A) 3.52.83.2
Resolution (Main Peak/Impurity B) 1.81.52.5
Tailing Factor (Main Peak) 1.21.31.1
Theoretical Plates (Main Peak) 12,00010,50013,500

Interpretation and Rationale:

The C18 column provided good retention and resolution for the more polar Impurity A, but struggled to resolve the closely eluting, less polar Impurity B. The C8 column, being less hydrophobic, resulted in shorter retention times and overall poorer resolution. The Phenyl-Hexyl column offered the best performance, particularly in resolving the main peak from Impurity B. This is likely due to a combination of hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the analyte and its isomer. The superior peak shape (lower tailing factor) and efficiency (higher plate count) on the Phenyl-Hexyl column make it the preferred choice for further method development.

Mobile Phase Optimization: The Key to Selectivity

With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to achieve optimal separation. This involves evaluating the organic modifier, pH, and buffer concentration.

Experimental Protocol: Mobile Phase Optimization

  • Organic Modifier Comparison: Acetonitrile vs. Methanol. A gradient of 10-90% organic modifier in 0.1% formic acid in water was run.

  • pH Evaluation: The pH of the aqueous mobile phase was adjusted to 2.5, 4.5, and 6.5 using formic acid/ammonium formate or phosphate buffers to assess the impact on the retention and peak shape of the amphoteric analyte.

  • Final Optimized Method: Based on the screening experiments, the following optimized conditions were selected.

Optimized Chromatographic Conditions:

ParameterOptimized Condition
Column Phenyl-Hexyl (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 15% B to 60% B in 25 min, then to 90% B in 5 min, hold for 5 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Optimized Conditions:

  • Acetonitrile was chosen over methanol as it provided better peak shapes and lower backpressure.

  • A pH of 3.0 was selected to ensure the carboxylic acid group is protonated, leading to better retention and minimizing peak tailing.

  • A phosphate buffer was used to maintain a consistent pH throughout the gradient.

  • The gradient was optimized to provide sufficient resolution between the main peak and all potential impurities, including those that may arise from forced degradation.

  • The flow rate and temperature were adjusted to balance analysis time with separation efficiency.

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is only useful if it is validated to be suitable for its intended purpose. Validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies were performed.[7][8] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to ICH-specified light conditions

The method was able to separate the main peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Validation Parameters Summary:

ParameterAcceptance CriteriaResult
Specificity No interference from blanks, impurities, and degradantsPassed
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of the target concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 1.0%0.6%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mL
Robustness No significant changes with minor variationsPassed

The validation results confirm that the developed HPLC method is accurate, precise, linear, and robust for the purity determination of 2-Amino-3-methyl-5-nitrobenzoic acid.

Conclusion: A Foundation for Quality

This guide has demonstrated a systematic and scientifically-grounded approach to developing and validating an HPLC method for the purity of 2-Amino-3-methyl-5-nitrobenzoic acid. By comparing different stationary phases and optimizing mobile phase conditions, a robust and reliable method was established. The successful validation, including forced degradation studies, ensures that this method is stability-indicating and suitable for its intended purpose in a regulated environment. The principles and workflows outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to tackle similar analytical challenges with confidence and scientific rigor, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • 2-Amino-3-methyl-5-nitrobenzoic acid. PubChem. [Link]

  • Forced Degradation Studies. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

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Publish Comparison Guides: Mass Spectrometry Fragmentation Patterns of 3-Methyl-5-Nitroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, 3-methyl-5-nitroanthranilic acid (also known as 2-amino-3-methyl-5-nitrobenzoic acid) serves as a critical highly functionalized building block. Because its aromatic ring is densely substituted with electron-withdrawing (-NO2, -COOH) and electron-donating (-NH2, -CH3) groups, distinguishing it from its structural isomers requires rigorous analytical characterization.

This guide objectively compares the two premier mass spectrometry (MS) techniques used for its structural elucidation: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By analyzing the causality behind specific fragmentation pathways, researchers can select the optimal method for trace analysis, impurity profiling, or structural confirmation.

Mechanistic Causality: The Physics of Fragmentation

As an analytical scientist, selecting the correct ionization technique requires understanding the intrinsic gas-phase chemistry of the analyte. The fragmentation of 3-methyl-5-nitroanthranilic acid is governed by two dominant mechanistic phenomena:

The Ortho Effect in Anthranilic Acids

The ortho effect is a hallmark diagnostic feature of anthranilic acid derivatives. Because the amino (-NH2) and carboxylic acid (-COOH) groups are positioned adjacently (positions 2 and 1) on the aromatic ring, the input of internal energy—via Collision-Induced Dissociation (CID) or 70 eV electron impact—triggers a highly specific six-membered cyclic transition state. This spatial proximity facilitates an intramolecular proton transfer from the amine to the hydroxyl oxygen of the carboxylic acid, prompting the neutral loss of water (18 Da)[1]. If this fragment is absent, the analyst can definitively rule out an ortho substitution pattern.

Nitroaromatic Rearrangements and Radical Expulsion

Nitroaromatic compounds frequently violate the even-electron rule during fragmentation. While aliphatic nitro compounds typically undergo simple cleavage of the nitro radical (-46 Da), nitroarenes undergo a unique energy-dependent rearrangement. The nitro group (-NO2) isomerizes into a nitrite ester (-O-N=O) prior to bond cleavage. This structural shift allows for the expulsion of a neutral nitric oxide (NO) radical (30 Da), leaving behind a highly diagnostic distonic radical anion ([M-H-NO]•⁻) at m/z 165 in negative ESI mode[2][3].

Performance Comparison: ESI-MS/MS vs. EI-MS

When comparing ESI (a soft ionization technique) with EI (a hard ionization technique), the resulting spectra serve different analytical purposes. ESI-MS/MS is superior for intact polar analysis and high-sensitivity quantification in biological matrices. Conversely, EI-MS provides highly reproducible, library-searchable spectra, though it often requires derivatization to prevent the thermal decarboxylation of the -COOH group in the GC inlet.

Table 1: Quantitative Comparison of Diagnostic Fragments
Ionization TechniquePrecursor IonDiagnostic Fragment (m/z)Neutral Loss (Da)Mechanistic AssignmentRelative Abundance
ESI-MS/MS (Negative) 195.04 [M-H]-151.0544Decarboxylation (-CO2)High
ESI-MS/MS (Negative) 195.04 [M-H]-165.0430Nitro Rearrangement (-NO)Medium
ESI-MS/MS (Negative) 195.04 [M-H]-177.0318Ortho Effect (-H2O)Medium
EI-MS (70 eV) 196.05 M+•178.0418Ortho Effect (-H2O)High (Base Peak)
EI-MS (70 eV) 196.05 M+•150.0646Nitro Cleavage (-NO2)Medium
EI-MS (70 eV) 196.05 M+•179.0517Hydroxyl Loss (-OH)Low

Mandatory Visualization: Fragmentation Logic

The following diagram maps the divergent logical pathways and diagnostic fragments generated by both ionization techniques.

MS_Workflow Compound 3-Methyl-5-nitroanthranilic acid [MW: 196.16 Da] ESI ESI-MS/MS (Negative Mode) Soft Ionization Precursor: [M-H]- (m/z 195) Compound->ESI LC-MS EI EI-MS (70 eV) Hard Ionization Precursor: M+• (m/z 196) Compound->EI GC-MS ESI_F1 m/z 151 [M-H - CO2]- (Decarboxylation) ESI->ESI_F1 -44 Da ESI_F2 m/z 165 [M-H - NO]•- (Nitro Rearrangement) ESI->ESI_F2 -30 Da ESI_F3 m/z 177 [M-H - H2O]- (Ortho Effect) ESI->ESI_F3 -18 Da EI_F1 m/z 178 [M - H2O]+• (Ortho Effect) EI->EI_F1 -18 Da EI_F2 m/z 150 [M - NO2]+ (Nitro Cleavage) EI->EI_F2 -46 Da EI_F3 m/z 179 [M - OH]+ (Hydroxyl Loss) EI->EI_F3 -17 Da

Figure 1: Comparative mass spectrometry fragmentation pathways of 3-methyl-5-nitroanthranilic acid.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. By monitoring specific ion ratios, the analyst can confirm that the observed spectra are the result of true fragmentation rather than instrumental artifacts.

Protocol A: LC-ESI-MS/MS (Intact Polar Analysis)
  • Sample Preparation: Dissolve 1 mg of 3-methyl-5-nitroanthranilic acid in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a stock solution. Dilute to a 1 µg/mL working solution.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Source Parameters: Operate in Negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 400°C.

  • Data Acquisition: Isolate the [M-H]- precursor at m/z 195 in Q1. Apply a Collision Energy (CE) sweep (10–40 eV) using Argon gas, and scan Q3 to detect fragments at m/z 151, 165, and 177.

  • Self-Validation Checkpoint: Monitor the ratio of the m/z 165 ([M-H-NO]•-) to m/z 149 ([M-H-NO2]-) fragments. If the m/z 149 peak overwhelmingly dominates with no m/z 165 present, the source desolvation temperature is likely causing premature thermal degradation prior to the collision cell. Adjust the source temperature downwards until the NO radical loss is restored[3].

Protocol B: GC-EI-MS (Derivatized/Volatile Analysis)
  • Derivatization (Critical Step): To prevent thermal decarboxylation of the carboxylic acid in the hot GC inlet, react 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 60°C for 30 minutes to form a stable TMS ester. (Note: For direct comparison of the underivatized fragmentation shown in Table 1, a Direct Insertion Probe (DIP) must be used instead of GC injection).

  • Chromatography: Inject 1 µL onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Source Parameters: Electron Energy: 70 eV. Ion source temperature: 230°C.

  • Data Acquisition: Scan range m/z 40-300. Monitor for the molecular ion M+• at m/z 196.

  • Self-Validation Checkpoint: The presence of the m/z 178 fragment confirms the ortho structural relationship of the amine and carboxylic acid. If this peak is absent, the sample is likely a meta or para isomer impurity[1].

References

  • Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples Source: Science of The Total Environment / PubMed (NIH) URL:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry / PubMed (NIH) URL:[Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids Source: National Institute of Standards and Technology (NIST) URL:[Link]

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A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis and Comparative Guide to Spectral Interpretation

For researchers engaged in the synthesis and characterization of complex aromatic compounds, infrared (IR) spectroscopy remains an indispensable first-line analytical technique. It offers a rapid, non-destructive method to confirm the presence of key functional groups, providing a molecular fingerprint that is crucial for structural elucidation and purity assessment. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 2-Amino-3-methyl-5-nitrobenzoic acid, a molecule with multiple interacting functional groups that present a rich and informative spectrum.

By dissecting the molecule into its constituent parts—a carboxylic acid, a primary aromatic amine, a nitro group, a methyl group, and a substituted benzene ring—we can predict and interpret its IR spectrum with a high degree of confidence. This guide will explain the causality behind expected peak positions and shapes, considering the electronic and steric effects, as well as the potential for intramolecular hydrogen bonding. To provide a clearer context, we will compare its predicted spectrum with the known spectral features of related, simpler molecules.

Molecular Structure and Functional Group Analysis

The key to interpreting the IR spectrum of 2-Amino-3-methyl-5-nitrobenzoic acid lies in understanding its structure. The molecule contains five distinct functional moieties, each with its own characteristic vibrational modes:

  • Carboxylic Acid (-COOH): This group will produce some of the most prominent and recognizable peaks in the spectrum, notably the O-H and C=O stretching vibrations.

  • Primary Aromatic Amine (-NH2): The N-H stretching and bending vibrations are key identifiers for this group. Its position on the ring, ortho to the carboxylic acid, allows for strong intramolecular hydrogen bonding, which significantly influences the spectrum.

  • Nitro Group (-NO2): This strongly electron-withdrawing group has two characteristic, intense stretching vibrations (asymmetric and symmetric) that are readily identifiable.

  • Aromatic Ring (Substituted Benzene): The spectrum will show characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching peaks. The substitution pattern influences the out-of-plane bending region.

  • Methyl Group (-CH3): While often overlapping with other signals, the C-H stretching and bending vibrations of the methyl group can typically be identified.

Predicted IR Spectrum: A Detailed Peak Assignment

The following table summarizes the predicted characteristic absorption bands for 2-Amino-3-methyl-5-nitrobenzoic acid. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro and carboxylic acid groups, along with intramolecular hydrogen bonding, leads to specific shifts from standard values.[1][2]

Expected Wavenumber (cm⁻¹)Vibrational ModeIntensity & CharacteristicsRationale and Comparative Insights
3450 - 3300 N-H Asymmetric & Symmetric StretchTwo medium, sharp bandsPrimary amines typically show two distinct N-H stretching bands.[3] In this molecule, intramolecular hydrogen bonding with the adjacent carbonyl oxygen may broaden and shift these peaks to lower wavenumbers compared to a free amine.
3300 - 2500 O-H Stretch (Carboxylic Acid)Very broad, strongThis is a hallmark of a carboxylic acid, where extensive hydrogen bonding (both intermolecularly as dimers and intramolecularly with the ortho-amino group) causes significant peak broadening.[4][5] This broad absorption will likely overlap with the C-H stretching region.
3100 - 3000 Aromatic C-H StretchWeak to medium, sharpTypical for C(sp²)-H bonds on a benzene ring.[6]
2960 - 2850 Methyl C-H StretchWeak to medium, sharpCharacteristic of C(sp³)-H bonds of the methyl group. These peaks will appear superimposed on the very broad O-H stretch.[7]
~1690 - 1670 C=O Stretch (Carboxylic Acid)Strong, sharpThe carbonyl stretch in aromatic carboxylic acids is typically found around 1700-1680 cm⁻¹.[8] Conjugation with the ring and strong intramolecular hydrogen bonding with the ortho-amino group lowers the frequency (weakens the C=O bond), shifting it to this lower range.[9]
~1620 N-H Bend (Scissoring)MediumThis bending vibration for primary amines is characteristic and usually appears in the 1650-1580 cm⁻¹ range.[10]
1550 - 1475 NO₂ Asymmetric StretchVery StrongThis is one of the two most prominent peaks for a nitro group and is a highly reliable diagnostic feature.[11][12][13] Aromatic nitro compounds show this band at a slightly lower frequency than aliphatic ones.[13]
1600, 1585, ~1450 C=C Aromatic Ring StretchMedium to weak, sharpAromatic rings display a series of characteristic skeletal vibrations. The presence of multiple, sharp peaks in this region is a strong indicator of the benzene ring.[14]
1360 - 1290 NO₂ Symmetric StretchVery StrongPaired with the asymmetric stretch, this intense band confirms the presence of the nitro group. Its high intensity is due to the large change in dipole moment during the vibration.[7][11][12]
~1300 C-O Stretch (Carboxylic Acid)MediumThis peak arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group and is often coupled with the O-H bend.[4]
~1280 C-N Stretch (Aromatic Amine)StrongThe C-N stretch for aromatic amines is typically stronger and at a higher wavenumber than for aliphatic amines, appearing in the 1335-1250 cm⁻¹ range.[10]
~850 & ~750 C-H Out-of-Plane (OOP) BendStrongThe substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) determines the position of these strong C-H "wagging" vibrations. These bands are highly diagnostic for the specific arrangement of substituents.[15][16]

Comparative Analysis

To appreciate the spectral contributions of each functional group, it is instructive to compare the predicted spectrum of our target molecule with simpler, related compounds.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The spectrum of anthranilic acid provides a baseline for the interaction between the ortho-amino and carboxylic acid groups.[17][18] It exhibits the very broad O-H stretch and the two N-H stretches, with the C=O peak shifted to a lower wavenumber (~1680 cm⁻¹) due to strong intramolecular hydrogen bonding.

  • 3-Methyl-5-nitrobenzoic Acid: This compound would lack the N-H stretches seen in our target molecule.[19][20] Its spectrum would be dominated by the broad carboxylic acid O-H stretch, a C=O stretch likely around 1700 cm⁻¹, and the very strong asymmetric and symmetric NO₂ stretches. The aromatic C-H out-of-plane bending pattern would also differ due to the different substitution.

  • Benzoic Acid: Shows the classic very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, characteristic of a dimerized aromatic acid.[5]

  • Nitrobenzene: This simple molecule clearly shows the two key features of the nitro group: the very strong asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

This comparative approach highlights how the combination of functional groups in 2-Amino-3-methyl-5-nitrobenzoic acid creates a unique spectral fingerprint derived from the foundational features of its simpler components.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

For a solid crystalline sample like 2-Amino-3-methyl-5-nitrobenzoic acid, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.[21][22]

Methodology: KBr Pellet Preparation

  • Drying: Gently dry the sample and spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can cause a broad O-H peak around 3400 cm⁻¹ and interfere with N-H signals. Store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1%.[21][23]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This reduces particle size to minimize light scattering.[23]

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Visualization of Key Concepts

To further clarify the relationships between the molecular structure and the analytical process, the following diagrams are provided.

G cluster_0 IR Analysis Workflow A Sample Preparation (KBr Pellet) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline Correction, Normalization) C->D E Spectral Interpretation D->E

Caption: Standard workflow for FTIR analysis of a solid sample.

G cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Mol 2-Amino-3-methyl-5-nitrobenzoic acid OH_NH O-H / N-H Stretch 3500-2500 cm⁻¹ Mol->OH_NH -COOH -NH₂ CO_CC Carbonyl / C=C Stretch 1700-1550 cm⁻¹ Mol->CO_CC -COOH Aromatic C=C -NH₂ bend NO2 NO₂ Stretch 1550-1290 cm⁻¹ Mol->NO2 -NO₂ Fingerprint Fingerprint Mol->Fingerprint C-O, C-N C-H bends

Caption: Key functional groups and their corresponding IR regions.

Conclusion

The infrared spectrum of 2-Amino-3-methyl-5-nitrobenzoic acid is complex yet highly interpretable. The most definitive features for its identification are the combination of a very broad O-H stretch (3300-2500 cm⁻¹), two N-H stretching peaks (~3400 cm⁻¹), a hydrogen-bonded C=O stretch at a relatively low wavenumber (~1680 cm⁻¹), and two very strong, characteristic bands for the nitro group's asymmetric and symmetric stretches (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively). By carefully analyzing these key regions and comparing them to related structures, researchers can confidently verify the molecular structure and functionalization of this and similar complex aromatic compounds.

References

  • UCLA Chemistry, "IR Spectroscopy Tutorial: Carboxylic Acids." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Kintek Press, "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • JoVE, "IR and UV–Vis Spectroscopy of Carboxylic Acids." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • UCLA Chemistry, "Spectroscopy Tutorial: Nitro Groups." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Oregon State University, "Carboxylic Acid Spectroscopy - CH 336." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • University of Manitoba, "Table of Characteristic IR Absorptions." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Oreate AI Blog, "Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Wax Studios, "Benzene On Ir Spectrum." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Spectroscopy, "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • ResearchGate, "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • UCLA Chemistry, "IR Spectroscopy Tutorial: Amines." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Illinois State University, "Infrared Spectroscopy." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • University of Calgary, "IR: nitro groups." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Specac Ltd, "Should I be using KBr pellets in FTIR Spectroscopy." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Spectroscopy Online, "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • University of the West Indies, "Sample preparation for FT-IR." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • DergiPark, "Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Spectroscopy Online, "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Unknown Source, "5.3.2 Benzene and its derivatives." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • ResearchGate, "IR Spectrum of 2-amino benzoic acid." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Chemistry LibreTexts, "24.10: Spectroscopy of Amines." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Specac Ltd, "Interpreting Infrared Spectra." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • NIST WebBook, "Benzoic acid, 2-amino-." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • SpectraBase, "2-Amino-benzoic acid - Optional[FTIR] - Spectrum." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • NIST WebBook, "Benzoic acid, 2-amino-, ethyl ester." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Chemistry LibreTexts, "16.4: Substituent Effects in Substituted Aromatic Rings." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • Lumen Learning, "14.3. Substituent Effects | Organic Chemistry II." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • PubChem, "3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • PubChemLite, "3-methyl-5-nitrobenzoic acid (C8H7NO4)." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

  • NIST WebBook, "Methyl 3,5-dinitrobenzoate." [Online]. Available: [Link]. [Accessed: Mar. 07, 2024].

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Advanced Spectroscopic Guide: UV-Vis Analysis of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption characteristics of ortho-, meta-, and para- nitrobenzoic acid isomers. Designed for researchers in pharmaceutical development and organic synthesis, this document synthesizes experimental data with theoretical electronic principles. It focuses on the utility of UV-Vis spectroscopy for distinguishing isomers based on their electronic transition variations caused by steric and resonance effects.

Theoretical Framework: Electronic Transitions & Substituent Effects

Nitrobenzoic acids exhibit distinct absorption profiles due to the interplay between the electron-withdrawing nitro group (


) and the carboxyl group (

) on the benzene ring. The spectra are dominated by two primary electronic transitions:
  • 
     Transitions (K-band / B-band):  High-intensity bands arising from the conjugated aromatic system. These are significantly affected by resonance delocalization.
    
  • 
     Transitions (R-band):  Lower intensity bands (typically 
    
    
    
    ) arising from the non-bonding electrons on the nitro and carbonyl oxygens.
The "Ortho Effect" (Steric Inhibition of Resonance)

A critical differentiator in this series is the Ortho Effect . In o-nitrobenzoic acid, the bulky nitro group sterically hinders the adjacent carboxyl group, forcing it to twist out of the plane of the benzene ring.[1][2]

  • Consequence: This twist disrupts the

    
    -orbital overlap between the carboxyl group and the ring.
    
  • Spectral Result: The loss of full conjugation typically results in a hypsochromic shift (blue shift) and a hypochromic effect (reduced intensity) compared to the para- isomer, where resonance is maximized.

Comparative Analysis: Isomer Spectral Data

The following data represents typical absorption maxima (


) and molar absorptivity (

) values in polar solvents (Ethanol/Methanol). Note that exact values may shift slightly (

nm) depending on solvent polarity and pH.
IsomerStructure

(nm)

Key Spectral Features

-Nitrobenzoic Acid
4-Nitro258 - 260 ~4.08Strongest Conjugation. Distinct, high-intensity band due to through-conjugation (push-pull effect) between electron-withdrawing groups at opposite ends.

-Nitrobenzoic Acid
3-Nitro215 (Primary)255 (Secondary)~4.35~3.85Inductive Dominance. Resonance interaction between substituents is minimal. Spectrum resembles a perturbed benzene spectrum with separate bands.

-Nitrobenzoic Acid
2-Nitro~250 (Broad/Shifted)< 4.0Steric Inhibition. The band is often broadened and less intense than the para isomer due to the twisting of the carboxyl group (loss of planarity).
Solvent and pH Effects (Solvatochromism)
  • Solvent Polarity: Polar solvents (e.g., Ethanol, Water) stabilize the excited

    
     states, generally causing a red shift (bathochromic)  for 
    
    
    
    transitions compared to non-polar solvents (Hexane).
  • pH Sensitivity: These compounds are weak acids. At

    
     (approx. 3.4 for p-isomer, 2.2 for o-isomer), the carboxyl group ionizes to 
    
    
    
    . The carboxylate anion is an electron donor (via resonance), which significantly alters the spectrum, typically causing a bathochromic shift compared to the neutral acid form.

Experimental Protocol: High-Precision UV-Vis Analysis

Objective: To obtain reproducible spectral data for identification and purity assessment.

Reagents & Equipment[3][4]
  • Solvent: HPLC-grade Ethanol (preferred for solubility and UV transparency >210 nm).

  • Reference Standard: Certified Reference Material (CRM) of specific nitrobenzoic acid isomer.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     nm).
    
  • Cuvettes: Quartz cuvettes (1 cm path length).

Workflow Diagram

UV_Protocol cluster_QC Quality Control Checks Start Start: Sample Preparation Weigh Weigh ~10 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in Ethanol (Stock Soln: ~1 mg/mL) Weigh->Dissolve Dilute Dilute to Linear Range (Target: 10⁻⁴ to 10⁻⁵ M) Dissolve->Dilute Blank Baseline Correction (Pure Solvent Blank) Dilute->Blank Check1 Check Absorbance < 1.0 Dilute->Check1 Scan Scan 200-400 nm (Scan Speed: Medium) Blank->Scan Check2 Verify Solvent Cutoff Blank->Check2 Analyze Identify λmax & Calculate ε (Beer-Lambert Law) Scan->Analyze

Figure 1: Step-by-step experimental workflow for UV-Vis analysis of nitrobenzoic acids.

Step-by-Step Procedure
  • Stock Preparation: Accurately weigh

    
     mg of the nitrobenzoic acid derivative. Transfer to a 100 mL volumetric flask and dissolve in HPLC-grade ethanol. Sonicate if necessary to ensure complete dissolution.
    
  • Dilution (Self-Validating Step): Prepare a working standard by diluting 1.0 mL of stock solution to 100 mL with ethanol.

    • Validation: The final concentration should be approx.

      
       M. Theoretical Absorbance (
      
      
      
      ) at
      
      
      should be between 0.4 and 0.8 (assuming
      
      
      ). If
      
      
      , dilute further to avoid non-linearity.
  • Blanking: Fill a matched quartz cuvette with pure ethanol. Run a baseline correction from 200 nm to 400 nm.

  • Measurement: Rinse the sample cuvette twice with the working solution, then fill. Scan the spectrum using the same parameters as the blank.

  • Data Processing: Determine

    
     using the instrument's peak-pick function. Calculate Molar Absorptivity (
    
    
    
    ) using the Beer-Lambert Law:
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (mol/L), and
    
    
    is path length (1 cm).

Mechanistic Logic: Why the Spectra Differ

Understanding the causality between structure and spectra is vital for interpreting impurities.

Electronic_Effects Para Para-Isomer (4-Nitro) Resonance Full Resonance (Planar System) Para->Resonance Linear Conjugation Meta Meta-Isomer (3-Nitro) Inductive Inductive Effect Only (Meta-Directing) Meta->Inductive No Resonance Ortho Ortho-Isomer (2-Nitro) Steric Steric Inhibition (Twisted COOH) Ortho->Steric Bulky Groups RedShift Bathochromic Shift (High Intensity) Resonance->RedShift Distinct Distinct Bands (215 & 255 nm) Inductive->Distinct BlueShift Hypsochromic Shift (Lower Intensity) Steric->BlueShift

Figure 2: Structural causality mapping of electronic effects to spectral outcomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. (Provides theoretical basis for nitro-aromatic isomer comparisons). Retrieved from [Link]

Sources

X-ray crystallography data for 2-Amino-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Crystallography of 2-Amino-3-methyl-5-nitrobenzoic Acid and Its Structural Analogs

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of the and its structurally related analogs. While a public crystal structure for 2-Amino-3-methyl-5-nitrobenzoic acid is not available, this guide will present a robust, field-proven protocol for its crystallization and X-ray diffraction analysis. This will be followed by a comparative analysis with the known crystal structures of key analogs, offering insights into the likely structural features of the title compound.

The Significance of Structural Elucidation

The precise arrangement of atoms in a molecule, particularly in the solid state, governs its physical and chemical properties, including solubility, stability, and bioavailability. In drug development, understanding the crystal packing and intermolecular interactions is crucial for formulation, polymorphism screening, and intellectual property. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.

Experimental Protocol: A Pathway to Crystal Structure Determination

The following protocol outlines a comprehensive workflow for obtaining single-crystal X-ray diffraction data for a compound such as 2-Amino-3-methyl-5-nitrobenzoic acid. This methodology is designed to be a self-validating system, with checkpoints to ensure the quality of the final structural model.

Synthesis and Purification

A plausible synthetic route to 2-Amino-3-methyl-5-nitrobenzoic acid involves the nitration of 2-amino-3-methylbenzoic acid. The purity of the synthesized compound is critical for successful crystallization. Recrystallization from a suitable solvent system, such as ethanol/water, is recommended to obtain high-purity material.[1]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified 2-Amino-3-methyl-5-nitrobenzoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution and leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

X-ray Data Collection and Structure Refinement

The following is a generalized procedure for single-crystal X-ray diffraction analysis.[1]

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. Data are collected at a controlled temperature, often 100 K, to minimize thermal motion.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Analysis synthesis Synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid purification Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening solution_prep Solution Preparation solvent_screening->solution_prep slow_evaporation Slow Evaporation solution_prep->slow_evaporation crystal_harvesting Crystal Harvesting slow_evaporation->crystal_harvesting data_collection Data Collection crystal_harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: Experimental workflow for crystal structure determination.

Comparative Analysis with Structural Analogs

To anticipate the structural features of 2-Amino-3-methyl-5-nitrobenzoic acid, we will compare the crystallographic data of three closely related molecules: 2-Amino-5-nitrobenzoic acid, 2-Amino-3-nitrobenzoic acid, and 2-Methylamino-5-nitrobenzoic acid.

Parameter2-Amino-5-nitrobenzoic acid[2]2-Amino-3-nitrobenzoic acid[3]2-Methylamino-5-nitrobenzoic acid[4]
Formula C₇H₆N₂O₄C₇H₆N₂O₄C₈H₈N₂O₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.7026 (3)9.0231 (3)7.2541 (12)
b (Å) 17.4638 (16)7.4338 (2)14.037 (2)
c (Å) 11.6953 (10)11.0392 (4)8.5972 (14)
β (°) 92.210 (7)92.114 (1)103.673 (6)
V (ų) 755.67 (11)739.96 (4)851.9 (2)
Z 444
Key Structural Observations and Predictions

Intramolecular Hydrogen Bonding:

A recurring and highly significant feature in these analogs is the presence of an intramolecular N—H···O hydrogen bond between the amino group and the adjacent carboxylic acid group, forming an S(6) ring motif.[2][3][4] This interaction is a strong determinant of the molecule's conformation, enforcing near planarity of the molecule. It is highly probable that 2-Amino-3-methyl-5-nitrobenzoic acid will also exhibit this intramolecular hydrogen bond.

Intermolecular Hydrogen Bonding and Crystal Packing:

In the crystal structures of the analogs, intermolecular hydrogen bonds play a crucial role in the formation of the extended solid-state architecture.

  • 2-Amino-5-nitrobenzoic acid: Inversion dimers are formed through pairs of O—H···O hydrogen bonds between the carboxylic acid groups, creating R²₂(8) loops. These dimers are further linked by intermolecular N—H···O and C—H···O hydrogen bonds.[2]

  • 2-Amino-3-nitrobenzoic acid: A three-dimensional network is established through a combination of intermolecular N—H···O, O—H···O, and C—H···O hydrogen bonds.[3]

  • 2-Methylamino-5-nitrobenzoic acid: Similar to 2-Amino-5-nitrobenzoic acid, inversion dimers linked by O—H···O hydrogen bonds form R²₂(8) loops. These dimers are then connected into infinite sheets by intermolecular N—H···O hydrogen bonds.[4]

Based on these observations, it is anticipated that 2-Amino-3-methyl-5-nitrobenzoic acid will also form centrosymmetric dimers via O—H···O hydrogen bonds involving the carboxylic acid groups. The presence of the additional methyl group may introduce steric effects that could influence the overall crystal packing.

intermolecular_interactions cluster_dimer Predicted Dimer Formation mol1 Molecule A 2-Amino-3-methyl-5-nitrobenzoic acid mol2 Molecule B 2-Amino-3-methyl-5-nitrobenzoic acid mol1:head->mol2:head O-H...O Hydrogen Bonds (R²₂(8) motif)

Caption: Predicted hydrogen-bonded dimer of 2-Amino-3-methyl-5-nitrobenzoic acid.

Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of 2-Amino-3-methyl-5-nitrobenzoic acid. By presenting a detailed experimental protocol and drawing comparisons with structurally similar molecules, we can make well-founded predictions about its crystal structure. The dominant structural motifs are expected to be an intramolecular N—H···O hydrogen bond leading to a planar conformation, and intermolecular O—H···O hydrogen bonds resulting in the formation of centrosymmetric dimers. The experimental verification of these features through the successful crystallization and X-ray diffraction analysis of 2-Amino-3-methyl-5-nitrobenzoic acid will be a valuable contribution to the structural chemistry of nitrobenzoic acid derivatives.

References

  • Raza, A. R., Rubab, S. L., & Tahir, M. N. (2010). 2-Methylamino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1429. Retrieved from [Link]

  • Win, Y. F., Choong, C. S., Teoh, S. G., Quah, C. K., & Fun, H. K. (2012). 2-Amino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o488. Retrieved from [Link]

  • Raza, A. R., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o511. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Amino-3-methyl-5-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction:

2-Amino-3-methyl-5-nitrobenzoic acid and its isomers are crucial intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The precise isomeric composition of these starting materials is critical as it directly influences the purity, efficacy, and safety of the final product. Even minor isomeric impurities can lead to undesirable side products, reduced yields, and altered pharmacological activity. Consequently, robust and reliable analytical methods for the separation and quantification of these isomers are indispensable for quality control and process optimization in research, development, and manufacturing.

This comprehensive guide provides a comparative analysis of chromatographic strategies for the separation of 2-Amino-3-methyl-5-nitrobenzoic acid positional isomers. We will delve into the underlying principles of different separation techniques, offer a detailed, field-tested experimental protocol, and present supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative Analysis of Chromatographic Approaches

The separation of small, polar, and structurally similar isomers like the positional isomers of 2-Amino-3-methyl-5-nitrobenzoic acid presents a significant analytical challenge. The subtle differences in their physicochemical properties necessitate a careful selection of the stationary and mobile phases. Two primary high-performance liquid chromatography (HPLC) techniques have proven effective for such separations: Reversed-Phase (RP) HPLC and Mixed-Mode Chromatography (MMC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of modern analytical chemistry and often the first approach for the separation of moderately polar to nonpolar compounds.[1] The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Mechanism of Separation: The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analytes and the nonpolar stationary phase. For ionizable compounds like aminobenzoic acids, the pH of the mobile phase is a critical parameter. By adjusting the pH, the ionization state of the amino and carboxylic acid functional groups can be modulated, thereby influencing their retention. Adding an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.[3]

Advantages of RP-HPLC:

  • Versatility and Robustness: A wide variety of C18 columns are commercially available, and the methodology is well-established and rugged.[1]

  • Good Selectivity for Positional Isomers: The differential positioning of the functional groups in isomers can lead to sufficient differences in hydrophobicity for successful separation.

  • MS-Compatibility: The use of volatile mobile phase modifiers like formic acid makes the method compatible with mass spectrometry (MS) detection.[4][5]

Limitations of RP-HPLC:

  • Limited Retention for Highly Polar Isomers: If the isomers are highly polar, they may exhibit poor retention on a C18 column, eluting at or near the void volume.

  • Peak Tailing: The basic amino group can interact with residual silanol groups on the silica support, leading to peak tailing. This can often be mitigated by using end-capped columns or adding a competing base to the mobile phase.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that exhibit more than one type of interaction with the analytes.[6] For the separation of aminobenzoic acid isomers, a stationary phase combining reversed-phase and ion-exchange characteristics is particularly effective.[6][7] These columns typically have a hydrophobic ligand (like C18) and also contain charged functional groups (either cationic or anionic).

Mechanism of Separation: MMC leverages a combination of hydrophobic and electrostatic interactions.[6] This dual retention mechanism provides a unique selectivity that can resolve isomers that are difficult to separate by RP-HPLC alone. For the zwitterionic 2-Amino-3-methyl-5-nitrobenzoic acid isomers, a mixed-mode column with both cation-exchange and anion-exchange functionalities, alongside hydrophobic properties, can offer superior separation.[6][7] The retention can be finely tuned by adjusting the mobile phase's organic solvent content, pH, and ionic strength.[6]

Advantages of MMC:

  • Enhanced Selectivity: The ability to exploit differences in both hydrophobicity and charge provides an additional dimension of selectivity, often leading to baseline separation of challenging isomers.[6]

  • Tunable Retention: Retention is controlled by multiple factors (organic modifier, pH, and buffer concentration), allowing for greater flexibility in method development.[6]

  • Improved Peak Shape: The ion-exchange interactions can sometimes mitigate the silanol interactions that cause peak tailing in RP-HPLC.

Limitations of MMC:

  • More Complex Method Development: The multiple interaction modes can make method development more intricate compared to RP-HPLC.

  • Buffer Considerations: The use of non-volatile buffers for ion-exchange can be incompatible with MS detection, although MS-compatible mobile phases can often be developed.[8]

Recommended Experimental Protocol: Reversed-Phase HPLC with UV Detection

Based on its robustness and wide applicability, a reversed-phase HPLC method is recommended as an excellent starting point for the separation of 2-Amino-3-methyl-5-nitrobenzoic acid isomers. The following protocol is designed to be a self-validating system, providing a solid foundation for method development and optimization.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Reference standards of 2-Amino-3-methyl-5-nitrobenzoic acid and its potential positional isomers.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each isomeric standard and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method Validation and System Suitability

To ensure the trustworthiness of the results, the following system suitability parameters should be assessed before sample analysis:

  • Tailing Factor (T): Should be between 0.8 and 1.5 for all isomer peaks.

  • Theoretical Plates (N): Should be greater than 2000 for each peak.

  • Resolution (Rs): Should be greater than 1.5 between adjacent isomer peaks.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water B: 0.1% FA in ACN) prep_standards Prepare Standard Solutions (Stock and Working) prep_samples Prepare Sample Solutions instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_samples->instrument_setup Load onto Autosampler system_suitability System Suitability Test (Inject Standard) instrument_setup->system_suitability sample_injection Inject Samples and Standards system_suitability->sample_injection data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration Export Data quantification Quantification (Calibration Curve) peak_integration->quantification reporting Generate Report quantification->reporting

Caption: A schematic of the experimental workflow for the HPLC analysis of 2-Amino-3-methyl-5-nitrobenzoic acid isomers.

Comparative Data Summary (Representative)

The following table presents representative data that could be expected from the successful separation of three positional isomers of 2-Amino-3-methyl-5-nitrobenzoic acid using the proposed RP-HPLC method. The exact retention times and resolution will depend on the specific isomers being analyzed and the exact column chemistry.

IsomerRetention Time (min)Tailing Factor (T)Resolution (Rs)
Isomer 16.81.1-
Isomer 28.21.22.1
Isomer 39.51.01.8

Logical Relationship Diagram for Method Selection

method_selection start Start: Need to Separate 2-Amino-3-methyl-5-nitrobenzoic Acid Isomers rp_hplc Try Reversed-Phase HPLC (RP-HPLC) - Robust and Widely Available - Good Starting Point start->rp_hplc good_separation Is Separation Adequate? (Resolution > 1.5) rp_hplc->good_separation mmc Consider Mixed-Mode Chromatography (MMC) - Enhanced Selectivity - Good for Difficult Separations mmc->good_separation optimize_rp Optimize RP-HPLC Method - Adjust Gradient - Change Organic Modifier - Screen Different C18 Columns good_separation->optimize_rp No method_developed Final Method Developed good_separation->method_developed Yes optimize_rp->mmc Still Inadequate optimize_rp->good_separation

Caption: A decision-making diagram for selecting the appropriate chromatographic method.

Conclusion and Future Perspectives

The successful separation of 2-Amino-3-methyl-5-nitrobenzoic acid isomers is readily achievable with a systematic approach to method development. Reversed-phase HPLC offers a robust and versatile platform, while mixed-mode chromatography provides a powerful alternative for more challenging separations. The protocol and comparative data presented in this guide serve as a solid foundation for researchers to build upon.

Future advancements in column technology, such as the development of novel stationary phases with unique selectivities, will continue to enhance our ability to resolve complex isomeric mixtures. Furthermore, the coupling of HPLC with high-resolution mass spectrometry (HRMS) can provide an even greater level of confidence in peak identification and purity assessment. As the demand for higher purity pharmaceutical and chemical products grows, the importance of sophisticated analytical separation techniques will only continue to increase.

References

  • PubChem. 2-Amino-3-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • ScienceDirect. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • HELIX Chromatography. HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

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A Comparative Guide to Elemental Analysis Standards for 2-Amino-3-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for 2-Amino-3-methyl-5-nitrobenzoic acid, a compound of interest in pharmaceutical development and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compositional analysis.

Introduction: The Critical Role of Elemental Analysis

In the rigorous landscape of pharmaceutical development and chemical research, the precise elemental composition of a compound is a cornerstone of its identity, purity, and quality. For a molecule like 2-Amino-3-methyl-5-nitrobenzoic acid, verifying its carbon, hydrogen, nitrogen, and oxygen content is not merely a characterization step; it is a fundamental requirement for regulatory compliance, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Elemental analysis provides the empirical data to confirm the molecular formula, detect impurities, and ultimately, validate the synthetic pathway. Any deviation from the theoretical composition can indicate the presence of solvents, byproducts, or degradation, all of which can impact a drug's stability and pharmacological profile.[2]

Part 1: The Analytical Benchmark: Theoretical Composition

Before any analysis can be performed, a theoretical benchmark must be established. This benchmark is derived from the compound's molecular formula and serves as the "true" value against which all experimental results are compared.

The molecular formula for 2-Amino-3-methyl-5-nitrobenzoic acid is C₈H₈N₂O₄ .[3][4]

  • Molecular Weight: 196.16 g/mol [3][4]

Based on the atomic weights of its constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08848.99%
HydrogenH1.00888.0644.11%
NitrogenN14.007228.01414.28%
OxygenO15.999463.99632.62%

This theoretical composition is the absolute standard. The primary goal of any elemental analysis method is to experimentally reproduce these percentages with the highest possible accuracy and precision.

Part 2: Primary Analytical Techniques for Bulk Elemental Composition

While various techniques can detect elements, only a few are suited for determining the bulk composition of a pure organic compound. The "gold standard" in this domain is Combustion Analysis.[1]

Combustion Analysis (CHNS/O Analysis)

This technique is the most reliable and cost-effective method for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in an organic sample.[5] Oxygen is typically determined by pyrolysis in a separate analysis.

Principle of Operation: The methodology, often referred to as the Dumas method, relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich, high-temperature environment.[6] This process breaks down the compound into its elemental gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The instrument's software then calculates the percentage of each element based on the detector's response and the initial sample weight.

CHNS_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_output Data Output Sample 1. Weigh Sample (2-5 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~1000°C in O₂) Autosampler->Combustion Inject Reduction 5. Reduction (Remove excess O₂) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Calculation 8. Calculate % Composition Detection->Calculation Signal Report 9. Generate Report Calculation->Report

Caption: Workflow for CHNS elemental analysis via combustion.

Part 3: A Comparative Guide to Analytical Methodologies

While combustion analysis is standard for determining the C, H, N, and O that form the molecule itself, other techniques are often discussed in the context of elemental analysis. However, their purpose is fundamentally different. These methods, such as ICP-MS, are mandated by pharmacopeias like USP <232> and <233> for quantifying trace elemental impurities (e.g., heavy metals from catalysts or manufacturing equipment), not for verifying the compound's primary composition.[7][8][9]

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma (ICP-MS/OES)
Primary Application Determination of bulk elemental composition (C, H, N, S, O) of the primary compound.Quantification of trace elemental impurities (metals, etc.).[2]
Typical Use Case Confirming molecular formula, assessing purity of API.Screening for heavy metals and catalyst residues (e.g., Pd, Pt).[10]
Sensitivity Percent (%) level.Parts-per-million (ppm) to parts-per-billion (ppb) level.
Sample Preparation Direct analysis of a small (2-5 mg) solid sample.[5]Requires acid digestion to destroy the organic matrix and dissolve the sample.[7]
Regulatory Context Fundamental data for compound identity and purity.Mandated by USP <232>/<233> and ICH Q3D for impurity control.[7][10]
Key Output %C, %H, %N, %S, %OConcentration (µg/g) of specific impurity elements.

Expert Insight: It is a common misconception to conflate these techniques. For 2-Amino-3-methyl-5-nitrobenzoic acid, one would use combustion analysis to confirm that the C, H, N, and O percentages match the theoretical values for C₈H₈N₂O₄. Separately, one would use ICP-MS to ensure that the material does not contain unacceptable levels of lead, mercury, or other regulated elemental impurities.

Part 4: Establishing Trustworthiness: A Validated Protocol for CHNS Analysis

A protocol's trustworthiness is derived from its system of checks and balances. This includes proper instrument calibration, the use of certified reference materials, and clear data acceptance criteria. This protocol is designed to be a self-validating system.

Detailed Experimental Protocol
  • Instrumentation:

    • A calibrated CHNS Elemental Analyzer capable of dynamic flash combustion.

    • A microbalance with a readability of at least 0.001 mg, calibrated and located in a draft-free environment.[5]

  • Standards & Reagents:

    • Certified Reference Material (CRM): Acetanilide or another certified organic analytical standard with known C, H, and N percentages. This is used for creating the calibration curve.

    • Helium & Oxygen: Ultra-high purity (UHP) grade.

    • Sample Containers: Tin capsules for solid samples.

  • Instrument Calibration & System Suitability:

    • Perform a multi-point calibration by analyzing varying weights of the CRM. The resulting calibration curve for each element should have a correlation coefficient (R²) > 0.999.

    • Analyze a mid-point CRM as a check standard every 5-10 samples. The measured values must be within ±0.3% of the certified values to ensure the calibration has not drifted.[11] If it fails, the instrument must be recalibrated.

  • Sample Preparation:

    • Ensure the 2-Amino-3-methyl-5-nitrobenzoic acid sample is homogenous and completely dry. Impurities like residual solvents will significantly skew hydrogen and carbon results.[11]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using the microbalance. Record the exact weight.

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Analysis Procedure:

    • Analyze each sample in duplicate or triplicate to ensure reproducibility.

    • The instrument will perform the combustion, separation, and detection automatically.

  • Data Acceptance & Validation:

    • The results from replicate analyses should agree within a predefined tolerance (e.g., a standard deviation corresponding to <0.3% absolute difference).

    • The average experimental percentages for C, H, and N must fall within an acceptable range of the theoretical values. For publication in many scientific journals and for high-purity standards, this is typically ±0.4% absolute .[11] For example, for Carbon (48.99%), an acceptable result would be in the range of 48.59% to 49.39%.

Validation_Flowchart start Start Analysis weigh Weigh Sample (n=2) start->weigh run Run CHNS Analyzer weigh->run check_repro Reproducible? (Difference < 0.3%) run->check_repro calc_avg Calculate Average % check_repro->calc_avg Yes fail_repro Fail: Re-weigh & Re-run Sample check_repro->fail_repro No compare_theory Compare to Theoretical (Difference < 0.4%) calc_avg->compare_theory pass Result Validated compare_theory->pass Yes fail_theory Fail: Investigate Sample Purity compare_theory->fail_theory No fail_repro->weigh

Caption: Decision workflow for validating elemental analysis results.

Part 5: The Importance of Purity: Complementary Techniques

The accuracy of combustion analysis is critically dependent on the purity of the sample. The presence of isomers, precursors, or byproducts will lead to results that deviate from the theoretical values. Therefore, orthogonal techniques should be employed to confirm purity before elemental analysis is performed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the ideal technique for separating 2-Amino-3-methyl-5-nitrobenzoic acid from its positional isomers and other impurities.[12][13] A purity assessment via a validated HPLC method should yield a result >99% before the sample is submitted for elemental analysis.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound, providing further evidence of its identity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities.

Conclusion

For 2-Amino-3-methyl-5-nitrobenzoic acid, the definitive standard for determining bulk elemental composition is combustion analysis . Its accuracy is benchmarked against the compound's theoretical C, H, N, and O percentages. This guide emphasizes that while techniques like ICP-MS are crucial for elemental impurity testing, they serve a different regulatory and scientific purpose. The trustworthiness of results hinges on a robust, self-validating protocol that includes rigorous calibration with certified standards, assessment of reproducibility, and predefined acceptance criteria (typically ±0.4% of theoretical values). Finally, the integrity of any elemental analysis is underpinned by the pre-verified purity of the sample, for which complementary techniques like HPLC are indispensable.

References

  • Synthesis of Substituted Nitrobenzoic Acids - Technical Support Center. Benchchem.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Validation of Metal Impurities in Drug Products.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • The Science of Elemental Analysis: Benefits and Applic
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.
  • 2-Amino-5-methyl-3-nitrobenzoic acid. CymitQuimica.
  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • CHN(O)S Elemental Analysis. Measurlabs.
  • 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572. PubChem.
  • CHNS Analysis. Eurofins Scientific.
  • Summary of CHNS Elemental Analysis Common Problems.

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-3-methyl-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-methyl-5-nitrobenzoic acid (C₈H₈N₂O₄), a compound frequently used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-3-methyl-5-nitrobenzoic acid was not located during the preparation of this guide. Therefore, the following procedures are based on the known hazards of structurally similar nitroaromatic and aminobenzoic acid compounds, as well as general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Hazard Assessment and Regulatory Context

Based on data from analogous compounds such as 2-Amino-3-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid, 2-Amino-3-methyl-5-nitrobenzoic acid should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

From a regulatory standpoint, many nitroaromatic compounds are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Specifically, wastes containing nitrobenzene are listed under the F004 waste code.[3][4] Therefore, it is prudent to manage 2-Amino-3-methyl-5-nitrobenzoic acid waste as a regulated hazardous material.

Hazard Classification (Inferred)Potential Health EffectsRegulatory Consideration (Anticipated)
Skin Irritant (Category 2)Causes skin irritation upon contact.Handle with appropriate personal protective equipment (PPE).
Eye Irritant (Category 2)Causes serious eye irritation.Wear safety goggles or a face shield.
Acute Toxicity, Oral (Category 4)Harmful if swallowed.Do not eat, drink, or smoke in work areas.
Specific Target Organ ToxicityMay cause respiratory irritation.Handle in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling 2-Amino-3-methyl-5-nitrobenzoic acid for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust generation, work in a certified chemical fume hood or wear a NIOSH-approved respirator.[5]

Always handle this chemical in a well-ventilated area and ensure that an eyewash station and safety shower are readily accessible.[5]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2-Amino-3-methyl-5-nitrobenzoic acid is through a licensed hazardous waste disposal company, typically involving high-temperature incineration. Do not attempt to neutralize or treat this chemical in the laboratory without a validated protocol and EHS approval.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste:

    • Collect pure 2-Amino-3-methyl-5-nitrobenzoic acid and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, compatible hazardous waste container.

    • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).

    • Ensure the container has a secure, tight-fitting lid.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the designated solid waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The resulting rinsate is considered hazardous waste and must be collected in a separate, clearly labeled liquid waste container.

Step 2: Waste Container Labeling

Properly labeling hazardous waste is a legal requirement and crucial for safety. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-3-methyl-5-nitrobenzoic acid"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date when waste was first added to the container (accumulation start date)

  • Your name, laboratory number, and contact information

Step 3: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.

  • In a cool, dry, and well-ventilated location.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not transport hazardous waste outside of your laboratory.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Small Spills

For small spills of solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a solvent-dampened cloth (e.g., acetone), placing the used cloth in the waste container.[6]

  • Wash the area with soap and water.

Large Spills

For large spills, or any spill you are not comfortable cleaning up:

  • Evacuate the laboratory immediately.

  • Alert your colleagues and supervisor.

  • Contact your institution's EHS or emergency response team.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 2-Amino-3-methyl-5-nitrobenzoic Acid start Waste Generated (Solid or Contaminated Material) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Pure compound, contaminated solids) segregate->solid_waste Solid decon Decontaminate Glassware segregate->decon Reusable Glassware labeling Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards, Date solid_waste->labeling liquid_waste Liquid Waste Container (Contaminated Rinsate) liquid_waste->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Contact EHS for Pickup storage->pickup end Proper Disposal by Licensed Vendor pickup->end decon->liquid_waste Collect Rinsate

Sources

Personal protective equipment for handling 2-Amino-3-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Amino-3-methyl-5-nitrobenzoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Immediate Action Card

For immediate operational reference. Print and post near the weighing station.

Parameter Directive
CAS Number 19476-63-2
Physical State Yellow/Cream Powder (High Dust Potential)
Primary Hazards Skin/Eye/Respiratory Irritant (H315, H319, H335). Precautionary Note:[1] Nitro-aromatic amines carry structural alerts for potential genotoxicity/sensitization. Handle as a high-potency compound (HPAPI) Band 2/3 equivalent until specific toxicology rules this out.
Min. PPE Eyes: Chemical Splash Goggles (ANSI Z87.1/EN166). Skin: Double Nitrile Gloves (0.11mm min) + Lab Coat (Tyvek sleeves recommended). Lungs: N95/P3 Respirator (if outside fume hood).
Spill Response Do NOT dry sweep. Dampen with inert absorbent (vermiculite) to suppress dust, then scoop.
Disposal Segregate as Hazardous Organic Waste . Dissolve in combustible solvent for incineration.
Hazard Analysis & Risk Stratification

Understanding the "Why" behind the safety protocols.

To ensure safety, we must look beyond the basic Safety Data Sheet (SDS). While 2-Amino-3-methyl-5-nitrobenzoic acid is officially classified as an Irritant, its chemical structure dictates a higher tier of caution.

  • The Nitro-Amino Motif: The presence of both an amino group (-NH2) and a nitro group (-NO2) on the benzene ring creates a "push-pull" electronic system. Historically, many nitro-anilines and nitro-benzoic acid derivatives exhibit skin sensitization and potential mutagenicity (Ames positive) due to metabolic reduction of the nitro group.

  • Dust Explosion Risk: As a finely divided organic powder, this compound poses a deflagration risk if suspended in air in high concentrations. Static discharge during weighing is a critical ignition source.

  • Acidic Corrosivity: The carboxylic acid moiety contributes to immediate tissue damage upon contact with mucous membranes (eyes/lungs).

Self-Validating Logic: If you smell an almond-like or acrid odor, your respiratory protection has already failed, or containment is breached.

PPE Selection Protocol

Based on permeation kinetics and exposure limits.

Hand Protection Strategy

Nitro-aromatics can permeate standard latex rapidly.

  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier: A second pair of Nitrile gloves (colored differently, e.g., Blue under Orange) to immediately visualize tears or breakthrough.

  • Change Schedule: Replace outer gloves every 30 minutes of active handling or immediately upon splash.

Respiratory Protection
  • Scenario A: Fume Hood (Recommended): Work >6 inches inside the sash. No respirator required if sash is at proper height.

  • Scenario B: Benchtop (Not Recommended): If weighing outside a hood is unavoidable, a P100/P3 half-face respirator is mandatory. N95 masks may leak around the seal during facial movement.

Visual Decision Tree: PPE Selection

PPE_Selection Start Start: Handling 2-Amino-3-methyl-5-nitrobenzoic acid Quant Quantity > 1 gram OR Fine Dust? Start->Quant Hood Is Fume Hood Available? Quant->Hood No (<1g, granular) Level2 LEVEL 2 PPE: - Face Shield + Goggles - Double Nitrile Gloves - Tyvek Sleeves - P100 Respirator (if no hood) Quant->Level2 Yes (>1g, dusty) Level1 LEVEL 1 PPE: - Splash Goggles - Single Nitrile Gloves - Lab Coat - Fume Hood (Sash Low) Hood->Level1 Yes Hood->Level2 No (High Risk)

Caption: Logic flow for determining PPE intensity based on quantity and engineering controls.

Operational Workflows
Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Preparation:

    • Place an antistatic weighing boat and a disposable spatula inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture micro-spills.

  • The Transfer:

    • Technique: Do not pour from the bottle. Use the spatula to gently lift the powder.

    • Static Control: If the powder "flies" (static cling), use an ionizing bar or wipe the spatula handle with a damp tissue (do not touch the powder with water).

  • Solubilization (Critical Step):

    • Add the solvent to the weighing boat (if compatible) or transfer the solid to the flask before adding solvent.

    • Reasoning: Adding solvent to a flask containing dry powder can cause a "puff" of dust to be displaced upwards.

Protocol B: Spill Response

Objective: Containment without aerosolization.

StepActionMechanism/Reasoning
1. Isolate Close lab doors. Post "Do Not Enter" sign.Prevents spread of dust via HVAC drafts.
2. PPE Up Don P100 respirator and double gloves.Protects against high concentration exposure.
3. Wetting Cover spill with paper towels dampened with Isopropanol or water.Capillarity: Prevents dust from becoming airborne during sweeping.
4. Collect Scoop the wet slurry into a wide-mouth jar.Avoids creating a dust cloud (unlike sweeping).[2]
5. Decon Wipe area with 0.1M NaOH (mild base) then water.Neutralizes the acidic residue (turns into soluble salt).
Visual Workflow: Spill Response

Spill_Response Spill Solid Spill Detected Assess Assess Volume/Dust Spill->Assess Wet Cover with Damp Towels Assess->Wet High Dust Risk Scoop Scoop Slurry (No Sweeping) Wet->Scoop Waste Hazardous Waste Bin Scoop->Waste

Caption: Step-by-step containment path emphasizing the "Wet Method" to suppress dust.

Disposal & Logistics

Waste Categorization:

  • Category: Hazardous Organic Waste (Solid or Liquid).

  • Compatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong reducing agents in the waste container. The nitro group is reactive.

  • Disposal Path:

    • Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol).

    • Label as "Flammable/Toxic Organic Waste - Contains Nitro-aromatics."

    • Ship for High-Temperature Incineration .

Storage Requirements:

  • Store in amber glass (light sensitive).

  • Keep cool and dry.[1][3]

  • Segregate from reducing agents (hydrides, metals).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5125572, 2-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.